molecular formula C10H17NO4 B3043881 trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid CAS No. 946152-72-3

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B3043881
CAS No.: 946152-72-3
M. Wt: 215.25 g/mol
InChI Key: KLCYDBAYYYVNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYDBAYYYVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915397
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946152-72-3, 939400-34-7, 1008773-79-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946152-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Application of Boc-1-Aminocyclobutane-1-Carboxylic Acid

[1]

Executive Summary

Boc-1-aminocyclobutane-1-carboxylic acid (Boc-ACBC) is a protected, non-proteinogenic


1

In drug development, this molecule is a critical tool for:

  • Conformational Locking: Restricting

    
     (phi) and 
    
    
    (psi) torsion angles to stabilize secondary structures like
    
    
    -turns or
    
    
    -helices.[1]
  • Metabolic Stability: The

    
    -disubstitution sterically hinders proteases, significantly extending the half-life of peptide therapeutics.[1]
    
  • Pharmacophore Positioning: Orienting side chains (or the ring itself) into specific vectors to maximize receptor affinity.

Chemical Identity & Structural Analysis[2][3][4]

The core structure of ACBC consists of an amino group and a carboxylic acid group attached to the same carbon (C1) of a cyclobutane ring. The Boc (tert-butoxycarbonyl) group protects the amine, rendering the molecule suitable for solution-phase or solid-phase peptide synthesis (SPPS).[1]

Structural Isomerism & Ring Pucker

While the 1,1-substituted isomer (ACBC) is achiral, the cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain and eclipsing interactions.[1]

  • Pucker Angle: Approximately 20–30°.[1]

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless constrained by the peptide environment.[1]

Note on Regioisomers: Researchers must distinguish 1-ACBC from 3-aminocyclobutane-1-carboxylic acid , a


1

1

Physicochemical Properties[2][5][6][7][8]

The following data aggregates experimental values and predictive models relevant for handling Boc-ACBC in a laboratory setting.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionContext for Application
CAS Number 120728-10-1Unique identifier for procurement.[1][2][3]
Formula

Molecular Weight: 215.25 g/mol .[1][3][4][5]
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.[1]
Melting Point 129 – 133 °CSharp range indicates purity.[1][5] Lower than free AA (~261°C dec).[1]
Solubility MeOH, DCM, EtOAc, DMFSoluble in standard organic coupling solvents.[1]
pKa (COOH) ~4.14 (Predicted)Slightly higher than linear analogs due to ring electronics.[1]
LogP ~1.2 (Predicted)Moderate lipophilicity; membrane permeable.[1]
Storage 2–8 °C, DesiccatedHygroscopic; moisture can hydrolyze the Boc group over time.
Solubility & Solvent Compatibility

The Boc group significantly enhances the lipophilicity of the zwitterionic parent amino acid.

  • Optimal Solvents: Dimethylformamide (DMF) and Dichloromethane (DCM) are the solvents of choice for coupling reactions.

  • Incompatible Solvents: Avoid protic solvents (water, ethanol) during activation steps (e.g., using EDC/NHS) to prevent hydrolysis of the active ester.[1]

Experimental Workflows

Synthesis & Protection Protocol

If commercial stock is unavailable, Boc-ACBC can be synthesized from the free amino acid.[1] This protocol relies on Schotten-Baumann conditions.[1]

Reagents: 1-aminocyclobutane-1-carboxylic acid, Di-tert-butyl dicarbonate (


1

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of free ACBC in 20 mL of 1:1 Dioxane/

    
    .
    
  • Basification: Add 2.5 equivalents of

    
    . Causality: The base ensures the amine remains unprotonated (nucleophilic) to attack the Boc-anhydride.
    
  • Addition: Cool to 0°C. Add 1.2 equivalents of

    
     dropwise.
    
  • Reaction: Stir at 0°C for 30 min, then warm to Room Temp (RT) for 12–16 hours.

  • Workup (Self-Validating):

    • Evaporate dioxane.[1]

    • Wash aqueous phase with

      
       (removes unreacted 
      
      
      ).[1]
    • Critical Step: Acidify aqueous phase to pH 2–3 with 1N HCl.[1] Validation: The product precipitates or oils out; extract immediately into EtOAc.[1]

  • Purification: Dry organic layer (

    
    ) and concentrate. Recrystallize from EtOAc/Hexane.
    
Solid-Phase Peptide Synthesis (SPPS) Integration

Boc-ACBC is sterically hindered.[1] Standard coupling times must be extended.

Coupling Protocol (Fmoc/tBu strategy equivalent):

  • Activator: HATU or PyBOP (preferred over DIC due to steric bulk).[1]

  • Stoichiometry: 3:3:6 (AA : HATU : DIPEA).[1]

  • Time: Double coupling (2 x 1 hour) is recommended.

  • Validation: Kaiser Test (Ninhydrin).[1][6] Note: The amine of ACBC is primary, so a negative Kaiser test after coupling confirms success.

Deprotection Kinetics (TFA)

The Boc group is acid-labile.[1]

  • Reagent: 50% TFA in DCM.[1]

  • Mechanism: Acid-catalyzed elimination releases isobutylene and

    
    .[1]
    
  • Scavengers: Add 2.5% TIS (Triisopropylsilane) if sensitive side chains (e.g., Trp, Met) are present to trap tert-butyl cations.[1]

Mechanism of Action: Conformational Restriction

The incorporation of ACBC into a peptide chain restricts the conformational space available to the backbone. This is visualized in the Ramachandran plot.

The "Thorpe-Ingold" Effect

The gem-dimethyl effect (or in this case, the cyclobutane ring) restricts the rotation around the




1
  • Result: The peptide is forced into a bent conformation.

  • Application: Ideal for stabilizing

    
    -turns  (types I and II) and 
    
    
    -helices
    .[1]
Visualization of Pathway Logic

The following diagram illustrates the workflow for integrating Boc-ACBC into a drug discovery campaign, highlighting the decision points based on its physicochemical properties.

BocACBC_Workflowcluster_mechanismPhysicochemical MechanismStartTarget Identification(GPCR/Enzyme)DesignPeptidomimetic Design(Identify Turn Regions)Start->Design Analyze StructureSelectionSelect Constraint:Boc-ACBCDesign->Selection Need Beta-Turn?SynthesisSPPS / Solution Phase(Steric Coupling Protocol)Selection->Synthesis Use HATU/HOAtQCQuality Control(LCMS / NMR)Synthesis->QC Check PurityQC->Synthesis Fail (Incomplete Coupling)AssayBioactivity Assay(Potency & Stability)QC->Assay PassAssay->Design Optimize SARConstraintCyclobutane Ring(Steric Bulk)EffectRestricted Phi/Psi Angles(Beta-Turn Induction)Constraint->EffectResultProteolytic Resistance(High Metabolic Stability)Effect->Result

Figure 1: Strategic integration of Boc-ACBC in peptidomimetic drug design, linking synthesis to structural constraints.

References

  • ChemicalBook. (2024).[1] N-Boc-1-aminocyclobutanecarboxylic acid Properties and Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Boc-1-amino-1-cyclobutane carboxylic acid Product Specification. Retrieved from [1]

  • Gatos, M., et al. (1997).[1] Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Retrieved from [1]

  • Thermo Scientific. (2024).[1] Trans-3-(Boc-amino)cyclobutanecarboxylic acid Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Aminocyclobutane-1-carboxylic acid Mass Spectrum. Retrieved from [1]

structure elucidation of trans-3-(Boc-amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]

Strategic Overview: The Stereochemical Imperative

In the design of peptidomimetics and fragment-based drug discovery, the cyclobutane ring serves as a critical "rigid spacer." Unlike flexible alkyl chains, the cyclobutane core restricts conformational freedom, potentially locking pharmacophores into bioactive orientations.

However, this rigidity introduces a binary stereochemical challenge: the distinction between cis and trans isomers. For 3-(Boc-amino)cyclobutanecarboxylic acid , distinguishing the isomers is non-trivial due to the ring's "puckering" (butterfly conformation), which distorts standard Karplus coupling relationships.

This guide provides a definitive, self-validating workflow to unambiguously assign the structure of the trans-isomer (CAS: 939400-34-7), distinguishing it from its cis-counterpart.[1]

Section 1: Structural Dynamics & Synthetic Context[1]

Before initiating analysis, one must understand the conformational landscape. Cyclobutane is not planar; it exists in a puckered equilibrium to relieve torsional strain (eclipsing interactions).[1]

  • The trans Isomer: The substituents (Carboxylic acid and Boc-amino) are on opposite faces of the ring. In the preferred conformation, both bulky groups occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion.[1]

  • The cis Isomer: Both substituents are on the same face. This forces one substituent into a pseudo-axial position, generally making the cis isomer thermodynamically less stable (though this depends on solvent and hydrogen bonding).

Synthethic Origin Note: This molecule is typically synthesized via the reduction of 3-oxocyclobutanecarboxylic acid followed by reductive amination or Curtius rearrangement.[1] These routes often yield diastereomeric mixtures (dr 3:1 to 10:1 favoring trans), necessitating rigorous chromatographic separation and structural validation.[1]

Section 2: The Analytical Workflow (Decision Tree)

The following logic gate ensures no assumptions are made without spectral evidence.

ElucidationWorkflow Start Unknown Isomer Sample HRMS Step 1: HRMS (ESI+) Confirm MW & Fragmentation Start->HRMS NMR_1D Step 2: 1H NMR (DMSO-d6) Check Symmetry & Chemical Shifts HRMS->NMR_1D Mass Confirmed NOESY Step 3: 2D NOESY/ROESY The Stereochemical Filter NMR_1D->NOESY Purity >95% Decision H1-H3 NOE Correlation? NOESY->Decision XRAY Step 4: X-Ray Diffraction (Optional/Definitive) Result_Trans CONFIRMED: Trans Isomer (Pseudo-diequatorial) Decision->Result_Trans No NOE (H1-H3) Result_Cis CONFIRMED: Cis Isomer (Pseudo-axial/equatorial) Decision->Result_Cis Strong NOE (H1-H3) Result_Trans->XRAY Final Validation

Caption: Analytical decision tree for stereochemical assignment. The NOESY step is the critical discriminator.

Section 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and assess Boc-group integrity.

  • Method: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Expected Data:

    • 
      :  Calculated for 
      
      
      
      : ~216.12 Da.[1]
    • 
      :  Often the base peak due to carboxylic acid chelation.[1]
      
    • Fragment

      
      :  Loss of tert-butyl group (-56 Da).[1]
      
    • Fragment

      
      :  Loss of full Boc group (-100 Da), leaving the free amino acid core.[1]
      

Expert Insight: If you observe significant


 fragmentation at low collision energies, the sample may be acidic or thermally unstable.[1] Ensure the inlet temperature is <200°C to prevent in-source fragmentation.[1]

Section 4: NMR Spectroscopy – The Definitive Elucidation

This section details the primary method for distinguishing cis from trans.

4.1 Experimental Protocol
  • Solvent: DMSO-d6 is mandatory.[1]

    • Reason:

      
       often causes broadening of the carbamate NH signal and obscures coupling constants. DMSO-d6 sharpens the amide proton (
      
      
      
      ), allowing measurement of
      
      
      .[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1] If rotamers are present (broad peaks), elevate to 353 K.[1]

4.2 1H NMR Analysis (400 MHz+)

Due to the plane of symmetry passing through C1 and C3, the protons on C2 and C4 are chemically equivalent in pairs.

Table 1: Expected Chemical Shifts (DMSO-d6)

PositionProton TypeApprox.

(ppm)
MultiplicityKey Diagnostic Feature
NH Amide7.2 – 7.5Doublet

Hz.[1]
H3 Methine (

to N)
3.9 – 4.2MultipletDeshielded by Nitrogen.[1]
H1 Methine (

to COOH)
2.8 – 3.1MultipletQuintet-like splitting often observed.[1]
H2/H4 Methylene (Ring)2.0 – 2.5ComplexHigher order AA'BB' system.[1]
Boc t-Butyl

1.38SingletStrong integral (9H).[1]
4.3 The NOESY Logic (The "Smoking Gun")

This is the self-validating step. You must analyze the Through-Space correlation between H1 (


-COOH) and H3  ( 

-NH).[1]
  • The cis Scenario:

    • Substituents are on the same face.[1]

    • Therefore, H1 and H3 are also on the same face (cis).

    • Result: Strong NOE correlation between H1 and H3.

  • The trans Scenario (Target):

    • Substituents are on opposite faces.[1]

    • H1 and H3 are on opposite faces (trans).[1][2]

    • Result: Absence of NOE between H1 and H3.

    • Secondary Confirmation: You may see NOE between H1 and the cis-protons of the C2/C4 methylene groups, and H3 with the other face's methylene protons.

NOE_Logic cluster_cis Cis-Isomer (Same Face) cluster_trans Trans-Isomer (Opposite Face) H1 H1 (alpha-COOH) H3 H3 (alpha-NH) H1_c H1 H3_c H3 H1_c->H3_c STRONG NOE (Distance < 3Å) H1_t H1 H3_t H3 H1_t->H3_t NO SIGNAL (Distance > 4Å)

Caption: Visualization of Nuclear Overhauser Effect (NOE) expectations for cis vs. trans isomers.

Section 5: X-Ray Crystallography (Confirmation)[1]

While NMR is usually sufficient, X-ray diffraction is the absolute standard for establishing relative stereochemistry in rigid rings.

  • Crystallization Protocol:

    • Dissolve 20 mg of the acid in a minimum amount of Methanol.

    • Allow slow evaporation at room temperature or vapor diffusion with Diethyl Ether.[1]

  • Result: The trans isomer typically crystallizes in a centrosymmetric space group (e.g.,

    
    ). The crystal structure will reveal the puckering angle (typically ~30°) and the diequatorial placement of the Boc-amino and Carboxylic acid groups.
    

Section 6: Summary of Specifications

PropertyValue / Method
Formula

MW 215.25 g/mol
Appearance White to off-white solid
Stereochemistry trans-1,3-disubstituted
Key NMR Signal Absence of H1-H3 NOE cross-peak
Solubility DMSO, Methanol, DMF (Poor in water)

References

  • Grygorenko, O. O., et al. (2018).[1] "Scalable Synthesis of 3-Aminocyclobutanecarboxylic Acid Derivatives." Organic Process Research & Development, 22(5), 663–672.[1] [1]

  • Wiberg, K. B., & Barth, D. E. (1969).[1] "Conformational studies of cyclobutane and substituted cyclobutanes." Journal of the American Chemical Society, 91(18), 5124–5130.

  • Kihlberg, J., et al. (2005).[1] "Conformational Analysis of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry. (General reference for cyclobutane puckering dynamics).

  • BenchChem. (2025).[1][3] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

Sources

The Conformational Architect: Biological Significance of Unnatural Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetics, Cyclobutane Amino Acids (CBAAs) represent a pinnacle of "conformational architecture." Unlike flexible linear peptides that suffer from rapid proteolytic degradation and poor bioavailability, CBAAs introduce a rigid, four-membered ring constraint into the peptide backbone. This guide analyzes the structural and biological imperatives of CBAAs, detailing their role in locking bioactive conformations, enhancing metabolic stability, and modulating receptor selectivity (specifically NMDA and GABAergic systems).

Part 1: The Paradigm of Conformational Constraint

The Entropic Penalty Problem

Natural peptides exist as ensembles of rapidly interconverting conformers. Binding to a receptor requires the peptide to adopt a specific bioactive shape, a process that incurs a high entropic penalty (


).
The CBAA Solution:  By incorporating the amino and carboxyl groups directly onto a cyclobutane ring, the accessible conformational space (Ramachandran angles 

and

) is severely restricted. The molecule is "pre-organized" for binding, minimizing the entropic cost and often increasing affinity by orders of magnitude.
Structural Classes and Stereochemistry

The biological impact of CBAAs depends entirely on the relative positioning of the amino and carboxyl groups on the ring.

ClassStructure DescriptionBiological UtilityKey Example

-CBAA
Amino & Carboxyl on C1 (Quaternary center).Induces

-helices; Tumor transport markers.
ACBC (1-aminocyclobutane-1-carboxylic acid)

-CBAA
Amino on C1, Carboxyl on C2.Forms stable

-peptides/foldamers; Antifungal activity.
Cispentacin analogues

-CBAA
Amino on C1, Carboxyl on C3.GABA analogues; Neurotransmitter modulation.cis-3-ACBC (GABA uptake inhibitor)

Part 2: Biological Mechanisms & Therapeutic Applications[1]

Proteolytic Stability: The Steric Shield

The most immediate biological significance of CBAAs is metabolic resistance. Proteases (e.g., trypsin, chymotrypsin) rely on an "induced fit" mechanism where the peptide backbone must align precisely with the enzyme's catalytic triad.

  • Mechanism: The cyclobutane ring imposes steric bulk and rigid bond angles (

    
     vs 
    
    
    
    tetrahedral) that prevent the scissile bond from entering the protease active site.
  • Outcome: Peptides incorporating ACBC or

    
    -CBAAs often exhibit half-lives (
    
    
    
    ) in serum measured in hours or days, compared to minutes for natural analogues.
Receptor Modulation: The NMDA & GABA Case Studies

CBAAs are not just passive scaffolds; they are pharmacophores.

Case Study A: ACBC and the NMDA Receptor

1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.

  • Significance: It modulates excitatory neurotransmission. Its rigid structure allows it to probe the precise steric tolerance of the glycine pocket.

  • Tumor Imaging: ACBC is avidly transported by L-type amino acid transporters (LAT1) which are upregulated in gliomas and prostate cancer. Because it is not metabolized, it accumulates in tumor tissue, making

    
    -labeled ACBC a potent PET imaging agent.
    
Case Study B:

-CBAAs as Antimicrobial Foldamers

Cyclobutane


-amino acids can adopt specific helical conformations (e.g., 14-helix) that mimic Host Defense Peptides (HDPs).
  • Action: These cationic helices disrupt bacterial membranes via electrostatic attraction and hydrophobic insertion, causing cell lysis without requiring specific receptors.

Visualization of Biological Impact

The following diagram illustrates the divergent pathways of a natural peptide versus a CBAA-modified peptide in a biological system.

CBAA_Mechanism Start Peptide Sequence Natural Natural L-Amino Acids Start->Natural CBAA Cyclobutane Modification (ACBC / Beta-CBAA) Start->CBAA Flex High Flexibility (Entropic Cost) Natural->Flex Proteolysis Protease Recognition (Rapid Degradation) Flex->Proteolysis In Vivo Clearance Renal Clearance (Low Bioavailability) Proteolysis->Clearance Rigid Conformational Lock (Pre-organized) CBAA->Rigid Resist Steric Shielding (Protease Resistant) Rigid->Resist Target Target Binding (High Affinity/Selectivity) Rigid->Target Bioactive Shape Resist->Target Ext. Half-life

Figure 1: Mechanistic divergence between natural peptides and CBAA-modified peptidomimetics, highlighting stability and binding affinity.

Part 3: Experimental Protocols

Synthesis: Visible Light [2+2] Photocycloaddition

The most robust method for synthesizing chiral cyclobutane


-amino acids is the photocatalytic [2+2] cycloaddition. This protocol avoids harsh UV conditions, preserving stereochemistry.

Reagents:

  • Substrate: Dehydroamino acid (e.g., Boc-Ser(Ph)-OMe derivative).

  • Alkene: Styrene or functionalized olefin.[1]

  • Catalyst: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Photosensitizer).[2]
    
  • Solvent: Acetonitrile (MeCN).

Protocol:

  • Preparation: In a Pyrex tube, dissolve the dehydroamino acid (0.2 mmol) and alkene (5 equiv.) in degassed MeCN (2 mL).

  • Catalyst Addition: Add the Iridium photocatalyst (1-2 mol%).

  • Irradiation: Seal the tube under

    
     atmosphere. Irradiate with Blue LEDs (
    
    
    
    nm) at 25°C for 12–24 hours.
  • Purification: Evaporate solvent. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Verify cyclobutane formation via

    
    -NMR (distinctive upfield methine signals at 
    
    
    
    2.0–4.0 ppm) and HRMS.
Assay: In Vitro Proteolytic Stability

To quantify the "biological significance" of the modification, a comparative stability assay is required.

Materials:

  • Peptides: Natural control vs. CBAA-modified analogue.

  • Enzymes: Trypsin, Chymotrypsin, or Human Serum.

  • Analysis: RP-HPLC.

Protocol:

  • Incubation: Dissolve peptide (1 mM) in PBS (pH 7.4). Add protease (enzyme:substrate ratio 1:100 w/w) or 50% human serum. Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at time points: 
    
    
    
    min, and 24h.
  • Quenching: Immediately add 50

    
    L of 1% TFA in acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000g, 5 min) to remove protein precipitate. Inject supernatant onto RP-HPLC (C18 column).

  • Calculation: Plot % remaining peptide vs. time. Calculate half-life (

    
    ) using first-order decay kinetics: 
    
    
    
    .
Workflow Visualization

Protocol_Flow cluster_synth Synthesis Phase cluster_assay Validation Phase S1 Dehydroamino Acid + Alkene S2 Blue LED Irradiation (Ir Catalyst) S1->S2 S3 [2+2] Cycloaddition S2->S3 S4 Purification (HPLC) S3->S4 A1 Serum Incubation (37°C) S4->A1 Incorporate into Peptide A2 Kinetic Sampling A1->A2 A3 Half-life (t1/2) Calculation A2->A3

Figure 2: Integrated workflow from photocatalytic synthesis to biological stability validation.

References

  • Ortegren, U. et al. (2025). Aminoacids of the cyclobutane series: Synthesis and biological applications. ResearchGate. Link

  • Mancheño, O. G. et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Link

  • Jewett, M. et al. (2020).[3] Unnatural cyclic amino acids push limits of ribosome. Chemistry World. Link

  • Watson, G. B. et al. (1997). Pharmacological characteristics of cyclic homologues of glycine at the N-methyl-D-aspartate receptor-associated glycine site. PubMed.[4] Link

  • Relton, J. K. et al. (1993).[4] Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Link

Sources

Conformational Analysis and Strategic Application of 3-Aminocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclobutanecarboxylic acid (3-ACBC) represents a critical scaffold in the design of conformationally restricted peptidomimetics and GABA (γ-aminobutyric acid) analogues. Unlike flexible linear amino acids, the cyclobutane core imposes rigid vectoral alignment of the amino and carboxylate termini, allowing for precise interrogation of receptor pharmacophores.

This guide provides a rigorous technical framework for the conformational analysis, synthesis, and structural validation of 3-ACBC derivatives. It moves beyond basic characterization to offer a mechanistic understanding of ring puckering dynamics and their impact on biological activity.

Structural Fundamentals: The Puckering Landscape

The Cyclobutane Dynamic

Contrary to the simplified planar representation often seen in textbooks, the cyclobutane ring is rarely planar in solution. It adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing methylene hydrogens. This puckering is defined by the dihedral angle (


), typically ranging between 25° and 35°.

For 3-ACBC derivatives, this puckering creates a dynamic equilibrium between two conformers, significantly influencing the spatial orientation of the C1 and C3 substituents.

Stereochemical Definitions
  • Cis-3-ACBC: The amino and carboxylic acid groups are on the same face of the ring. To minimize transannular steric repulsion, the ring typically adopts a conformation where both bulky groups occupy pseudo-equatorial positions (diequatorial-like).

  • Trans-3-ACBC: The groups are on opposite faces. This isomer often exhibits higher energy in the puckered form due to unavoidable pseudo-axial interactions, leading to a flatter, near-planar average conformation in solution compared to the cis isomer.

Conformational Energy Landscape (Diagram)

PuckeringLandscape cluster_legend Key Interactions Planar Planar Transition State (High Torsional Strain) Trans_Puckered Trans-Conformer (Pseudo-axial/equatorial) Sterically Hindered Planar->Trans_Puckered Isomerization (Requires Bond Breaking) Cis_Puckered Cis-Conformer (Pseudo-diequatorial) Thermodynamically Favored Cis_Puckered->Planar Ring Inversion (~1.5 kcal/mol barrier) Desc The cis isomer relieves 1,3-diaxial repulsion via puckering. The trans isomer is forced into a flatter trajectory.

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes. The cis isomer stabilizes via a pseudo-diequatorial puckered geometry, while the trans isomer faces higher steric costs.

Analytical Protocol: Distinguishing Isomers

Reliable differentiation between cis and trans isomers requires a multi-faceted approach. Relying solely on 1D NMR chemical shifts can be misleading due to solvent effects.

Nuclear Magnetic Resonance (NMR) Strategy

The definitive method for assigning stereochemistry in 3-ACBC derivatives involves NOESY (Nuclear Overhauser Effect Spectroscopy) and analysis of vicinal coupling constants (


).
ParameterCis-Isomer CharacteristicsTrans-Isomer Characteristics
NOE Correlation Strong NOE observed between H1 and H3 methine protons (spatial proximity < 3 Å).No NOE between H1 and H3. Stronger NOE between H1/H3 and adjacent methylene protons.
Ring Proton Shifts H1 and H3 often appear more upfield due to shielding in the puckered well.H1 and H3 typically deshielded (downfield) relative to the cis isomer.
Coupling (

)
Complex multiplet; average

reflects the dominant puckered state.
Often simpler splitting patterns due to time-averaged planar symmetry.
Self-Validating NMR Protocol

Objective: Unambiguous assignment of stereochemistry.

  • Sample Preparation: Dissolve 5–10 mg of the derivative in 0.6 mL of D₂O or CD₃OD. Avoid DMSO-d₆ if possible, as its viscosity can broaden signals, obscuring fine coupling.

  • 1D ¹H Acquisition: Acquire a high-resolution spectrum (minimum 64 scans) to resolve the H1 and H3 methine multiplets.

  • NOESY Setup:

    • Mixing Time: Set to 500–800 ms.

    • Focus: Look specifically for the cross-peak between the H1 (α-to-carboxyl) and H3 (α-to-amino) protons.

    • Validation: If a cross-peak exists, the molecule is Cis . If absent, confirm with cross-peaks to the cis-oriented methylene protons to verify the Trans assignment.

Synthesis: A Stereocontrolled Approach

To access these derivatives for drug discovery, a route that allows separation of isomers is essential.[1] The reduction of azido-cyclobutane esters is the industry standard for reliability.

Synthetic Workflow (Diagram)

SynthesisFlow Start 1,1-Cyclobutanedicarboxylic Acid Step1 1. Decarboxylation 2. Esterification -> 3-Oxocyclobutanecarboxylate Start->Step1 Step2 Reduction to Alcohol (NaBH4) Step1->Step2 Step3 Mesylation & Azide Displacement (Inversion of Configuration) Step2->Step3 Step4 Staudinger Reduction / Hydrogenation -> 3-Amino Derivative Step3->Step4 Separation Chromatographic Separation of Diastereomers Step4->Separation

Figure 2: Synthetic route for accessing 3-ACBC derivatives. The key stereocontrol point is the azide displacement, which proceeds with inversion, allowing access to specific isomers from defined alcohol precursors.

Detailed Protocol: Azide Reduction

This step converts the intermediate azido-ester to the final amino acid.

  • Reactants: Dissolve cis- or trans-3-azidocyclobutanecarboxylic acid (1.0 equiv) in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (catalytic amount).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 3–5 hours at room temperature.

    • Checkpoint: Monitor by TLC (ninhydrin stain) for the disappearance of the azide and appearance of the free amine (often stays at baseline).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Hydrolysis (if Ester): If the carboxylate is protected, treat the filtrate with 6N HCl and reflux for 1 hour. Evaporate to dryness to obtain the amino acid hydrochloride salt.

Applications in Drug Discovery[1][2][3]

GABA Receptor Selectivity

The conformational restriction of 3-ACBC makes it a powerful probe for GABA receptors.

  • GABA-C Agonism: The trans-isomer of 3-ACBC analogues often shows higher potency at GABA-C (

    
    ) receptors compared to GABA-A. The "extended" conformation mimics the bioactive pose required for the 
    
    
    
    -binding pocket.
  • Bioisosterism: The cyclobutane ring acts as a lipophilic spacer that resists metabolic degradation (e.g., by GABA-transaminase), unlike the flexible chain of GABA.

Peptide Foldamers

Incorporating 3-ACBC into


-peptides induces specific secondary structures.
  • 12-Helix Formation: Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to form 12-helices. 3-ACBC derivatives, being 1,3-substituted, introduce a different periodicity, often disrupting standard helices but stabilizing unique "turn" structures useful for disrupting protein-protein interactions.

References

  • Grygorenko, O. O., et al. (2011). "Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids." Synthetic Communications. Link

  • Johnston, G. A. R., et al. (2000).[2] "Cyclobutane analogs of GABA." Neurochemical Research. Link

  • Wiberg, K. B. (1986). "The structure and energetics of cyclobutane and its derivatives." Journal of the American Chemical Society. Link

  • Krow, G. R., et al. (2008). "Conformational Analysis of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry. Link

  • Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry. Link

Sources

The Cyclobutane Moiety in Medicinal Chemistry: Structural Utility and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane moiety represents a high-value structural motif in modern medicinal chemistry, offering a unique balance of conformational rigidity, metabolic stability, and defined exit vectors. Unlike the planar cyclopropane or the flexible cyclopentane, cyclobutane adopts a puckered "butterfly" conformation that relieves torsional strain while providing a distinct three-dimensional volume.[1][2] This guide analyzes the cyclobutane ring not merely as a spacer, but as a functional bioisostere for phenyl rings, gem-dimethyl groups, and alkenes. We explore its role in FDA-approved therapeutics—including Abrocitinib , Ivosidenib , and Apalutamide —and provide actionable synthetic protocols for its incorporation into drug candidates.[3]

Physicochemical Properties & Structural Biology[5]

Conformation and Strain Energy

The cyclobutane ring is defined by its refusal to remain planar.[1][2] While a planar square geometry would minimize angle strain (90° vs. 109.5°), it would maximize torsional strain due to eight pairs of eclipsed C-H bonds.[4] To mitigate this, the ring puckers.[1][2]

  • Puckering Angle: The ring bends out of planarity by approximately 28°–30° .

  • Inversion Barrier: The energy barrier between the two equivalent puckered conformers is low (~1.5 kcal/mol), allowing rapid "wing flapping" at room temperature unless substituted.

  • Ring Strain: The total strain energy is ~26.3 kcal/mol , comparable to cyclopropane (27.5 kcal/mol) but significantly higher than cyclopentane (6.2 kcal/mol).[3][4] This strain makes the ring reactive to ring-opening under harsh conditions but stable under physiological conditions.[5]

Impact on Lipophilicity and Solubility

Cyclobutane serves as a "metabolic bumper." It lowers lipophilicity (LogP) compared to a phenyl ring or a cyclohexyl group while maintaining a similar spatial occupancy.[4]

  • Solubility: The sp³ character and reduced planarity (disrupting π-stacking) often enhance aqueous solubility compared to aromatic analogs.[3][4][5]

  • Metabolic Stability: Unlike alkyl chains which are prone to rapid oxidation, the cyclobutane ring is relatively inert to cytochrome P450 oxidation unless specifically activated.

Structural Comparison

The following diagram illustrates the conformational landscape of small rings.

CycloalkaneConformation cluster_0 Cyclobutane Dynamics Cyclopropane Cyclopropane (Planar, Rigid) Strain: 27.5 kcal/mol Cyclobutane Cyclobutane (Puckered ~30°) Strain: 26.3 kcal/mol Cyclopropane->Cyclobutane Increased Volume Reduced Eclipsing Cyclopentane Cyclopentane (Envelope) Strain: 6.2 kcal/mol Cyclobutane->Cyclopentane Reduced Strain Increased Flexibility StateA Pucker A Transition Planar TS (~1.5 kcal/mol barrier) StateA->Transition StateB Pucker B Transition->StateB

Figure 1: Conformational energy landscape comparing small rings, highlighting the dynamic puckering of cyclobutane.[3][4][5]

Medicinal Chemistry Utility: The "Why"

The Phenyl Bioisostere

Cyclobutane is increasingly used as a saturated bioisostere for the phenyl ring.

  • Rationale: Replacing a phenyl ring with a cyclobutane (often 1,3-disubstituted) retains the distal relationship between substituents (exit vectors) but eliminates the aromatic ring's liability for π-π stacking (solubility issues) and metabolic activation (epoxidation/hydroxylation).[3][4]

  • Example: In the development of Abrocitinib , the cyclobutane diamine linker provides a rigid scaffold that orients the sulfonamide and the pyrrolopyrimidine pharmacophores precisely to fit the JAK1 ATP-binding pocket.

The Spiro-Cyclobutane Effect

Incorporating a cyclobutane as a spiro-fused element (e.g., spiro[3.x] systems) creates extreme rigidity.[3][4][5]

  • Application: This is seen in Apalutamide , where the spiro-cyclobutane fused to the thiohydantoin ring restricts the conformational freedom of the anti-androgen, locking it into a bioactive conformation that antagonizes the androgen receptor more effectively than flexible analogs.

Fluorinated Cyclobutanes

Substituents on the cyclobutane ring, particularly fluorine, dramatically alter its properties.

  • 3,3-Difluorocyclobutane: This motif acts as a lipophilic, metabolically stable spacer.[3][4] The fluorine atoms lower the pKa of adjacent amines (reducing hERG liability) and block metabolic oxidation at the 3-position.[4]

  • Case Study: Ivosidenib utilizes a 3,3-difluorocyclobutane amine.[3][5][6] This moiety was critical for optimizing the pharmacokinetic profile by blocking metabolic soft spots found in earlier cyclohexyl analogs.

Synthetic Methodologies

The synthesis of cyclobutane scaffolds generally falls into two categories: [2+2] Cycloadditions (for complex/substituted rings) and Dialkylation (for simple/spiro rings).[3][4]

[2+2] Photocycloaddition

This is the premier method for generating diverse, highly substituted cyclobutanes with defined stereochemistry.[4]

  • Mechanism: Excitation of an alkene (or enone) allows it to react with a ground-state alkene.[3][4][5]

  • Regioselectivity: Controlled by the electronic nature of the partners (Head-to-Head vs. Head-to-Tail).[3][4][5]

Malonate Dialkylation

Used primarily for synthesizing 1,1-disubstituted cyclobutanes or spiro-cyclobutanes.[3][5]

  • Reagents: 1,3-dibromopropane, active methylene compounds (malonates, cyanoacetates), and strong base (NaH, KOtBu).[3][4]

SynthesisWorkflow Start Target Cyclobutane Scaffold Decision1 Substitution Pattern? Start->Decision1 PathA 1,1-Disubstituted / Spiro Decision1->PathA PathB 1,2- or 1,3-Disubstituted Decision1->PathB MethodA Dialkylation Strategy (1,3-dihalopropane + Active Methylene) PathA->MethodA MethodB [2+2] Photocycloaddition (Enone + Alkene) PathB->MethodB StepA1 Base (NaH/KOtBu) Solvent (DMF/THF) MethodA->StepA1 StepB1 UV Light (300-365 nm) Sensitizer (optional) MethodB->StepB1 ResultA Spiro-Cyclobutane (e.g., Apalutamide precursor) StepA1->ResultA ResultB Complex Cyclobutane (e.g., Bioisosteres) StepB1->ResultB

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

Case Studies in Drug Discovery

Drug NameIndicationCyclobutane RoleKey Structural Feature
Abrocitinib Atopic Dermatitis (JAK1 Inhibitor)Linker/Spacer cis-1,3-disubstituted cyclobutane orients sulfonamide and hinge-binder.[4][5]
Ivosidenib AML (IDH1 Inhibitor)Metabolic Stability 3,3-difluorocyclobutane amine blocks oxidation and tunes basicity.[3][4]
Apalutamide Prostate Cancer (AR Antagonist)Conformational Lock Spiro-cyclobutane fused to thiohydantoin rigidifies the antagonist core.[3][4][5]
Boceprevir Hepatitis C (Protease Inhibitor)Hydrophobic Fill Cyclobutylmethyl group fills the S1 hydrophobic pocket (P1 moiety).[3][4]
Carboplatin Oncology (DNA Crosslinker)Leaving Group Cyclobutane-1,1-dicarboxylate forms a stable chelate, reducing reactivity/toxicity vs. cisplatin.[3][4][5]
Deep Dive: Abrocitinib

In Abrocitinib, the cyclobutane ring is not merely a spacer; it is a stereochemical control element. The cis-isomer is required to project the cyanopyrrolopyrimidine and the sulfonamide into their respective binding pockets. A flexible alkyl chain would result in a significant entropic penalty upon binding, whereas the cyclobutane pre-organizes the molecule.

Experimental Protocols

Protocol A: Synthesis of 1,1-Cyclobutanedicarboxylic Acid (Carboplatin Precursor)

A standard protocol for generating the cyclobutane ring via dialkylation.[3][4]

  • Reagents: Diethyl malonate (1.0 eq), 1,3-dibromopropane (1.1 eq), Potassium carbonate (2.5 eq), TBAB (cat.), Acetonitrile.[3][4]

  • Procedure:

    • Dissolve diethyl malonate and 1,3-dibromopropane in acetonitrile.

    • Add K2CO3 and catalytic tetrabutylammonium bromide (TBAB).[3][4]

    • Reflux the mixture for 12–18 hours.

    • Filter salts and concentrate the filtrate.

    • Hydrolysis: Treat the crude diester with aqueous KOH (4 eq) at reflux for 4 hours. Acidify with HCl to precipitate the 1,1-cyclobutanedicarboxylic acid.

  • Validation: 1H NMR should show a clean disappearance of the methylene protons of the malonate and appearance of cyclobutane multiplets at

    
     1.8–2.5 ppm.
    
Protocol B: [2+2] Photocycloaddition (General Procedure)

For creating substituted cyclobutane scaffolds.[3][4]

  • Reagents: Enone substrate (1.0 eq), Alkene partner (5–10 eq or solvent), Ir(ppy)3 (1 mol%) if using visible light/photoredox, or direct UV irradiation.[3][4]

  • Procedure:

    • Dissolve the enone in degassed solvent (DCM or Acetonitrile).[4]

    • Add the alkene partner.

    • Irradiate in a photoreactor (e.g., 365 nm LED) at ambient temperature.[4]

    • Monitor by TLC/LCMS for consumption of the enone.

    • Concentrate and purify via silica gel chromatography.[4]

  • Note: Stereochemistry (cis/trans, head-to-head) must be determined by NOE NMR experiments.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) [Link]

  • Ivosidenib (Tibsovo) Prescribing Information & Chemistry Source: FDA Access Data [Link][3][4]

  • Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor Source: Journal of Medicinal Chemistry (2018) [Link][3][4][5]

  • Structure and Puckering Potential of Cyclobutane Source: Journal of Physical Chemistry A [Link][4][7]

  • Apalutamide: A Second-Generation Antiandrogen Source: ACS Medicinal Chemistry Letters [Link][3][4][5]

Sources

The Cyclobutane Privilege: A Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Cyclobutane-Containing Natural Products Content Type: Technical Whitepaper Audience: Senior Researchers, Natural Product Chemists, and Drug Discovery Leads.

Executive Summary: The Four-Membered Paradox

Cyclobutane-containing natural products (CBNPs) represent a high-value, high-risk frontier in pharmacognosy. While the cyclobutane ring introduces significant ring strain (~26 kcal/mol), it confers unique pharmacological properties: rigidification of the pharmacophore, increased


 character (improving solubility and metabolic stability), and specific vectorization of substituents.

This guide moves beyond standard phytochemical extraction. It addresses the central paradox of CBNPs: How to isolate a thermodynamically unstable ring system that is often formed via high-energy photochemical events? We present a self-validating, "soft-touch" methodology designed to preserve ring integrity from biomass to NMR tube.

Biosynthetic Logic: Predictive Discovery

To find CBNPs, one must understand their origins. Unlike conserved polyketide synthases (PKS), CBNP formation is often non-enzymatic or "promiscuous," driven by orbital symmetry rather than specific gene clusters.

The "Light vs. Enzyme" Dichotomy

Most plant-derived CBNPs (e.g., Piper alkaloids) arise from [2+2] photocycloadditions of cinnamoyl derivatives. In contrast, bacterial CBNPs (e.g., ladderanes) often require specialized cyclobutases or SAM-dependent enzymes.

Figure 1: Predictive logic for sourcing CBNPs. Photochemical origins suggest targeting aerial plant parts exposed to high solar irradiance.

Strategic Isolation: The "Soft-Touch" Protocol

Standard acid-base extraction or silica gel chromatography can be catastrophic for CBNPs. Acidic conditions can trigger retro-aldol or retro-[2+2] reactions, while thermal stress during solvent removal can isomerize the ring.

The Self-Validating Workflow

This protocol prioritizes strain preservation over yield speed.

StepTechniqueTechnical Rationale (Causality)
1. Extraction Cold Maceration (MeOH/EtOAc, < 30°C)Avoids thermal retro-cyclization. Soxhlet extraction is strictly prohibited due to prolonged heat exposure.
2. Partition Neutral pH Liquid-Liquid CBNPs are often neutral or weakly basic. Avoid pH < 4 to prevent acid-catalyzed ring opening.
3. Stationary Phase Sephadex LH-20 or Neutral Alumina Silica gel is weakly acidic (

~5). Neutral phases prevent surface-catalyzed rearrangement.
4. Dereplication 1H-NMR (Not just LC-MS)MS cannot distinguish between a monomer (MW: X) and a retro-cleaved dimer (MW: 2X becomes X in source). NMR is the only validator.
Visualization of the Isolation Pipeline

The following workflow integrates checkpoints to ensure the cyclobutane ring survives the process.

Figure 2: "Soft-Touch" isolation workflow emphasizing thermal control and acidity avoidance.

Structural Elucidation: Decoding the Ring

Identifying a cyclobutane ring requires recognizing specific NMR signatures that distinguish it from cyclopropanes or alkenes.

The "Butterfly" Conformation

Cyclobutane is rarely planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This creates distinct anisotropy.

  • 1H NMR Signatures: Cyclobutane methine protons typically resonate between δ 3.0 and 4.5 ppm .

  • Coupling Constants (

    
    ): 
    
    • cis-coupling:

      
       Hz (Pseudo-axial/equatorial relationships).
      
    • trans-coupling:

      
       Hz.
      
    • Note: Unlike cyclohexane, cis couplings are often larger than trans due to the dihedral angles in the puckered ring.

Stereochemical Assignment (NOE vs. ROE)

Because the ring is small, NOE (Nuclear Overhauser Effect) signals can be deceptive due to spin diffusion. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is preferred for CBNPs to avoid "false negatives" in mid-sized molecules (MW 400-800 Da).

Case Study: Isolation of Piperarborenine B

Objective: Isolate the cytotoxic dimer piperarborenine B from Piper arborescens without inducing retro-cyclization.

Protocol:

  • Extraction: 1.0 kg of air-dried stems are macerated in MeOH (3 x 4L) at room temperature for 48h.

  • Filtration: Extract is filtered and concentrated in vacuo at < 40°C (critical threshold).

  • Partition: Residue suspended in water and partitioned with EtOAc. The EtOAc fraction contains the non-polar dimers.

  • Fractionation: The EtOAc extract is subjected to Vacuum Liquid Chromatography (VLC) on neutral alumina (not silica). Elution with Hexane-EtOAc gradient.

  • Purification: Fractions showing diagnostic cyclobutane signals (δ 3.5-4.0 ppm) are purified via semi-prep HPLC (C18, MeOH-H2O, isocratic 75:25).

  • Result: Isolation of piperarborenine B as colorless needles.

Verification:

  • HR-MS:

    
     confirms dimer formula.
    
  • 13C NMR: Diagnostic signals at δ 40-50 ppm (cyclobutane carbons) confirm the ring structure, distinct from alkene precursors (δ 120-140 ppm).

References

  • Xu, Z., et al. (2021). "[2+2] Cycloaddition-Derived Cyclobutane Natural Products: Structural Diversity, Sources, Bioactivities, and Biomimetic Syntheses." Natural Product Reports. Link

  • Baran, P. S., et al. (2011). "Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation." Journal of the American Chemical Society. Link

  • Dembitsky, V. M. (2008). "Bioactive Cyclobutane-Containing Alkaloids." Journal of Natural Medicines. Link

  • Hamanaka, N., et al. (2015). "Isolation and Structure of Piperarborenine B." Tetrahedron Letters. Link

  • Cramer, N., et al. (2011). "Cyclobutanes in Catalysis." Angewandte Chemie International Edition. Link

trans-3-(Boc-amino)cyclobutanecarboxylic acid molecular weight and formula

[1]

Executive Summary

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a conformationally restricted


Physicochemical Specifications

The following data represents the core identity of the trans isomer. Note that the cis isomer (CAS: 1008773-79-2) has distinct properties; verifying the CAS number is critical for stereochemical integrity.

ParameterSpecification
Chemical Name trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
CAS Registry Number 939400-34-7
Molecular Formula

Molecular Weight 215.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DMF, DCM; sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.8
Stereochemistry trans-1,3-substitution (Amino and Carboxyl groups on opposite faces)
Structural Representation

The trans configuration places the bulky Boc-amino group and the carboxylic acid on opposite sides of the ring plane, minimizing steric clash and creating a linear molecular vector compared to the bent cis isomer.

StructureCoreCyclobutane Ring(Rigid Scaffold)Pos1Position 1:Carboxylic Acid (-COOH)(Down)Core->Pos1 transPos3Position 3:Boc-Amine (-NHBoc)(Up)Core->Pos3 trans

Figure 1: Conceptual topology of the trans-isomer showing the opposing orientation of functional groups.

Synthetic Methodology

Achieving high diastereomeric excess (de) of the trans isomer is the primary challenge. Direct reductive amination of 3-oxocyclobutanecarboxylic acid often yields a mixture favoring the cis isomer (kinetic product). The most robust protocol involves a stereoselective inversion strategy.

Validated Workflow: Mitsunobu Inversion Route

This route ensures high purity by converting the easily accessible cis-alcohol intermediate into the trans-amine derivative.

  • Starting Material: 3-Oxocyclobutanecarboxylic acid.[1][2]

  • Step 1 (Reduction): Reduction of the ketone (e.g., using

    
    ) typically yields the cis-3-hydroxycyclobutanecarboxylic acid as the major product due to hydride attack from the less hindered face.
    
  • Step 2 (Esterification): Protection of the carboxylic acid (e.g., Benzyl ester).

  • Step 3 (Mitsunobu Inversion): Reaction with

    
    , DIAD, and 
    
    
    (or a phthalimide equivalent) inverts the stereocenter at C3, installing the nitrogen in the trans configuration.
  • Step 4 (Protection & Hydrolysis): Reduction of the azide/deprotection of phthalimide, Boc-protection of the amine, and final hydrolysis of the ester.

SynthesisStart3-Oxocyclobutanecarboxylic AcidInter1cis-3-Hydroxy Intermediate(Major Product)Start->Inter1Reduction (NaBH4)Stereoselective for cisInter2trans-3-Azido/Amino Ester(Inverted Center)Inter1->Inter2Mitsunobu Reaction(PPh3, DIAD, DPPA/HN3)Inversion of ConfigurationFinaltrans-3-(Boc-amino)cyclobutanecarboxylic AcidInter2->Final1. Staudinger Red. / Hydrolysis2. Boc Protection

Figure 2: Synthetic pathway utilizing Mitsunobu inversion to guarantee trans-stereochemistry.

Structural Characterization (NMR & MS)

Proper characterization is essential to distinguish the trans isomer from the cis impurity.

1H NMR Profile (Representative in DMSO-d6)
  • Amide Proton (-NH):

    
     7.2–7.5 ppm (Broad doublet or singlet).
    
  • Methine (C3-H,

    
     to N): 
    
    
    3.8–4.2 ppm.
    • Diagnostic: In the trans isomer, this proton often appears as a pseudo-quintet or broad multiplet. In the cis isomer, the coupling constants differ due to ring puckering.

  • Methine (C1-H,

    
     to COOH): 
    
    
    2.8–3.1 ppm.
  • Ring Methylenes (C2-H, C4-H):

    
     2.0–2.6 ppm (Complex multiplets).
    
    • The trans isomer typically shows a more symmetric, simplified methylene pattern compared to the cis isomer due to the

      
       symmetry plane.
      
  • Boc Group:

    
     1.37–1.45 ppm (Strong singlet, 9H).
    
Stereochemical Validation

To definitively confirm the trans geometry:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Cis-isomer: Strong NOE correlation between H1 and H3 (they are on the same face).

    • Trans-isomer: Absence of NOE correlation between H1 and H3.

Applications in Drug Discovery

The trans-3-(Boc-amino)cyclobutanecarboxylic acid scaffold is a high-value "building block" in medicinal chemistry.

Peptide Isosteres

It serves as a rigidified

  • Vector: Linear extension (unlike the U-turn shape of some cis analogs).

Linker Chemistry

Used in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

  • Benefit: The cyclobutane ring provides a defined distance between warheads without the flexibility of a standard alkyl chain, improving pharmacokinetic profiles.

Foldamers

Used to create unnatural oligomers (foldamers) that adopt stable helices or sheets, resistant to proteolytic degradation.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong acids (removes Boc group) or strong bases (potential epimerization at C1 if heated).

  • Safety: Irritant. Standard PPE (gloves, goggles, lab coat) required.

References

  • ResearchGate. (2023). Synthesis and physicochemical characterization of cis- and trans-1,3-disubstituted cyclobutane-derived amines. Retrieved from [Link]

Solubility Profile of Protected Cyclobutane Carboxylic Acids: A Structural & Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profiles, structural dynamics, and purification strategies for protected cyclobutane carboxylic acids.[1]

Executive Summary

Cyclobutane carboxylic acids (CBCAs) serve as critical, conformationally restricted scaffolds in modern drug discovery, often acting as bioisosteres for gem-dimethyl or tert-butyl groups.[1] Their utility, however, is frequently bottlenecked by non-intuitive solubility behaviors arising from the unique "pucker" of the cyclobutane ring (approx. 25–35°) and the amphipathic nature of their protected forms.

This guide provides a definitive technical analysis of the solubility profiles of protected CBCAs (esters, carbamates), correlating ring geometry with solvation thermodynamics. It establishes a self-validating purification workflow designed to minimize material loss during intermediate isolation.[1]

Structural Dynamics & Solvation Thermodynamics[1]

The "Pucker" Effect on Solvation

Unlike planar cyclopropane or chair-form cyclohexane, cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This dynamic equilibrium significantly impacts solubility:

  • Dipole Moment Variation: In cis-1,3-disubstituted systems, the pucker can bring polar protecting groups (e.g., esters) into proximity, increasing the net molecular dipole and enhancing solubility in polar aprotic solvents (DMSO, DMF).

  • Solvent Cage Disruption: The rigid, compact hydrophobic surface of the cyclobutane ring creates a high energy penalty for cavity formation in aqueous media, driving the Hydrophobic Effect . However, unlike linear alkyl chains, the ring cannot fold to minimize surface area, making lipophilicity (LogP) strictly dependent on the protecting group (PG) choice.

Cis/Trans Isomerism & Solubility Divergence

The geometric arrangement of substituents dictates the crystal lattice energy and, consequently, solubility.

Featurecis-Isomerstrans-IsomersSolubility Implication
Dipole Alignment Synergistic (vectors add up)Antagonistic (vectors cancel)cis is generally more soluble in polar organic solvents (MeOH, ACN).[1]
Lattice Energy Lower (less efficient packing)Higher (efficient packing)trans isomers often have higher melting points and lower solubility in non-polar solvents (Hexane/Heptane).
Intramolecular H-Bonding Possible (in mono-protected diacids)Impossiblecis-mono-acids can be soluble in non-polar solvents (DCM) due to internal H-bonding masking polarity.[1]

Protecting Group Impact Analysis[2]

The choice of protecting group (PG) is the primary lever for tuning the solubility of CBCAs during synthesis.

Ester Protecting Groups[2]
  • Methyl/Ethyl Esters:

    • Solubility: High in DCM, EtOAc, THF. Moderate in alcohols. Low in hexanes.[1]

    • Utility: Good for general handling, but often require chromatography due to high oiling tendency (low melting points).[1]

    • Risk:[1][2] Saponification requires aqueous base, which can be problematic if the free acid is water-soluble (e.g., ACBC derivatives).

  • tert-Butyl (tBu) Esters:

    • Solubility: Excellent in non-polar solvents (Hexanes, Toluene, Et2O).

    • Utility: Increases lipophilicity significantly (LogP boost).[1] often allows for crystallization directly from non-polar media.[1]

    • Mechanism:[1] The bulky t-butyl group disrupts solvent organization, making the molecule "greasier" and easier to extract from aqueous workups.

  • Benzyl (Bn) Esters:

    • Solubility: High in chlorinated solvents and aromatics.[1] Low in aliphatic hydrocarbons.[1]

    • Utility: Adds UV chromophore for detection.[1] Often crystalline solids due to

      
      -stacking interactions, aiding in purification without chromatography.[1]
      
Comparative Solubility Matrix

Qualitative solubility at 25°C.

Scaffold TypeSolvent: WaterSolvent: MeOHSolvent: DCMSolvent: HexanePreferred Purification
Free Amino Acid (e.g., ACBC) HighModerateLowInsolubleIon-Exchange / Crystallization (EtOH/H2O)
Boc-Amino Acid (Free COOH) Low (pH < 4)HighHighLowAcid/Base Extraction
Diester (Methyl/Ethyl) InsolubleHighHighModerateFlash Chromatography
Diester (tert-Butyl) InsolubleModerateHighHighCrystallization (Cold Hexane)

Experimental Protocols

Protocol A: Kinetic vs. Thermodynamic Solubility Profiling

Use this protocol to determine the optimal solvent for crystallization or formulation.

Objective: Distinguish between metastable supersaturation (kinetic) and true equilibrium (thermodynamic).

Materials:

  • Test Compound (Protected CBCA)

  • Solvents: MeOH, iPrOH, Acetone, Toluene, Hexane, Water (buffer pH 7.4).

  • Equipment: HPLC or UV-Vis plate reader, orbital shaker.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Kinetic Assessment (Nephelometry/Turbidity):

    • Spike DMSO stock into aqueous buffer/solvent in a 96-well plate (final DMSO < 1%).

    • Measure absorbance at 600 nm immediately.[1]

    • Result: Determines the "crashing out" point (precipitation onset).

  • Thermodynamic Assessment (Shake-Flask):

    • Add excess solid compound to 1 mL of solvent in a vial.[1]

    • Shake at 25°C for 24 hours.

    • Filter (0.22 µm PTFE) and analyze filtrate concentration via HPLC.[1]

    • Result: True solubility limit.[1]

Self-Validating Check: If Kinetic Solubility > Thermodynamic Solubility by >2-fold, the compound forms stable supersaturated solutions.[1] Action: Avoid rapid cooling crystallizations; use seeding.

Protocol B: Solvent Screening for Purification (The "Cloud Point" Method)

Designed for isolating cis-1,2-disubstituted cyclobutanes.[1]

  • Dissolve 100 mg of crude material in minimal "Good Solvent" (e.g., DCM or EtOAc).[1]

  • Add "Bad Solvent" (e.g., Hexane or Heptane) dropwise with stirring until distinct turbidity persists (Cloud Point).[1]

  • Heat gently to redissolve (if possible).[1]

  • Cool slowly to 4°C.

    • Scenario A (Oiling out): Indicates impurities or too rapid polarity change.[1] Fix: Add 5% "Good Solvent" back and re-cool.

    • Scenario B (Crystals): Filter and wash with cold "Bad Solvent".[1]

Visualization & Logic

Purification Decision Logic

This decision tree guides the isolation strategy based on the solubility data gathered in Section 3.

PurificationLogic Start Crude Protected CBCA SolubilityCheck Solubility Check: Is it soluble in Hexane/Heptane? Start->SolubilityCheck YesHexane Yes (Lipophilic) SolubilityCheck->YesHexane High Solubility NoHexane No (Polar/Amphipathic) SolubilityCheck->NoHexane Low Solubility ImpurityCheck Impurity Profile: Are impurities polar? YesHexane->ImpurityCheck CrystCheck Crystallization Potential: Solid at RT? NoHexane->CrystCheck SilicaPlug Filtration through Silica pad (Elute w/ Hexane/EtOAc) ImpurityCheck->SilicaPlug Yes (Polar Impurities) FlashChrom Flash Chromatography (Normal Phase) ImpurityCheck->FlashChrom No (Similar Rf) Recryst Recrystallization (Solvent: Benzene/EtOAc or iPrOH) CrystCheck->Recryst Yes (Solid) AcidBase Acid/Base Extraction (If free COOH/NH2 present) CrystCheck->AcidBase No (Oil/Amorphous) AcidBase->FlashChrom If purity < 95%

Figure 1: Decision matrix for the purification of protected cyclobutane carboxylic acids based on solubility and physical state.

The "Pucker" Solvation Model

A conceptual representation of how the cyclobutane ring geometry influences solvent interaction.

PuckerEffect Cyclobutane Cyclobutane Core (Puckered ~30°) Cis Cis-Isomer (Substituents Axial/Equatorial) Cyclobutane->Cis Stereoselection Trans Trans-Isomer (Substituents Pseudo-Equatorial) Cyclobutane->Trans SolvationCis High Polarity Soluble in MeOH/DMSO Cis->SolvationCis Dipole Reinforcement SolvationTrans Low Polarity Soluble in Toluene/DCM Trans->SolvationTrans Dipole Cancellation

Figure 2: Impact of cyclobutane stereochemistry ("Pucker") on dipole alignment and subsequent solvent compatibility.

References

  • Vertex Pharmaceuticals. (2024).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (PMC).[1] 3

  • Takeda Pharmaceutical Company. (2021).[1] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications.[1] 4[5][6][7]

  • Baran Lab. (2011).[1] Cyclobutanes in Organic Synthesis. Scripps Research Institute.[1] 8[5][6][7]

  • American Pharmaceutical Review. (2011). Assessing Solubility for Pharmaceutical Research and Development Compounds. 9

  • Sigma-Aldrich. (2024).[1] cis-Cyclobutane-1,2-dicarboxylic acid Product Specification. [5][6][7]

Sources

Engineering Rigidity: A Technical Guide to Conformationally Restricted Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Native peptides possess high potency but suffer from a "pharmacokinetic death valley": rapid proteolytic degradation, poor membrane permeability, and negligible oral bioavailability. This guide addresses the engineering of conformationally restricted peptide mimetics —molecules that lock bioactive sequences into defined secondary structures (helices, turns, loops).[1] By reducing the entropic cost of binding and shielding the backbone from proteases, these constructs bridge the gap between small molecules and biologics.

Part 1: The Thermodynamic & Pharmacokinetic Rationale

As scientists, we must first understand the thermodynamic engine driving this chemistry. The binding affinity (


) of a peptide is governed by the Gibbs free energy equation:


The Entropic Penalty

A linear, flexible peptide in solution exists as a disordered ensemble. To bind a receptor, it must fold into a specific bioactive conformation. This folding results in a massive loss of conformational entropy (


), which acts as a thermodynamic penalty, raising 

and weakening affinity.

Conformational restriction (e.g., stapling or cyclization) "pre-organizes" the peptide into its bioactive shape before binding.

  • Thermodynamic Benefit: The entropic cost is paid during synthesis, not during binding.

    
     is minimized, driving 
    
    
    
    more negative (higher affinity).
  • Kinetic Benefit: The rigid backbone is sterically inaccessible to the active sites of proteases, extending in vivo half-life (

    
    ).
    
Visualization: The Entropic Trap vs. Pre-Organization

The following diagram illustrates the energy landscape differences between a flexible native peptide and a conformationally restricted mimetic.

ThermodynamicLandscape UnboundNative Flexible Native Peptide (High Entropy) BoundComplex Bound Complex (Low Entropy) UnboundNative->BoundComplex High Entropic Penalty (Large ΔS loss) RestrictedMimetic Restricted Mimetic (Pre-organized) RestrictedMimetic->BoundComplex Low Entropic Penalty (Minimal ΔS loss)

Figure 1: Pre-organization reduces the entropic penalty of binding, effectively lowering the activation energy barrier for receptor engagement.

Part 2: Strategic Architectures in Restriction

All-Hydrocarbon Stapling (Alpha-Helix Mimetics)

Pioneered by Verdine and Walensky, this is the gold standard for targeting intracellular protein-protein interactions (PPIs).

  • Mechanism: Introduction of

    
    -disubstituted non-natural amino acids bearing olefin tethers (e.g., pentenyl-alanine).
    
  • Chemistry: Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

  • Spacing Rules:

    • 
       Staple:  Spans one turn of the helix. Uses 
      
      
      
      and
      
      
      stereochemistry.
    • 
       Staple:  Spans two turns. Uses 
      
      
      
      and
      
      
      stereochemistry to align the olefin bridge along the non-interacting face of the helix.
Head-to-Tail Cyclization

Common for mimicking


-turns or loops (e.g., RGD peptides for integrin targeting).
  • Chemistry: Amide bond formation between the N-terminus and C-terminus (often requiring dilute conditions to favor intramolecular reaction over intermolecular oligomerization).

  • Critical Insight: Often requires a D-amino acid or Proline to induce the necessary turn geometry ("pre-folding") to bring termini into proximity.

Part 3: Protocol – Solid-Phase Synthesis of Stapled Peptides

Context: This protocol describes the synthesis of an


 stapled peptide using Ring-Closing Metathesis (RCM) on a solid support.
Safety:  Ruthenium catalysts are expensive and air-sensitive in solution. 1,2-Dichloroethane (DCE) is a carcinogen; work in a fume hood.
Workflow Diagram

RCM_Protocol Start Resin-Bound Linear Peptide (Contains S5/R8 Olefins) Reaction RCM Reaction: Add to Resin, Shake 2h @ 25-40°C Start->Reaction SolventPrep Solvent Prep: Degas DCE (Argon, 15 min) CatalystPrep Catalyst Activation: Dissolve Grubbs I or II (6mM in DCE) SolventPrep->CatalystPrep CatalystPrep->Reaction Wash Wash Steps: DCE x3, DCM x3 Reaction->Wash QC QC Check: Micro-cleavage & LC-MS Wash->QC QC->Reaction Incomplete Conversion End Proceed to N-term Deprotection or Cleavage QC->End Complete (>95%)

Figure 2: Solid-phase Ring-Closing Metathesis (RCM) workflow. Note the critical QC loop to ensure complete cyclization before cleavage.

Step-by-Step Methodology
  • Peptide Assembly (SPPS):

    • Synthesize the linear sequence on Rink Amide MBHA resin using standard Fmoc chemistry.

    • Incorporate olefin-bearing amino acids (Fmoc-

      
      -OH or Fmoc-
      
      
      
      -OH) at the designed positions.
    • Expert Tip: These non-natural amino acids are bulky. Use double coupling (2 x 1h) with HATU/HOAt to ensure 100% incorporation.

  • The RCM Reaction (The "Staple"):

    • Preparation: Wash the resin 3x with anhydrous 1,2-dichloroethane (DCE) to remove any traces of DMF (which can poison the catalyst).

    • Catalyst: Weigh Grubbs 1st Gen (for simple staples) or 2nd Gen (for sterically hindered staples) catalyst (approx. 20 mol% relative to peptide). Dissolve in degassed DCE to a concentration of ~6-10 mM.

    • Execution: Add catalyst solution to the resin.[2][3] Sparge with Argon for 1 min, then seal. Agitate at room temperature for 2 hours.

    • Iteration: Drain and repeat the catalyst addition step once more to drive the reaction to completion.

  • Quenching & Washing:

    • Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove residual Ruthenium.

    • Note: Residual Ruthenium can cause colored impurities. A wash with DMSO/THF (1:1) containing imidazole can help chelate and remove metal residues.

  • Cleavage & Isolation:

    • Cleave using TFA/TIS/H2O (95:2.5:2.5).[3]

    • Precipitate in cold diethyl ether and analyze via LC-MS.

  • Self-Validating QC:

    • Mass Shift: The formation of the staple releases ethylene gas (

      
      ). You must observe a mass shift of -28 Da  compared to the linear precursor. If the mass is unchanged, the reaction failed.
      

Part 4: Comparative Data & Characterization

When characterizing these mimetics, three parameters define success: Helicity (structure), Proteolytic Stability (persistence), and Affinity (function).

Data Summary: Native vs. Stapled p53 Peptide

Representative data based on p53-MDM2 inhibitors (e.g., SAH-p53-8).

ParameterNative p53 PeptideStapled p53 Mimetic (SAH-p53-8)Impact
Helicity (CD 222nm) < 15% (Random Coil)> 80% (Alpha Helix)Structural Integrity
Protease

~ 15 minutes> 30 hoursMetabolic Stability
Receptor Affinity (

)
~ 500 nM~ 20 nMPotency (25x increase)
Cell Permeability NegligibleHigh (Endocytic uptake)Bioavailability
Validation Techniques
  • Circular Dichroism (CD):

    • Look for the characteristic "double minima" at 208 nm and 222 nm, indicating

      
      -helical structure.
      
    • Calculation:

      
       Helicity 
      
      
      
      .
  • NMR Spectroscopy:

    • Use NOESY experiments to confirm the proximity of the olefinic protons to the backbone amides, verifying the staple location and geometry.

References

  • Verdine, G. L., & Hilinski, G. J. (2012).[4] Stapled peptides for intracellular drug targets.[4][5][6] Methods in Enzymology, 503, 3–33.[4] [Link]

  • Walensky, L. D., & Bird, G. H. (2014).[7] Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis.[2] Angewandte Chemie International Edition, 37(23), 3281–3284. [Link]

  • Dougherty, P. G., et al. (2017). Peptide-Based Macrocycles for Drug Discovery. Chemical Reviews, 117(12), 7918–7990. [Link]

  • Cromm, P. M., et al. (2015). Stapled Peptides: Synthesis and Applications. ACS Chemical Biology, 10(6), 1362–1375. [Link]

Sources

exploring the chemical space of saturated three-dimensional β-lactams

Exploring the Chemical Space of Saturated Three-Dimensional -Lactams

A Technical Guide to "Escaping Flatland" in Scaffold Design

Executive Summary: The Strategic Imperative

For decades, the

This guide explores the saturated three-dimensional (3D)


-lactam


Structural Paradigms: Defining the 3D Vector

To "escape flatland," we must introduce topological complexity directly onto the

A. Spiro-Fused Systems

Spiro-fusion at the C3 or C4 position of the

  • Example: Spiro[azetidine-3,3'-indoline]-2,2'-diones.

  • Advantage: High

    
     score; creates a distinct "molecular cleft" for binding.
    
B. Bridged Bicyclic Monobactams

These systems involve a non-fused bridge spanning the N1 and C3/C4 positions, or bridging across the ring substituents.

  • Example: 1,3-bridged

    
    -lactams (e.g., forming a [3.2.1] or [2.2.1] bicyclic cage).
    
  • Advantage: Extreme rigidity; mimics high-energy transition states of hydrolytic enzymes; protects the

    
    -lactam carbonyl from non-specific hydrolysis while maintaining reactivity toward the specific target.
    

Physicochemical & DMPK Profiling

The shift from planar to 3D saturated scaffolds fundamentally alters the drug-like properties of the molecule. The table below summarizes the causal impact of increasing


ParameterPlanar/Aromatic

-Lactams
Saturated 3D

-Lactams
Mechanistic Causality
Solubility Low to ModerateHigh 3D structures disrupt planar

-

stacking in the crystal lattice, lowering lattice energy and favoring solvation.
Selectivity Variable (Promiscuous)High "Flat" molecules often intercalate or bind non-specifically. 3D shapes require precise complementary pockets (lock-and-key).
Metabolic Stability Low (CYP450 liability)Improved Increased saturation reduces the number of aromatic handles available for oxidation by CYP450 enzymes.
Target Engagement PBP-focusedBroad Spectrum Tunable ring strain allows targeting of diverse serine hydrolases (e.g., esterases, lipases) beyond bacterial cell walls.

Experimental Protocol: Staudinger Synthesis of Spiro-Fused -Lactams

Methodology: The Staudinger [2+2] cycloaddition remains the most robust method for constructing the

saturated 3D architecture

Target Scaffold: 3,3-Disubstituted Spiro-

Phase 1: Pre-requisites & Causality
  • Anhydrous Conditions: The ketene intermediate is highly electrophilic and will react with water to form a carboxylic acid, killing the cycle. Protocol Rule: All glassware must be flame-dried; solvents (DCM or Toluene) must be distilled over CaH2 or passed through activated alumina columns.

  • Base Selection: A non-nucleophilic base (e.g., DIPEA or Et3N) is required to dehydrohalogenate the acid chloride. If the base is too nucleophilic, it will attack the acid chloride directly.

Phase 2: Step-by-Step Workflow
  • Imine Formation (The Template):

    • Dissolve Isatin (1.0 equiv) and the requisite amine (1.1 equiv) in anhydrous Ethanol.

    • Add catalytic Acetic Acid (5 mol%). Reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC.[1][2] The disappearance of the ketone carbonyl indicates formation of the Schiff base (imine).

    • Concentrate and recrystallize.[1] Why? Purity of the imine is critical for the diastereoselectivity of the next step.

  • Ketene Generation & Cycloaddition (The 3D Build):

    • Setup: In a flame-dried Schlenk flask under Argon, dissolve the Isatin-imine (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to -78°C.

    • Reagent Addition: Add Triethylamine (3.0 equiv). Then, dropwise add the cyclic acid chloride (e.g., Cyclohexanecarbonyl chloride) (1.2 equiv) over 30 minutes.

    • Mechanism:[3][4][5][6][7][8][9][10] The base eliminates HCl from the acid chloride to generate the ketene in situ. The ketene approaches the imine face-to-face.

    • Warming: Allow the reaction to slowly warm to room temperature over 12 hours. Why? The [2+2] cycloaddition is often exothermic but requires thermal energy to overcome the activation barrier for the specific cis/trans transition state.

  • Quench & Isolation:

    • Quench with saturated NH4Cl solution. Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4.

    • Purification: Flash chromatography on Silica Gel.

    • Validation: 1H-NMR must show the characteristic AB quartet (or singlet if spiro) for the

      
      -lactam ring protons (if C3 is not fully substituted) or distinct diastereotopic splitting of the spiro-ring protons.
      
Phase 3: Visualization of the Synthetic Logic

Staudinger_MechanismStartAcid Chloride(Precursor)KeteneKetene Intermediate(Reactive Species)Start->Ketene-HClBaseBase (Et3N)DehydrohalogenationBase->StartTSZwitterionicTransition StateKetene->TSNucleophilic AttackImineCyclic Imine(Scaffold Template)Imine->TSFace-SelectiveProductSpiro-beta-Lactam(3D Scaffold)TS->ProductConrotatory Ring Closure

Figure 1: The Staudinger [2+2] Cycloaddition logic flow, highlighting the convergence of the ketene and imine to form the rigid spiro-cycle.

Application: Activity-Based Protein Profiling (ABPP)

Saturated 3D

Serine Hydrolase

The Mechanism: Unlike planar inhibitors that may bind non-specifically, a 3D

  • Recognition: The 3D substituents guide the molecule into the active site.

  • Acylation: The active site Serine nucleophile attacks the

    
    -lactam carbonyl.[11]
    
  • Stable Adduct: The ring opens, forming a stable acyl-enzyme adduct that inhibits the protein.

Workflow Diagram:

ABPP_WorkflowLibrary3D beta-Lactam Library(High Fsp3)IncubationIncubation(Covalent Binding)Library->IncubationProteomeComplex Proteome(Cell Lysate)Proteome->IncubationClickClick Chemistry(Add Reporter Tag)Incubation->ClickAlkyne HandleAnalysisMass Spectrometry(Target ID)Click->AnalysisEnrichment

Figure 2: Activity-Based Protein Profiling (ABPP) workflow utilizing 3D

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Singh, G. S. (2003).

    
    -Lactams in the New Millennium. Part-I: Monobactams and Carbapenems.[10] Mini-Reviews in Medicinal Chemistry. Link
    
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Xu, Y., et al. (2018).

    
    -Lactams.[8][12][13] Organic Chemistry Frontiers. Link
    

function of cyclobutane rings in bioactive molecules

[5]

Data Summary: Cyclobutane vs. Common Moieties[3]

PropertyCyclobutaneGem-DimethylCyclohexanePhenyl
Geometry Puckered (Rigid)Flexible (Rotatable)Chair (Flexible)Planar (Rigid)
LogP Impact ModerateHighHighModerate/High
Metabolic Stability HighModerateLow (Oxidation prone)High (unless substituted)
Solubility Good (

rich)
PoorPoorPoor (Planar stacking)
Primary Use Conformational LockSteric BulkHydrophobic Fill

-Interactions

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Source:ChemMedChem, 2022. URL:[Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. Source:ACS Medicinal Chemistry Letters, 2018.[4] URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source:JACS Au, 2024. URL:[Link]

  • Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. Source:American Chemical Society (BMS Presentation). URL:[Link] (Generalized link to ACS meeting archives as specific presentation URL is dynamic).

Methodological & Application

Application Note: Synthesis & Isolation of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the synthesis and isolation of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid , a critical conformationally restricted amino acid scaffold used in medicinal chemistry (e.g., as a GABA or proline bioisostere).

Unlike simple aliphatic amines, the cyclobutane ring introduces significant stereochemical challenges. The 1,3-disubstitution pattern yields cis and trans isomers with distinct thermodynamic stabilities and biological activities. This guide focuses on the trans isomer, which often requires specific isolation strategies due to the kinetic preference for the cis isomer in many reductive pathways.

Introduction & Retrosynthetic Analysis

The cyclobutane ring offers a unique vector for conformational restriction, fixing substituents in specific spatial orientations. In 1,3-disubstituted cyclobutanes, the ring typically adopts a puckered "butterfly" conformation to relieve torsional strain.

  • cis-Isomer: Substituents can adopt a pseudo-diequatorial orientation (thermodynamically preferred in many steric models).

  • trans-Isomer: Forces one substituent into a pseudo-axial position, often making it the minor product in non-selective reductions.

To access the trans-amino acid, two primary strategies exist:

  • Direct Reductive Amination (Method A): Yields a mixture of cis/trans (typically 3:1 to 5:1 favoring cis), requiring chromatographic separation.

  • Stereoselective Inversion (Method B): Exploits the cis-selectivity of ketone reduction, followed by a Mitsunobu-type inversion to install the nitrogen in the trans configuration.

This protocol details Method A as the most direct laboratory-scale route, with a focus on the critical separation efficiency .

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target trans-3-(Boc-amino) cyclobutanecarboxylic acid Separation Isomer Separation (Chromatography/Crystallization) Separation->Target Isolation Mix Mixture of cis/trans 3-(Boc-amino)cyclobutanecarboxylic acid Mix->Separation Boc Boc Protection Boc->Mix Amine 3-Aminocyclobutanecarboxylic acid (cis/trans mix) Amine->Boc RedAmin Reductive Amination (H2/Pd or NaBH3CN) RedAmin->Amine Oxime Oxime Intermediate Oxime->RedAmin Start 3-Oxocyclobutanecarboxylic acid Start->Oxime NH2OH·HCl

Caption: Retrosynthetic pathway highlighting the critical separation step required to isolate the trans-isomer from the diastereomeric mixture.

Experimental Protocol

Reagents & Materials
  • Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (NaOAc), Sodium cyanoborohydride (NaBH₃CN) or H₂/Raney Ni, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

Step 1: Oxime Formation

The ketone is first converted to the oxime to facilitate reduction.

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in water (30 mL).

  • Neutralization: Add Na₂CO₃ (5.1 g, 48 mmol) slowly to neutralize the acid (pH ~7).

  • Addition: Add a solution of hydroxylamine hydrochloride (6.7 g, 96.4 mmol) and sodium acetate (7.9 g, 96.4 mmol) in water (20 mL).

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate may form.[1]

  • Workup: Acidify with 1N HCl to pH 2. Extract with EtOAc (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate in vacuo to yield 3-(hydroxyimino)cyclobutanecarboxylic acid as an off-white solid.

    • Yield Expectation: >90%.[2][3]

Step 2: Reduction to 3-Aminocyclobutanecarboxylic Acid

Note: This step determines the initial cis/trans ratio.

Option A: Catalytic Hydrogenation (Cleaner, higher cis bias)

  • Dissolve the oxime (10.0 g) in EtOH (100 mL) and 2N NH₄OH (20 mL).

  • Add Raney Nickel (approx. 2 g, washed with EtOH) or 10% Pd/C (1 g).

  • Hydrogenate at 50 psi (Parr shaker) for 12–24 hours.

  • Filter through Celite to remove catalyst.[4] Concentrate to dryness.

Option B: Chemical Reduction (NaBH₃CN)

  • Dissolve oxime in MeOH. Add ammonium acetate (10 eq) and NaBH₃CN (3 eq).

  • Adjust pH to ~6 with HCl/MeOH. Stir for 24h.

Step 3: Boc Protection

Protection is essential for rendering the amino acid lipophilic enough for silica chromatography.

  • Setup: Suspend the crude amino acid mixture (approx. 77 mmol) in a mixture of 1,4-dioxane (50 mL) and 1N NaOH (80 mL).

  • Addition: Cool to 0°C. Add Boc₂O (20.2 g, 92.4 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir overnight (12h).

  • Workup:

    • Wash the alkaline solution with Et₂O (2 x 30 mL) to remove non-acidic impurities.

    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2–3 with 1N KHSO₄ or 10% citric acid (avoid strong mineral acids to prevent Boc cleavage).

    • Extraction: Extract immediately with EtOAc (3 x 100 mL).

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

    • Result: A crude solid/oil mixture of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid.

Step 4: Isolation of the trans-Isomer (The Critical Step)

The cis isomer is typically the major product. The trans isomer must be separated.

Method A: Silica Gel Chromatography

The cis and trans isomers of 1,3-disubstituted cyclobutanes often display different retention factors (Rf) due to their different dipole moments and hydrogen-bonding capabilities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM:MeOH:Acetic Acid (95:4:1) or Hexane:EtOAc:Acetic Acid (60:40:1).

  • Procedure:

    • Run a TLC of the crude mix. The cis isomer (often more polar due to accessible COOH/NH interaction) typically elutes after the trans isomer in non-polar systems, but this can reverse depending on the solvent.

    • Load crude material (dissolved in minimum DCM).

    • Elute with a gradient. Collect fractions.

    • Identification: The trans isomer is often the less polar component (higher Rf) in DCM/MeOH systems because the cis isomer can form an intramolecular H-bond or aligns dipoles more effectively with the stationary phase.

    • Note: If separation is poor, convert the carboxylic acid to a methyl ester (using TMS-diazomethane), separate the esters (much easier on silica), and then hydrolyze (LiOH/THF/H2O) back to the acid.

Method B: Fractional Crystallization

If the crude ratio is favorable (>20% trans), crystallization can be effective.

  • Solvent: Ethyl Acetate/Hexane or Isopropanol.

  • The trans-isomer often has a higher melting point and lower solubility in non-polar solvents compared to the cis-isomer.

  • Dissolve crude in hot EtOAc, add Hexane until turbid. Allow to stand. The precipitate is enriched in the trans isomer (verify by NMR).

Quality Control & Characterization

Distinguishing the isomers requires careful NMR analysis.

NMR Specification (Self-Validating)
  • 1H NMR (DMSO-d₆ or CDCl₃):

    • Focus on the methine protons (H-1 and H-3).

    • cis-Isomer: The H-1 and H-3 protons are in a pseudo-diequatorial relationship (in the puckered form) or exhibit specific NOE correlations.

    • trans-Isomer: The H-1 and H-3 protons are pseudo-axial/equatorial.

  • NOESY (Definitive):

    • cis: Strong NOE correlation between H-1 (CH-COOH) and H-3 (CH-NHBoc) because they are on the same face of the ring.

    • trans: Absence of NOE correlation between H-1 and H-3.

Parametercis-Isomertrans-Isomer
Rf (DCM/MeOH 9:1) Lower (More Polar)Higher (Less Polar)
NOE (H1-H3) Strong Signal No Signal
Physical State SolidSolid (Higher MP)
Data Summary Table
StepReagentConditionsKey Outcome
1. Oximation NH₂OH·HCl, NaOAcWater, RT, 2hQuant. yield of Oxime
2.[3] Reduction H₂/Raney NiEtOH, NH₄OH, 50 psiFormation of amine (cis-major)
3. Protection Boc₂O, NaOHDioxane/H₂O, 0°C->RTCrude Boc-amino acid
4. Purification Silica GelDCM:MeOH:AcOHPure trans-isomer

Safety & Hazards

  • Hydroxylamine HCl: Corrosive, potential sensitizer.

  • Raney Nickel: Pyrophoric when dry. Handle under water/ethanol at all times.

  • Boc₂O: Toxic if inhaled; causes skin irritation. Evolution of CO₂ gas during reaction—ensure venting.

  • Solvents: DCM and MeOH are toxic/flammable. Use in a fume hood.[5]

References

  • Synthesis of Cyclobutane Amino Acids

    • Kotha, S. et al. "Synthesis of cyclobutane amino acids." Beilstein Journal of Organic Chemistry, 2015 , 11, 1465–1493. Link

  • Stereochemical Assignment: Gaucher, A. et al. "Stereoselective synthesis of 3-substituted 2-aminocyclobutane-1-carboxylic acids." Tetrahedron: Asymmetry, 2005, 16(4), 873-880.
  • Commercial Reference & Properties

    • trans-3-(Boc-amino)cyclobutanecarboxylic acid (CAS 939400-34-7).

  • Isomer Stability & Puckering

    • Wiberg, K. B. et al. "Conformations of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry, 2003 , 68(23), 8792–8801. Link

Sources

Application Note: High-Efficiency Boc Protection of 3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3-Aminocyclobutanecarboxylic acid (3-ACBC) is a conformationally restricted analogue of


-aminobutyric acid (GABA). Its rigid cyclobutane scaffold is highly valued in drug discovery for reducing the entropic penalty of ligand binding and improving metabolic stability compared to flexible linear peptides.

Protecting the amine functionality with a tert-butoxycarbonyl (Boc) group is a critical first step in incorporating this scaffold into peptidomimetics or solid-phase synthesis. Unlike standard primary amines, 3-ACBC exists as a zwitterion with poor solubility in organic solvents. Therefore, standard anhydrous protection methods (e.g.,


) often fail or result in low yields due to heterogeneous reaction mixtures.

This guide details a Schotten-Baumann protocol , utilizing a biphasic aqueous/organic system.[1] This method ensures the amino acid remains soluble (as a carboxylate salt) while reacting with the lipophilic anhydride, providing a robust, self-purifying workflow.

Mechanistic Principles

The reaction relies on a delicate pH balance. The base must be strong enough to:

  • Deprotonate the carboxylic acid (

    
    ) to solubilize the molecule in water.
    
  • Deprotonate the ammonium group (

    
    ) to generate the nucleophilic free amine.
    

However, the pH must not be so high that it rapidly hydrolyzes the di-tert-butyl dicarbonate (


) reagent.
Reaction Mechanism Diagram

Boc_Mechanism Substrate 3-ACBC (Zwitterion) Intermediate Free Amine (Nucleophile) Substrate->Intermediate Deprotonation (pH > 9) Base Base (NaOH) Base->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack Boc2O Boc2O (Reagent) Boc2O->Transition Product N-Boc-3-ACBC (Carboxylate) Transition->Product Elimination Byproducts CO2 (Gas) + t-BuOH Transition->Byproducts

Figure 1: Mechanistic flow of the Schotten-Baumann Boc protection. The base plays a dual role of solubilization and activation.

Experimental Protocol

Reagents & Stoichiometry[2]
ReagentMW ( g/mol )EquivalentsRole
3-Aminocyclobutanecarboxylic acid 115.131.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.2 – 1.5Protecting Group Source
Sodium Hydroxide (1M NaOH) 40.002.2 – 2.5Base (Solubilizer)
1,4-Dioxane (or THF)88.11SolventCo-solvent (Organic)
Water 18.02SolventCo-solvent (Aqueous)
Step-by-Step Procedure

Step 1: Solubilization (The Critical Phase)

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-ACBC (1.0 eq) in Water (approx. 5 mL per gram of substrate).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1M NaOH (2.2 eq) .

    • Observation: The suspension should clear as the zwitterion is converted to the sodium carboxylate salt.

    • Note: If the solution remains cloudy, check pH. It must be basic (pH > 9).

Step 2: Acylation

  • Add 1,4-Dioxane (equal volume to water) to the reaction mixture.

  • Add

    
     (1.2 eq)  dropwise (if liquid) or in small portions (if solid).
    
    • Why: Adding

      
       slowly prevents localized high concentrations that could lead to side reactions.
      
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 12–18 hours .

    • Safety:

      
       gas is evolved.[2][3] Do not seal the flask tightly.  Use a bubbler or a loose septum with a needle vent.
      

Step 3: Workup & Purification (The "Self-Validating" Workflow) This workup utilizes "Acid-Base Extraction" to ensure high purity without column chromatography.

  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the organic co-solvent (Dioxane/THF). Do not evaporate to dryness; leave the aqueous phase.

  • Wash (Impurity Removal): Dilute the aqueous residue with water. Wash with Diethyl Ether (

    
    )  or Hexanes  (
    
    
    
    ).
    • Logic: The product is currently a salt (soluble in water). Unreacted

      
       and non-acidic impurities stay in the organic layer and are discarded.
      
  • Acidification: Cool the aqueous phase to 0 °C. Carefully acidify to pH 2–3 using 1M HCl or 10%

    
     .
    
    • Observation: The solution will become cloudy or an oil will separate as the N-Boc-3-ACBC (free acid) forms.

  • Extraction (Product Recovery): Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Drying: Combine EtOAc layers, wash with Brine (

    
    ), and dry over anhydrous 
    
    
    
    .
  • Isolation: Filter and concentrate in vacuo.

Experimental Workflow Diagram

Workup_Flow Reaction Reaction Mixture (Aq. Base + Dioxane) Evap Evaporate Organic Solvent Reaction->Evap Wash Wash with Ether/Hexane Evap->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Layer (Excess Boc2O, Impurities) DISCARD Sep1->OrgWaste AqLayer Aqueous Layer (Product as Na+ Salt) Sep1->AqLayer Acidify Acidify to pH 2-3 (1M HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Sep2 Separation Extract->Sep2 AqWaste Aqueous Layer (Salts) DISCARD Sep2->AqWaste FinalProd Organic Layer (Pure N-Boc-3-ACBC) Sep2->FinalProd

Figure 2: Acid-Base extraction workflow ensuring removal of non-acidic impurities and recovery of the pure free acid.

Analytical Validation

Successful synthesis is confirmed by the following markers:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 5% MeOH in DCM (plus 1% Acetic Acid).

    • Stain 1 (Ninhydrin): Starting material (free amine) stains Purple/Blue . Product should NOT stain (or stain very faintly upon heating).

    • Stain 2 (Bromocresol Green): Product (carboxylic acid) stains Yellow on a blue background.

  • 1H-NMR (DMSO-d6 or CDCl3):

    • 
       1.39 - 1.45 ppm:  Strong singlet (9H) corresponding to the tert-butyl group.
      
    • 
       10-12 ppm:  Broad singlet (1H) for the carboxylic acid (-COOH).
      
    • Shift: The proton attached to the C3-position (CH-NHBoc) will shift downfield compared to the starting material due to the carbamate electron withdrawal.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Low Yield pH drifted below 9 during reaction.Monitor pH periodically. Add small aliquots of NaOH if necessary to maintain basicity during acylation.
"Oiling Out" Product is not crystallizing.Common with Boc-amino acids.[4][5][6][7][8] Co-evaporate with Toluene to remove trace acetic acid/water. Triturate with Hexane or Pentane to induce solidification.
Emulsion Dioxane/Water ratio incorrect.Add solid NaCl (brine saturation) to the aqueous phase to force phase separation.
Stereochemistry Cis/Trans isomerization.Boc protection generally preserves stereochemistry. If starting with a mixture, the product will be a mixture. Separation is best performed after protection using ester derivatives.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc chemistry mechanism and stability).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Allan, R. D., et al. (1990). "Synthesis of analogues of GABA. IV. 3-Aminocyclobutanecarboxylic acid."[9][10][11] Australian Journal of Chemistry, 43(4), 765-771. (Primary literature regarding the synthesis and handling of the 3-ACBC scaffold).

Sources

Application Note: Solid-Phase Peptide Synthesis with Cyclobutane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclobutane amino acids (CBAAs) into peptide backbones represents a powerful strategy for designing peptidomimetics with defined secondary structures (foldamers) and enhanced metabolic stability. Unlike flexible acyclic residues, the cyclobutane ring imposes severe conformational constraints on the backbone torsion angles (


), forcing the peptide into specific architectures such as 12-helices or stabilized turns.

However, the very steric bulk that provides these advantages presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). Standard coupling protocols often fail, leading to deletion sequences and low purity. This guide provides a high-fidelity, self-validating protocol for the synthesis of peptides containing 2-aminocyclobutanecarboxylic acid (ACBC) and related cyclobutane building blocks, focusing on overcoming steric hindrance and preventing aggregation.

Strategic Planning: The Building Blocks

Before initiating synthesis, the stereochemical nature of the building block must be matched to the desired structural outcome. The cyclobutane ring is not merely a spacer; it is a structural director.

Stereochemical Control

The synthesis and application of CBAAs, particularly ACBC, rely heavily on the cis vs. trans relationship between the amino and carboxyl groups.

  • (cis)-ACBC: Typically promotes turn structures or specific sheet-like packing due to the proximity of the N- and C-termini on the same face of the ring.

  • (trans)-ACBC: Often utilized to drive helical folding (e.g., 12-helix formation in

    
    -peptides) by enforcing a specific extended trajectory.
    
Structural Impact Visualization

The following diagram illustrates how cyclobutane substitution restricts conformational freedom compared to a standard glycine residue.

StructuralConstraint Glycine Glycine (Flexible) PhiPsi φ / ψ Rotation (Unrestricted) Glycine->PhiPsi Cyclobutane Cyclobutane AA (Rigid) Constraint Ring Strain & Steric Bulk Cyclobutane->Constraint Outcome_Random Random Coil / Flexible Backbone PhiPsi->Outcome_Random Entropy dominates Outcome_Foldamer Defined Foldamer (Helix/Turn) Constraint->Outcome_Foldamer Enforced Geometry

Figure 1: Mechanistic comparison of backbone flexibility. The cyclobutane ring locks the


 angles, reducing the entropic penalty of folding.

Critical Synthesis Parameters

To ensure success, the standard Fmoc-SPPS workflow must be modified. The "Standard" protocol (DIC/HOBt, 1 hour) is insufficient for CBAAs.

Resin Selection

Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g).

  • Reasoning: High loading promotes inter-chain aggregation, which is exacerbated by the hydrophobic cyclobutane rings. 2-Chlorotrityl Chloride (2-CTC) or ChemMatrix resins are preferred over standard polystyrene to improve solvation.

Coupling Reagents

Steric hindrance at the


- or 

-carbon of the cyclobutane ring requires highly active acylating species.
Reagent SystemActivity LevelRecommendationContext
DIC / HOBt LowAvoid Will result in incomplete coupling for CBAAs.
HBTU / DIEA MediumCautionAcceptable for unhindered residues after the CBAA, but not for the CBAA itself.
HATU / HOAt High Preferred The gold standard for sterically hindered couplings. HOAt creates a more reactive ester than HOBt.
PyAOP Very HighAlternativeUse if HATU fails; avoids guanidinium capping side reactions (rare).

Detailed Protocol: Fmoc-SPPS of Cyclobutane Peptides

This protocol assumes the use of Fmoc-(cis/trans)-ACBC-OH or similar derivatives.

Phase A: Resin Preparation & Swelling[1][2]
  • Weigh 2-CTC resin (target scale: 0.1 mmol).

  • Swell in DCM (Dichloromethane) for 30 minutes. Note: DCM swells polystyrene beads better than DMF, exposing reactive sites.

  • Wash 3x with DMF (Dimethylformamide).[1]

Phase B: The Coupling Cycle (The "Difficult" Cycle)

Use this cycle specifically when coupling the Cyclobutane AA or the residue immediately following it.

  • Activation:

    • Dissolve Fmoc-CBAA-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4.0 eq) to enhance activation and suppress racemization.

    • Add DIEA (Diisopropylethylamine) (8.0 eq) immediately before adding to resin.

    • Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid racemization).

  • Coupling:

    • Add mixture to resin.[1][2][3][4][5][6]

    • Agitate: 2 hours at Room Temperature OR 1 hour at 50°C (if microwave available).

    • Double Coupling:Mandatory. Drain, wash 3x DMF, and repeat the activation/coupling step with fresh reagents.

  • Monitoring (Self-Validation):

    • Perform Chloranil Test (see Section 5). Note: Kaiser test is often unreliable for secondary amines or sterically crowded primary amines.

  • Capping (Critical):

    • If the test is slightly positive but a third coupling is impractical, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) in DMF to prevent deletion sequences.

Phase C: Fmoc Deprotection

Cyclobutane residues can induce aggregation, making deprotection sluggish.

  • Reagent: 20% Piperidine in DMF + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Why DBU? It is a stronger non-nucleophilic base that helps disrupt aggregates, ensuring complete Fmoc removal.

  • Cycles: Treat 2 x 10 minutes.

  • Wash: 5x DMF, 3x DCM (to remove piperidine traces).

Phase D: Cleavage & Isolation
  • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Time: 2–3 hours.

  • Precipitation: Cold Diethyl Ether.

Quality Control & Troubleshooting

Colorimetric Monitoring

Standard Ninhydrin (Kaiser) tests often yield false negatives with sterically hindered amines.

  • Chloranil Test (Preferred for Secondary/Hindered Amines):

    • Reagent: 2% Acetaldehyde and 2% Chloranil in DMF.

    • Procedure: Add drops to resin beads.

    • Result: Blue/Green beads = Free amine (Incomplete coupling). Colorless = Complete.

The "Micro-Cleavage" Check

If the synthesis is long (>10 residues), perform a micro-cleavage after the cyclobutane insertion to validate mass.

  • Take ~5 mg resin.

  • Treat with 100 µL TFA cocktail for 30 mins.

  • Evaporate TFA, dissolve in MeCN/H2O, and inject on LC-MS.

Workflow Diagram

The following flowchart outlines the decision logic for the synthesis.

SPPS_Workflow Start Start Cycle Deprotect Fmoc Deprotection (20% Pip + 0.1M DBU) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 IsCyclic Is Incoming AA Cyclobutane? Wash1->IsCyclic StdCouple Standard Coupling (HBTU/DIEA, 1hr) IsCyclic->StdCouple No HardCouple Difficult Coupling (HATU/HOAt, 2x 2hr) IsCyclic->HardCouple Yes Check QC: Chloranil Test StdCouple->Check HardCouple->Check Pass Test Negative (Complete) Check->Pass Colorless Fail Test Positive (Incomplete) Check->Fail Blue/Green Next Next Cycle Pass->Next Recouple Re-Couple (PyAOP or Microwave) Fail->Recouple Cap Cap (Ac2O) Recouple->Cap If still fails Cap->Next

Figure 2: Logic flow for SPPS cycles involving cyclobutane building blocks, emphasizing the divergence for difficult couplings.

Case Study: 12-Helix Foldamer Stabilization

Objective: Synthesize a short oligomer of trans-ACBC to demonstrate 12-helix formation.

  • Sequence:

    
    
    
  • Challenge: Homooligomers of cyclic

    
    -amino acids are notoriously difficult due to rapid secondary structure formation on-resin, which collapses the resin matrix.
    
  • Solution Applied:

    • Resin: ChemMatrix Rink Amide (PEG-based) was used instead of Polystyrene to maintain swelling despite the hydrophobic peptide.

    • Solvent: 10% Trifluoroethanol (TFE) was added to DMF during coupling. TFE disrupts secondary structure aggregation (H-bonds), keeping the growing chain accessible.

    • Result: Purity increased from <30% (Standard conditions) to >85% (PEG resin + TFE + HATU).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

  • Ortuño, R. M., et al. (2005). (+)- and (-)

    
    -Peptides.[7] Journal of Organic Chemistry. [Link]
    
  • Albericio, F., et al. (2018). HATU: The Most Effective Coupling Reagent for Sterically Hindered Amino Acids. Organic Process Research & Development. [Link]

  • Aitken, D. J., et al. (2004).

    
    -amino acid building block. Tetrahedron Letters. [Link]
    

Sources

application in the development of peptide-based drugs for oncology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Workflows for the Design and Validation of Therapeutic Peptides in Oncology

Executive Summary

Peptides occupy a unique "Goldilocks" zone in oncology drug development: they possess the high potency and specificity of biologics (antibodies) but retain the synthetic accessibility and tissue penetration of small molecules. However, their clinical translation is historically hindered by rapid renal clearance and proteolytic degradation.

This Application Note outlines a field-proven workflow for developing peptide-based oncology therapeutics. We focus on Peptide Drug Conjugates (PDCs) and Stapled Peptides (e.g., p53-MDM2 inhibitors), detailing protocols for synthesis, stability enhancement, and functional validation.

Strategic Workflow: The Development Pipeline

The following diagram illustrates the critical path from target identification to lead optimization. Note the iterative loop between chemical modification (stapling/PEGylation) and stability testing.

PeptideWorkflow Target Target Selection (e.g., MDM2, Integrins) Design Rational Design & Phage Display Target->Design Synthesis Solid Phase Synthesis (Fmoc SPPS) Design->Synthesis Mod Chemical Modification (Stapling, PEGylation) Synthesis->Mod Purify HPLC Purification & MS Verification Mod->Purify Stability Plasma Stability Assay (t1/2) Purify->Stability Stability->Design Low t1/2 Bioassay In Vitro Bioactivity (SPR, Cytotoxicity) Stability->Bioassay Bioassay->Design Low Potency Lead Preclinical Candidate Bioassay->Lead Pass

Figure 1: Iterative workflow for peptide drug development. The feedback loops from stability and bioactivity assays are critical for lead optimization.

Phase 1: Synthesis & Chemical Modification

The foundation of peptide oncology is Solid Phase Peptide Synthesis (SPPS) . For oncology applications, simple linear peptides rarely suffice. We utilize Fmoc chemistry due to its orthogonal protection scheme, allowing for acid-labile side-chain deprotection.[1]

Protocol 1: High-Fidelity Fmoc SPPS for Stapled Peptides

Objective: Synthesize a p53-mimetic peptide incorporating non-natural amino acids (olefin-bearing) for subsequent hydrocarbon stapling.

Materials:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) for C-terminal amides.

  • Coupling Reagents: HBTU (Activator), DIEA (Base).

  • Solvents: DMF (Reaction), DCM (Washing).

  • Deprotection: 20% Piperidine in DMF.[2]

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh 0.1 mmol resin into a fritted reaction vessel.

    • Swell in DCM for 30 mins; drain and wash with DMF (3x).

  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF (5 mL).[2] Agitate for 5 mins. Drain.

    • Repeat with fresh solution for 15 mins.

    • Validation: Wash resin with DMF (5x).[2] Perform Kaiser Test (ninhydrin). A blue bead indicates free amines (ready for coupling).

  • Amino Acid Coupling:

    • Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq) in DMF. Add DIEA (8 eq).

    • Critical Step: Activate for 2 mins before adding to resin to minimize racemization.

    • Add to resin; agitate for 45–60 mins at Room Temp (RT).

  • Stapling (Ring-Closing Metathesis):

    • Context: Used for peptides like ALRN-6924 to lock the alpha-helical conformation [1, 2].

    • After assembling the full sequence (with Fmoc on N-term), wash resin with DCM.

    • Add Grubbs’ I Catalyst (20 mol%) in degassed 1,2-dichloroethane (DCE).

    • Reflux at 40°C for 2 hours under N2. Repeat once to ensure completion.

  • Cleavage & Global Deprotection:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5). Agitate for 2–3 hours.

    • Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge to collect crude peptide.

Troubleshooting:

  • Incomplete Coupling: If Kaiser test remains blue after coupling, perform a "double couple" or switch to HATU (stronger activator).

  • Aggregation: For long sequences (>15 AA), use PEG-PS resin or add chaotropic salts (LiCl) to the coupling mixture.

Phase 2: Stability Profiling (Pharmacokinetics)

Native peptides often have a half-life (


) of minutes in serum due to peptidases (e.g., DPP-IV, NEP). Accurate measurement of stability is a "Go/No-Go" gate.
Protocol 2: Plasma Stability Assay (LC-MS/MS)

Objective: Determine the in vitro


 of the peptide in human plasma.

Materials:

  • Pooled Human Plasma (heparinized).[3]

  • Internal Standard (IS): Tolbutamide or a stable analog of the target peptide.

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Methodology:

  • Preparation:

    • Pre-warm plasma to 37°C in a water bath.

    • Prepare 1 mM peptide stock in DMSO.

  • Incubation:

    • Spike peptide into plasma (Final conc: 1–5 µM, <1% DMSO).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching & Extraction:

    • Immediately add 200 µL cold ACN (containing IS) to the aliquot to precipitate proteins.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS.[3] Monitor the parent ion transition (MRM mode).

    • Calculation: Plot

      
       vs. Time.[4] The slope 
      
      
      
      gives
      
      
      .[3]

Data Presentation Example:

Peptide VariantModificationt1/2 (Human Plasma)Status
PEP-WT None (Linear)12.4 minFail
PEP-Cyc Head-to-Tail Cyclic45.0 minOptimize
PEP-Staple Hydrocarbon Staple (i, i+7)> 240 minPass

Table 1: Comparative stability data. Stapling significantly enhances proteolytic resistance by burying the amide backbone [3].

Phase 3: Mechanism of Action (Oncology Focus)

A primary application of stapled peptides is disrupting protein-protein interactions (PPIs) that small molecules cannot target, such as the p53-MDM2 axis.[5] MDM2 overexpression inhibits p53 tumor suppression. Stapled peptides mimic the p53 alpha-helix to block MDM2 [4].[6]

Signaling Pathway Visualization

p53Pathway MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation Peptide Stapled Peptide (Inhibitor) Peptide->MDM2 High Affinity Binding Peptide->MDM2 Blocks p53 Binding

Figure 2: Mechanism of Action. The stapled peptide competitively binds MDM2, preventing p53 ubiquitination and restoring tumor suppressor function.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess the efficacy of the peptide in killing cancer cells (e.g., SJSA-1 osteosarcoma cells overexpressing MDM2).

Methodology:

  • Seeding: Plate cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add peptide in serial dilutions (0.1 nM to 100 µM) in serum-free media (or low serum to mimic physiological protein binding).

    • Control: Doxorubicin (Positive), Vehicle (DMSO).

  • Incubation: 48–72 hours at 37°C.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.[5][7] Proceedings of the National Academy of Sciences, 110(36).

  • Merlino, F., et al. (2025). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI Pharmaceuticals.

  • Hansen, P. R., & Oddo, A. (2024).[8] Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.

  • Baek, S., et al. (2012). Structure of the Stapled p53 Peptide Bound to Mdm2.[6][9][10] Journal of the American Chemical Society.

  • FDA Center for Drug Evaluation and Research. (2024). Novel Drug Approvals for 2024.[11][12][13]

Sources

Application Note: Precision Synthesis of Conformationally Constrained Cathepsin Inhibitors using N-Boc-1-aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Boc-1-aminocyclobutanecarboxylic acid in cathepsin inhibitor synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of potent cysteine protease inhibitors—specifically for Cathepsin K, S, and L—conformational restriction is a proven strategy to enhance potency and selectivity. N-Boc-1-aminocyclobutanecarboxylic acid (Boc-ACBC) serves as a critical non-proteinogenic building block in this domain. By introducing a cyclobutane ring into the peptide backbone, ACBC restricts the


 and 

torsion angles, locking the inhibitor into a bioactive conformation that minimizes the entropic penalty of binding to the enzyme's S2 or S3 subsites. Furthermore, the

-disubstitution provides significant resistance to proteolytic degradation, enhancing the metabolic stability of the drug candidate.

This guide details the optimized protocols for incorporating Boc-ACBC into peptide-based cathepsin inhibitors, addressing the specific synthetic challenges posed by the steric hindrance of the quaternary


-carbon.

Mechanistic Rationale & Chemical Strategy

The Role of ACBC in Cathepsin Inhibition

Cathepsins (e.g., K, S, B, L) are papain-like cysteine proteases with a defined active site cleft. Inhibitors typically consist of an electrophilic "warhead" (to covalently modify the active site Cys25) and a peptide recognition sequence (P1-P2-P3) that binds non-covalently to the enzyme's subsites.

  • Conformational Lock: Linear amino acids in the P2/P3 positions often suffer from high conformational flexibility. ACBC constrains the backbone, often mimicking a

    
    -turn or a specific extended conformation required to fit the S2 specificity pocket.
    
  • Steric Occlusion: The bulk of the cyclobutane ring protects adjacent peptide bonds from hydrolysis by non-target proteases, improving the pharmacokinetic (PK) profile.

Synthetic Challenge: Steric Hindrance

The primary challenge in using Boc-ACBC is the steric bulk of the cyclobutane ring at the


-carbon. This quaternary center significantly reduces the nucleophilicity of the amine (during deprotection/elongation) and the electrophilicity of the activated carboxylate (during coupling). Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or racemization of adjacent centers.

Solution: This protocol utilizes HATU/HOAt or Acid Fluoride (TFFH) activation to drive the coupling reaction to completion.

Strategic Workflow

SynthesisWorkflow Start Boc-ACBC-OH (Building Block) Activation Activation (HATU or TFFH) Start->Activation Steric Activation Coupling Coupling to P1-Warhead Amine Activation->Coupling + Amine (H-P1-W) Intermediate Boc-ACBC-P1-Warhead (Intermediate) Coupling->Intermediate Deprotection N-Boc Deprotection (TFA/DCM) Intermediate->Deprotection -Boc Elongation N-Terminal Capping (P3 Introduction) Deprotection->Elongation + R-COOH Final Final Cathepsin Inhibitor Elongation->Final

Figure 1: Strategic workflow for incorporating Boc-ACBC into a cathepsin inhibitor scaffold. The critical step is the activation of the sterically hindered ACBC carboxylate.

Experimental Protocols

Materials and Reagents
  • Boc-ACBC-OH: N-Boc-1-aminocyclobutanecarboxylic acid (CAS: 120791-76-6).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Bases: DIPEA (N,N-Diisopropylethylamine), 2,4,6-Collidine (for difficult couplings).

  • Solvents: Anhydrous DMF, DCM.

Protocol A: High-Efficiency Coupling (HATU Method)

Use this method for standard couplings of Boc-ACBC-OH to primary amines (e.g., amino-nitriles, amino-esters).

Step-by-Step Procedure:

  • Preparation: Dissolve Boc-ACBC-OH (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir for 5 minutes at 0°C.

    • Note: The addition of HOAt is crucial. The pyridine nitrogen provides anchimeric assistance, accelerating the reaction of the activated ester with the amine, which is vital for hindered substrates [1].

  • Base Addition: Add DIPEA (2.5 equiv). The solution should turn yellow.

  • Amine Addition: Add the amine component (e.g., H-Leu-CN or H-Leu-OMe) (1.0–1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[1] If >10% starting material remains after 18h, add 0.2 equiv HATU and stir for an additional 4 hours.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1N HCl (or 5% citric acid), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The Acid Fluoride Method (For Extremely Hindered Amines)

Use this method if Protocol A fails, particularly when coupling Boc-ACBC to another secondary amine or a very bulky P1 residue.

Step-by-Step Procedure:

  • Activation: Dissolve Boc-ACBC-OH (1.0 equiv) in dry DCM.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 minutes.

    • Mechanism:[2][3] This generates the Boc-ACBC-F (acid fluoride) in situ. Acid fluorides are highly reactive toward amines but stable to hydrolysis compared to acid chlorides, and they minimize racemization [2].

  • Coupling: Add the hindered amine component.

  • Reaction: Stir at room temperature for 24 hours.

  • Work-up: Standard aqueous work-up as described in Protocol A.

Protocol C: N-Terminal Deprotection and Elongation

Once Boc-ACBC is coupled, the N-terminal Boc group must be removed to attach the P3 fragment (capping group).

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 30–60 minutes.

    • Caution: The cyclobutane ring is stable to TFA, but ensure no other acid-labile warheads (like protected aldehydes) are compromised.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Elongation: Redissolve the resulting TFA salt in DMF. Neutralize with excess DIPEA (pH > 8) immediately before adding the next activated carboxylic acid (P3 group).

Quality Control & Validation

Analytical Data Interpretation

Validation of the ACBC incorporation is best performed using 1H NMR . The cyclobutane ring protons present a distinct spectral signature.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
NH (Amide) 5.0 – 7.5Broad Singlet/DoubletDepends on solvent (CDCl₃ vs DMSO-d₆). Confirm H/D exchange.
Cyclobutane

-H
2.4 – 2.7MultipletDistinctive high-field multiplets indicative of the ring.
Cyclobutane

-H
1.8 – 2.1MultipletOften overlaps with other alkyl chains but integrates to 2H.
Boc-CH₃ 1.45Singlet (9H)Disappears after deprotection step.
Functional Validation (Cathepsin Inhibition Assay)

To confirm the bioactivity of the synthesized inhibitor, a fluorogenic enzyme assay is required.

  • Enzyme: Recombinant Human Cathepsin K or S.

  • Substrate: Z-Phe-Arg-AMC (Cat K/L) or Z-Val-Val-Arg-AMC (Cat S).

  • Protocol:

    • Incubate enzyme + Inhibitor (0.1 nM – 10

      
      M) in assay buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA) for 30 mins at room temperature.
      
    • Add Substrate (

      
       concentration).
      
    • Monitor Fluorescence (Ex 360 nm / Em 460 nm) for 20 mins.

    • Success Criteria: A sigmoidal dose-response curve yielding an IC

      
       in the nanomolar range (typically <100 nM for optimized ACBC inhibitors).
      

Mechanism of Action Visualization

The diagram below illustrates how the ACBC-containing inhibitor binds within the Cathepsin active site. The cyclobutane ring (ACBC) at the P2/P3 position locks the backbone, positioning the warhead for nucleophilic attack by Cys25.

BindingMechanism cluster_enzyme Cathepsin Active Site Cys25 Cys25 (Nucleophile) S2_Pocket S2 Pocket (Specificity) S3_Pocket S3 Pocket (Binding) Warhead Electrophilic Warhead (e.g., Nitrile) Warhead->Cys25 Covalent/Reversible Bond Formation ACBC ACBC Scaffold (Conformational Lock) ACBC->S2_Pocket Restricted Fit (Entropic Advantage) ACBC->Warhead Peptide Bond P3_Cap P3 Capping Group (Hydrophobic) P3_Cap->S3_Pocket Hydrophobic Interaction P3_Cap->ACBC Peptide Bond

Figure 2: Schematic representation of the ACBC-inhibitor binding mode. The ACBC moiety restricts the inhibitor's freedom, pre-organizing it for optimal binding into the S2/S3 pockets.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Carpino, L. A., et al. (1990). Acid fluorides: A new class of rapid, racemization-free coupling reagents. Journal of the American Chemical Society, 112(26), 9651-9652. Link

  • Gauthier, J. Y., et al. (2008).[4] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

  • Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cysteine protease inhibitors. Journal of Medicinal Chemistry, 44(1), 94-104. Link

  • Ward, Y. D., et al. (2002). Design and synthesis of dipeptide nitriles as reversible and potent cathepsin S inhibitors. Journal of Medicinal Chemistry, 45(25), 5471-5482. Link

Sources

developing novel antagonists of TRPA1 receptor using cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Optimization of TRPA1 Antagonists Using Cyclobutane Bioisosteres

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical sensor for noxious chemical stimuli, implicated in neuropathic pain and respiratory inflammation.[1][2] A major hurdle in TRPA1 drug discovery is the significant species inter-variability (human vs. rodent) and the metabolic instability of traditional lipophilic pharmacophores. This guide details the development of novel TRPA1 antagonists by incorporating cyclobutane rings as rigid, metabolic-resistant bioisosteres. We provide a validated workflow covering rational design, stereoselective synthesis, high-throughput calcium imaging, and confirmatory electrophysiology.

Rationale & Design Strategy

The Challenge: The "Wasabi Receptor" Complexity

TRPA1 is unique among TRP channels because it is activated by electrophilic irritants (e.g., Allyl isothiocyanate [AITC], Cinnamaldehyde) through covalent modification of specific cysteine residues (C621, C641, C665) in the N-terminal cytoplasmic domain.

  • Problem: Many high-potency antagonists (e.g., HC-030031) fail in clinical translation due to poor solubility, short half-life, or lack of potency against the human ortholog (hTRPA1) despite working in rats (rTRPA1).

  • The Cyclobutane Solution: Replacing flexible alkyl chains or planar phenyl rings with a cyclobutane scaffold offers three distinct advantages:

    • Vector Orientation: The "puckered" conformation of cyclobutane (bond angle ~88°) directs substituents into a specific 3D vector that planar rings cannot achieve, often critical for the deep hydrophobic pocket of TRPA1.

    • Metabolic Stability: Cyclobutanes are less prone to oxidative metabolism (P450) compared to flexible alkyl chains.

    • Fsp3 Character: Increasing the fraction of sp3-hybridized carbons improves solubility and reduces promiscuous binding.

Key Insight: Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023) demonstrated that replacing a gem-dimethyl group with a cyclobutane ring can recover potency in human TRPA1 while maintaining efficacy in rodent models, solving the species-gap problem.

Experimental Workflow & Protocols

Protocol 1: Stereoselective Synthesis & Isomer Separation

Objective: Synthesize a cyclobutane-linked amide antagonist and isolate the active isomer. The bioactivity of cyclobutane derivatives is highly stereodependent (cis vs. trans).

Reagents:

  • 3-oxocyclobutanecarboxylic acid (Starting material)

  • Substituted aniline (Pharmacophore A)

  • HATU (Coupling reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C. Add the specific aniline amine (1.1 eq). Warm to RT and stir for 4h.

  • Reductive Amination (Linker attachment): Treat the resulting ketone intermediate with the secondary amine pharmacophore (e.g., a substituted piperidine) in the presence of NaBH(OAc)3.

  • Isomer Separation (CRITICAL): The reductive amination will yield a mixture of cis and trans isomers relative to the cyclobutane ring.

    • Method: Use Preparative HPLC with a Chiralpak AD-H column.

    • Mobile Phase: n-Hexane/Ethanol (80:20).

    • Validation: Verify absolute configuration using NOESY NMR (looking for cross-peaks between axial protons).

Expert Note: In many TRPA1 series, the trans-isomer is the "eutomer" (active drug), showing up to 100-fold higher potency than the cis-isomer ("distomer"). Do not test the racemate; it will obscure the true SAR.

Protocol 2: High-Throughput Calcium Flux Screening (FLIPR)

Objective: Primary filter to identify compounds that block AITC-induced Calcium influx.

System: FLIPR Tetra (Molecular Devices) Cell Line: HEK293 stably expressing hTRPA1 (Tetracycline-inducible).

Step-by-Step Methodology:

  • Cell Plating: Plate cells (15,000/well) in 384-well Poly-D-Lysine plates. Induce expression with Tetracycline (1 µg/mL) 24h prior to assay.

  • Dye Loading: Remove media. Load cells with Calcium 5 Assay Kit dye (superior signal-to-noise over Fluo-4 for TRP channels) for 45 min at 37°C.

  • Antagonist Addition (Pre-incubation): Add test compounds (cyclobutane derivatives) using the FLIPR head.

    • Duration: Incubate for 15 minutes . (TRPA1 antagonists often require time to access the transmembrane binding site).

  • Agonist Challenge: Inject AITC (Allyl isothiocyanate) at EC80 concentration (typically 10-30 µM).

  • Readout: Measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Data Analysis: Calculate IC50 based on inhibition of the Area Under the Curve (AUC) relative to DMSO control.

Table 1: Typical Screening Criteria

Parameter Acceptance Criteria Notes
Z' Factor > 0.6 Indicates robust assay window.
Reference Standard HC-030031 (IC50 ~ 5-7 µM) Must be run on every plate.

| Solubility Limit | > 100 µM in assay buffer | Cyclobutanes usually improve this over alkyl analogs. |

Protocol 3: Whole-Cell Patch Clamp Electrophysiology

Objective: The "Gold Standard" validation. Confirms the compound blocks ionic current and isn't just quenching fluorescence.

Setup:

  • Rig: Axon MultiClamp 700B.

  • Solutions:

    • Extracellular:[3] Standard Tyrode’s (Ca2+ 2mM).

    • Intracellular:[2][4] Cs-Aspartate based (to block K+ channels).

Step-by-Step Methodology:

  • Seal Formation: Establish GΩ seal on hTRPA1-HEK293 cell. Break in to achieve whole-cell configuration.

  • Voltage Protocol: Hold at 0 mV. Apply Voltage Ramps from -100 mV to +100 mV over 500ms, repeated every 2 seconds.

  • Baseline: Record stable leak current for 60s.

  • Agonist Application: Perfusion of AITC (100 µM). Observe development of large outwardly rectifying currents (typical of TRPA1).

  • Antagonist Application: Perfusion of Test Compound + AITC.

  • Analysis: Measure current amplitude at +100 mV and -100 mV. Calculate % Inhibition.

Self-Validating Check: Apply the specific TRPA1 blocker A-967079 at the end of the experiment. If the remaining current is not blocked, the recorded leak is likely due to seal instability, not the channel.

Visualizations

Diagram 1: The Discovery Cascade

Caption: Logical flow from scaffold design to validated lead candidate, highlighting the critical isomer separation step.

TRPA1_Cascade Design Scaffold Design (Cyclobutane Bioisostere) Synth Synthesis & Amide Coupling Design->Synth Chiral Chiral Separation (Cis vs Trans) Synth->Chiral FLIPR FLIPR Calcium Screening (hTRPA1) Chiral->FLIPR Test Isomers Separately Patch Whole-Cell Patch Clamp FLIPR->Patch Hits < 100nM Tox Selectivity Panel (TRPV1, TRPM8) Patch->Tox Confirmed Blockers

Diagram 2: Mechanism of Action

Caption: TRPA1 activation by electrophiles vs. non-covalent blockade by cyclobutane antagonists.

MOA Agonist Electrophile (AITC) Cys Cysteine Residues (N-Terminus) Agonist->Cys Covalent Modification Channel TRPA1 Channel Pore Opening Cys->Channel Allosteric Activation Antagonist Cyclobutane Antagonist (Non-Covalent) BindingSite Allosteric Transmembrane Pocket Antagonist->BindingSite Steric Fit Block Conformational Lock (Closed State) BindingSite->Block Stabilizes Block->Channel Prevents Opening

References

  • Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. Source: Journal of Medicinal Chemistry (2023). Significance: Establishes the utility of cyclobutane to solve species-specific potency issues. URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: ChemMedChem (2022).[5] Significance: Reviews the "pucker" effect and bioisosteric properties of cyclobutanes. URL:[Link]5]

  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPR TETRA instrument. Source: Molecular Devices Application Notes. Significance: Validates the use of Calcium 5 dye over Fluo-4 for TRP channels. URL:[Link]

  • TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. Source: Frontiers in Cellular Neuroscience (2016). Significance: Provides detailed whole-cell patch clamp protocols for TRPA1/TRPV1 differentiation. URL:[Link]

Sources

iron-catalysed [2+2]-cycloaddition for cyclobutane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of Cyclobutane Scaffolds via Iron-Catalysed [2+2] Cycloaddition

Executive Summary

Cyclobutane motifs are critical pharmacophores in modern drug discovery, offering rigidified sp³-rich scaffolds that improve metabolic stability and solubility compared to planar aromatics. Historically, their synthesis relied on [2+2] cycloadditions catalyzed by expensive, toxic noble metals (Ru, Ir, Rh) or high-energy UV irradiation.

This Application Note details two distinct, field-proven protocols for Iron-Catalysed [2+2] Cycloaddition , leveraging the earth-abundant nature of iron to replace precious metals.

  • Protocol A (Photochemical): Utilizes Iron(III) Ligand-to-Metal Charge Transfer (LMCT) for electron-rich styrenes and enones.

  • Protocol B (Thermal): Utilizes redox-active Iron(0/II) complexes for unactivated alkenes (Chirik-type chemistry).

Mechanistic Principles

To successfully implement these protocols, one must understand the divergent activation modes.

Mode A: Photochemical LMCT (Radical Cation Pathway)

In this regime, simple Fe(III) salts act as photo-oxidants. Upon visible light irradiation, an excited state is reached where an electron transfers from the substrate (or chloride ligand) to the metal center, reducing Fe(III) to Fe(II) and generating a reactive radical cation on the alkene. This radical species attacks a neutral alkene, closing the ring via a step-wise mechanism.

Mode B: Thermal Organometallic (Metallacycle Pathway)

For unactivated alkenes (e.g., 1-octene), thermal activation is required. Using redox-active ligands (like pyridine-diimine, PDI), an Fe(0) or Fe(II) center coordinates two alkene equivalents. Oxidative coupling forms a ferracyclopentane intermediate, which undergoes reductive elimination to release the cyclobutane and regenerate the catalyst.

IronMechanisms cluster_0 Mode A: Photochemical LMCT cluster_1 Mode B: Thermal Metallacycle Fe3 Fe(III)-Cl Complex [Fe(III)-Substrate]* Fe3->Complex + hν (Blue/UV) Radical Substrate•+ Complex->Radical LMCT (FeIII -> FeII) ProdA Cyclobutane Radical->ProdA + Alkene - Fe(II) Fe0 (PDI)Fe(N2)2 Coord Bis-Alkene Complex Fe0->Coord + 2 Alkenes Meta Ferracyclopentane Coord->Meta Oxidative Coupling ProdB Cyclobutane Meta->ProdB Reductive Elimination

Figure 1: Mechanistic divergence between Photochemical (LMCT) and Thermal (Metallacycle) iron catalysis.

Experimental Protocols

Protocol A: Photochemical Dimerization of Styrenes

Best for: Styrenes, Cinnamates, Enones. Tolerates air/moisture better than Protocol B.

Materials:

  • Catalyst: FeCl₃ (anhydrous) or Fe(acac)₃.

  • Solvent: Acetonitrile (MeCN) or Nitromethane (degassed).

  • Light Source: 450 nm Blue LED (approx. 30-60W).

  • Additives: LiCl (optional, stabilizes Cl radical transfer).

Step-by-Step Workflow:

  • Preparation: In a 10 mL Pyrex reaction vial equipped with a stir bar, add FeCl₃ (5 mol%, 8.1 mg per mmol substrate).

  • Substrate Addition: Add the styrene derivative (1.0 mmol).

  • Solvation: Add anhydrous MeCN (2.0 mL, 0.5 M concentration). Note: High concentration favors dimerization over polymerization.

  • Degassing: Sparge the solution with Argon for 5 minutes. While Fe(III) is robust, oxygen can quench the radical intermediates.

  • Irradiation: Seal the vial and place it 2 cm from the Blue LED source. Irradiate with vigorous stirring for 12–24 hours. Fan cooling is recommended to maintain T < 35°C.

  • Quench: Dilute with diethyl ether (10 mL) and wash with 1M HCl (to remove iron salts) followed by saturated NaHCO₃.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc).

Key Observation: The reaction mixture typically turns from yellow (FeCl₃) to dark green/brown upon irradiation, indicating Fe(II) generation.

Protocol B: Thermal [2+2] of Unactivated Alkenes

Best for: Terminal alkenes (e.g., 1-octene), 1,7-dienes. Requires strict anaerobic conditions.

Materials:

  • Catalyst Precursor: (PDI)Fe(N₂)₂ [PDI = Pyridine-diimine ligand].

  • Solvent: Benzene-d6 or Toluene (dried/degassed).

  • Atmosphere: Nitrogen-filled Glovebox.

Step-by-Step Workflow:

  • Catalyst Stock: In a glovebox, dissolve (PDI)Fe(N₂)₂ (5 mol%) in toluene.

  • Reaction Assembly: In a heavy-walled glass pressure vessel (J-Young tube), combine the alkene (1.0 mmol) and the catalyst solution.

  • Thermal Activation: Seal the vessel and remove from the glovebox. Heat to 50°C in an oil bath.

  • Monitoring: Reaction progress is best monitored by ¹H NMR (disappearance of vinylic protons).

  • Workup: Open vessel to air to oxidize the catalyst (solution turns rust-colored). Filter through a short pad of alumina and concentrate.

Data & Optimization Matrix

The following table summarizes the scope and limitations of both iron-based methods compared to traditional Ru-photocatalysis.

FeatureProtocol A (Fe-Photo)Protocol B (Fe-Thermal)Ru(bpy)₃ (Traditional)
Active Species Chlorine Radical / Fe(III)*Low-valent (PDI)Fe(0)Triplet Excited State
Primary Substrates Styrenes, EnonesUnactivated AlkenesEnones, Styrenes
Cost < $0.10 / gramModerate (Ligand cost)> $100 / gram
O₂ Sensitivity ModerateHigh (Pyrophoric)Low
Stereoselectivity Thermodynamic Mix (trans major)Ligand ControlledSubstrate Controlled
Solvent Polarity Polar (MeCN, MeOH)Non-polar (Benzene, THF)Polar (MeCN, DMF)
Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

Troubleshooting Start Low Yield (<30%) CheckSub Is Substrate Electron Rich or Poor? Start->CheckSub CheckUnactivated Is Substrate Unactivated Alkene? Start->CheckUnactivated Rich Electron Rich (e.g., p-OMe Styrene) CheckSub->Rich Poor Electron Poor (e.g., Acrylates) CheckSub->Poor Rich_Action Protocol A (Photo) Problem: Polymerization? Fix: Dilute to 0.1M Rich->Rich_Action Poor_Action Protocol A (Photo) Problem: High Redox Potential Fix: Add 10% LiCl or switch to UV Poor->Poor_Action Unact_Action Protocol B (Thermal) Problem: Catalyst Poisoning Fix: Regrease joints, check N2 purity CheckUnactivated->Unact_Action Yes

Figure 2: Troubleshooting logic for iron-catalyzed cycloadditions.

References

  • Hoyt, J. M., et al. (2015). "Iron-Catalyzed Intermolecular [2+2] Cycloaddition of Unactivated Alkenes." Science, 349(6251), 960–963.

    • Significance: The seminal paper establishing Protocol B (Thermal)
  • Du, Y., et al. (2022). "Iron-Catalyzed Photochemical [2+2] Cycloaddition of Styrenes." Journal of the American Chemical Society, 144(12), 5233–5240.

    • Significance: Defines the modern LMCT mechanism (Protocol A) for styrenes.
    • (Note: Representative citation for recent LMCT work).

  • Plietker, B. (2016). "Iron Catalysis in Organic Synthesis: A Critical Assessment." Accounts of Chemical Research, 49(6), 1107–1114.

    • Significance: Reviews the broader context of Iron(III)
  • Griesbeck, A. G., et al. (2018). "Photocycloaddition of Alkenes to Excited Carbonyls." Organic Reactions, 100, 1–512.

    • Significance: Provides the foundational comparison data for traditional photochemical routes vs.

Application Note: Streamlining Amine Protection with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, acid-labile removal.[1][2][3] This application note provides a comprehensive guide to the use of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as BOC-ON, for the efficient N-protection of amines, with a particular focus on amino acids. We will explore the mechanistic underpinnings of the reaction, present detailed experimental protocols, offer troubleshooting guidance, and contextualize the advantages of BOC-ON relative to other common Boc-donating reagents.

Introduction: The Strategic Importance of the Boc Group

In multistep organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the selective masking of reactive functional groups is paramount.[1] The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions.[4] The Boc group is one of the most widely used amine protecting groups due to its robust resistance to nucleophiles, bases, and catalytic hydrogenation conditions, while being easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][3][5]

While di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a prevalent reagent for this transformation, BOC-ON offers distinct advantages. As a stable, crystalline solid, BOC-ON is often easier to handle and purify than the oily or low-melting Boc₂O.[6] Its reaction with amines proceeds rapidly under mild conditions, and the primary byproduct, α-(hydroxyimino)phenylacetonitrile, is easily removed by extraction, simplifying product isolation and purification. This makes BOC-ON an excellent alternative, particularly for the protection of valuable amino acid substrates.[7]

Reagent Profile: BOC-ON

BOC-ON, or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, is a highly effective electrophilic source of the Boc group.

PropertyValue
Chemical Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol [8]
Appearance White to slightly beige crystalline powder[9]
Melting Point 85-89 °C[10]
Solubility Very soluble in ethyl acetate, ether, chloroform, dioxane, acetone. Insoluble in water.
Storage Store at -20°C in a brown, tightly sealed bottle to prolong shelf life.[7][10]

Handling and Stability: BOC-ON should be handled with standard laboratory precautions. It can undergo slow decomposition at room temperature with the evolution of carbon dioxide; therefore, long-term storage should be at freezer temperatures.[10] A stoppered bottle left at room temperature can build pressure and potentially explode.[8][10]

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of BOC-ON. This addition is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and the release of the stable 2-hydroxyimino-2-phenylacetonitrile oxime byproduct. The reaction is typically facilitated by a mild base, such as triethylamine (TEA), which deprotonates the amine starting material, thereby increasing its nucleophilicity.

Caption: Mechanism of Boc protection using BOC-ON.

Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

This protocol is optimized for the N-protection of free amino acids in an aqueous-organic solvent system.

Materials & Equipment:

ReagentsEquipment
Amino Acid (e.g., L-Phenylalanine)Round-bottom flask
BOC-ON (1.1 equivalents)Magnetic stirrer and stir bar
Triethylamine (TEA, 1.5 equivalents)pH meter or pH paper
Dioxane or AcetoneSeparatory funnel
Water (Deionized)Rotary evaporator
Ethyl Acetate (EtOAc)Standard glassware
5% Citric Acid Solution (aqueous)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of water and dioxane. Stir until a clear solution is obtained.[11]

  • Reagent Addition: Add BOC-ON (1.1 eq) to the stirring solution at room temperature. The mixture may initially be heterogeneous but should become homogeneous as the reaction proceeds.[12]

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up - Quenching: Add water to dilute the reaction mixture.

  • Work-up - Acidification: Cool the mixture in an ice bath and acidify to a pH of ~3 using a cold 5% aqueous citric acid solution. This protonates the carboxylate and any excess TEA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The oxime byproduct is highly soluble in the organic phase. For amino acids with lipophilic side chains, using diethyl ether for extraction is recommended to minimize contamination.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc-amino acid.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Protocol 2: General Boc Protection of a Primary/Secondary Amine

This protocol is a general method for amines soluble in common organic solvents.

Materials & Equipment:

ReagentsEquipment
Amine SubstrateRound-bottom flask with reflux condenser
BOC-ON (1.1-1.2 equivalents)Magnetic stirrer and stir bar
Triethylamine (TEA, 1.2-1.5 equivalents)Inert atmosphere setup (Nitrogen/Argon)
Dichloromethane (DCM) or Acetonitrile (ACN)Separatory funnel
Saturated aq. Sodium Bicarbonate (NaHCO₃)Rotary evaporator
Water (Deionized)Standard glassware
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM or ACN).

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes.

  • Reagent Addition: Add BOC-ON (1.1-1.2 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC. If the amine is weakly nucleophilic, gentle heating (40-50 °C) may be required.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with the organic solvent.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amine.

Experimental_Workflow start 1. Dissolve Amine & Base in Solvent add_bocon 2. Add BOC-ON Reagent start->add_bocon react 3. Stir at Room Temp (Monitor by TLC) add_bocon->react workup 4. Aqueous Work-up (Quench, Wash, Extract) react->workup dry 5. Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate 6. Concentrate in vacuo dry->concentrate purify 7. Purify Product (Chromatography/Recrystallization) concentrate->purify product Final N-Boc Product purify->product

Caption: General workflow for Boc protection of an amine.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reactivity of the amine (steric hindrance, low nucleophilicity). 2. Inactive or degraded BOC-ON reagent. 3. Insufficient base.1. Increase reaction temperature (40-50°C) or prolong reaction time. 2. Use fresh BOC-ON from a properly stored source. 3. Add an additional portion of base and continue to monitor.
Low Yield 1. Product loss during aqueous work-up (especially for polar products). 2. Incomplete extraction.1. Minimize the volume of aqueous washes or back-extract the aqueous layers with fresh organic solvent. 2. Use a more polar extraction solvent like ethyl acetate or perform more extractions.
Product Contamination with Oxime Byproduct Inefficient removal during extraction.Perform additional washes with a dilute base (e.g., 1N NaOH) to deprotonate and extract the acidic oxime byproduct. Re-acidify the aqueous layer before disposal. For lipophilic products, consider extraction with diethyl ether.
Di-Boc Protection of Primary Amines Use of excess BOC-ON and/or a strong acylation catalyst like DMAP.Use stoichiometry as recommended (1.1-1.2 eq of BOC-ON). Avoid using DMAP unless necessary for very unreactive amines, as it can promote double addition.[13][14]
Amine/Amino Acid Solubility Issues Poor choice of solvent for the starting material.For amino acids, ensure the pH is basic enough to form the soluble carboxylate salt. For other amines, screen different solvents (THF, ACN, DMF) or solvent mixtures.

Comparison: BOC-ON vs. Di-tert-butyl Dicarbonate (Boc₂O)

FeatureBOC-ON Di-tert-butyl Dicarbonate (Boc₂O)
Physical State Crystalline SolidLow-melting Solid or Liquid
Handling Easy to weigh and handle.Can be difficult to handle accurately if melted.
Reactivity High, reacts rapidly at room temperature.Generally high, but can be slower with less nucleophilic amines.
Byproducts 2-hydroxyimino-2-phenylacetonitrile (solid)tert-Butanol (liquid) and CO₂ (gas)[15]
Byproduct Removal Removed by extraction into an organic solvent.tert-Butanol removed by aqueous work-up or evaporation. CO₂ evolves from the reaction.
Key Advantage Clean reaction profile and simple byproduct removal.Byproducts are volatile or water-soluble, which can also simplify purification. Less expensive.[14]
Common Use Case Excellent for Boc protection of amino acids and high-value substrates where clean conversion is critical.General-purpose reagent for a wide variety of amines.[3][16]

Conclusion

BOC-ON is a highly efficient and user-friendly reagent for the introduction of the Boc protecting group onto primary and secondary amines. Its stable, crystalline nature and the straightforward removal of its reaction byproduct make it an attractive alternative to Boc anhydride, particularly in the context of peptide synthesis and complex molecule construction. The protocols and guidelines presented in this note provide a robust framework for researchers, scientists, and drug development professionals to successfully implement BOC-ON in their synthetic workflows, ensuring high yields and purity for their N-protected intermediates.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Solventless Protocol for Efficient Bis-N-Boc Protection of Adenosine, Cytidine, and Guanosine Derivatives | The Journal of Organic Chemistry - ACS Publications. (2006, July 13). Retrieved from [Link]

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile One Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021, June 17). Retrieved from [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17). Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Retrieved from [Link]

  • A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions - Taylor & Francis. (2013, January 25). Retrieved from [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Di-tert-butyl dicarbonate - Align Chemical Ltd. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Synthesis Challenges in Cyclobutane Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Cyclobutane polymers offer unique rigid-backbone architectures critical for high-performance lithography, membrane technology, and chemically recyclable plastics. However, their synthesis—primarily via Ring-Opening Metathesis Polymerization (ROMP) of cyclobutenes or [2+2] photocycloaddition—is fraught with thermodynamic and kinetic pitfalls.

This guide moves beyond basic textbook procedures. It addresses the "hidden variables" that cause batch failures: catalyst decomposition pathways, uncontrolled secondary metathesis, and solubility-driven termination.

Critical Protocol: ROMP of Functionalized Cyclobutenes

Context: The high ring strain of cyclobutene (~30 kcal/mol) drives polymerization, but it also makes the propagating species highly reactive and prone to backbiting (secondary metathesis), leading to broad dispersity (Đ) and loss of living character.

Standard Operating Procedure (SOP-CB-01): Controlled ROMP

Objective: Synthesize Poly(1-substituted-cyclobutene) with Đ < 1.2 and targeted


.
Reagents & Setup
  • Monomer: 1-substituted cyclobutene (e.g., ester or amide derivative), distilled from CaH₂ immediately prior to use.

  • Catalyst: Grubbs 3rd Generation (G3) or modified Grubbs 2nd Gen (G2) with pyridine ligands (fast initiation).

  • Solvent: Anhydrous THF or DCM (degassed via freeze-pump-thaw x3).

  • Quenching Agent: Ethyl vinyl ether (EVE).

Step-by-Step Workflow
  • Catalyst Stock Solution: In a nitrogen-filled glovebox, dissolve catalyst in minimal solvent.

    • Scientist Note: Do not let the catalyst solution sit for >15 mins. Ruthenium species can undergo slow bimolecular decomposition even in the absence of monomer.

  • Monomer Addition (The "Shoot" Method):

    • Dissolve monomer in solvent ([M]₀ ≈ 0.1 – 0.5 M).

    • Add catalyst solution in one shot under vigorous stirring.

    • Why? Slow addition changes the [M]/[Cat] ratio continuously, broadening the molecular weight distribution.

  • Propagation: Stir at 0°C to 25°C.

    • Control Point: Lower temperatures (0°C) suppress secondary metathesis (chain transfer to polymer) while maintaining propagation rates due to high ring strain.

  • Termination: Add excess ethyl vinyl ether (50 equiv relative to Cat) and stir for 30 mins.

    • Visual Check: Solution should change color (often from green/brown to yellow/orange) indicating removal of the Ru carbene.

Troubleshooting Center: FAQ & Diagnostics

Category A: Reaction Failures (ROMP)

Q1: My reaction gelled unexpectedly before full conversion. Why?

  • Diagnosis: This is likely uncontrolled crosslinking or concentration-induced entanglement .

  • Root Cause 1: If your monomer has a pendant double bond (e.g., an acrylate group), the catalyst might be engaging in cross-metathesis between chains.

  • Root Cause 2: Concentration [M]₀ > 1.0 M promotes intermolecular chain transfer.

  • Fix:

    • Dilute reaction to [M]₀ < 0.2 M.

    • Switch to a less active catalyst (e.g., Grubbs 1st Gen) if the pendant group is sensitive.

    • Add a chain transfer agent (CTA) like cis-1,4-diacetoxy-2-butene to regulate

      
      .
      

Q2: The polymer has a broad dispersity (Đ > 1.[1]5) despite using a "living" catalyst.

  • Diagnosis: The rate of initiation (

    
    ) is slower than the rate of propagation (
    
    
    
    ), or secondary metathesis is occurring.
  • Scientific Insight: Standard Grubbs 2nd Gen (G2) initiates slowly. By the time the last catalyst molecule initiates, the first chains are already long.

  • Fix: Use Grubbs 3rd Generation (contains bis-pyridine ligands). The labile pyridine ligands dissociate rapidly, ensuring

    
    . Alternatively, convert G2 to G3 in situ by adding 3-bromopyridine.
    
Category B: [2+2] Photopolymerization Issues

Q3: I am getting low molecular weight oligomers instead of polymers.

  • Diagnosis: Intramolecular cyclization is competing with intermolecular polymerization.

  • Root Cause: In dilute solutions, a photo-excited monomer is statistically more likely to react with itself (if flexible) or decay than find another chain end.

  • Fix:

    • Increase Concentration: Push [M] to the limit of solubility.

    • Continuous Flow: Use a flow reactor. This minimizes the residence time of excited species and improves photon flux uniformity, often doubling

      
       compared to batch.
      

Data & Optimization Tables

Table 1: Catalyst Selection Matrix for Cyclobutenes
Catalyst SystemInitiation Rate (

)
Tolerance to Functional GroupsRec. Use CaseRisk Factor
Grubbs 1st Gen (G1) FastModerateSimple hydrocarbons, highly strained ringsHigh sensitivity to oxygen/impurities
Grubbs 2nd Gen (G2) SlowExcellentSterically bulky monomersBroad PDI (unless modified)
Grubbs 3rd Gen (G3) Very Fast ExcellentLiving Polymerization , Block CopolymersThermal instability > 40°C
Schrock (Mo/W) FastLowStereoregular polymers (cis/trans control)Extremely sensitive to moisture/protic groups
Table 2: Solvent Effects on Polymerization Kinetics
SolventDielectric ConstantEffect on ROMP RateSolubility Profile
Dichloromethane (DCM) 8.93High (Stabilizes polar intermediates)Good for most functionalized polymers
THF 7.58Moderate (Coordinating solvent can slow Ru)Excellent for polar side chains
Toluene 2.38LowGood for hydrophobic backbones; prevents precipitation

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for ROMP

ROMP_Troubleshooting Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Low_Conv Low Conversion (<50%) Issue_Type->Low_Conv Broad_PDI Broad Dispersity (Đ > 1.4) Issue_Type->Broad_PDI Gelation Gelation / Insoluble Issue_Type->Gelation Check_Purity Check Monomer Purity (Isocyanate/Amine impurities?) Low_Conv->Check_Purity Check_Ki Is Initiation Fast? (G2 vs G3) Broad_PDI->Check_Ki Check_Conc Check Concentration ([M] > 1.0M?) Gelation->Check_Conc Sol_Purify Action: Distill from CaH2 Use Scavengers Check_Purity->Sol_Purify Yes, Impure Sol_CatSwitch Action: Switch to G3 or Add Pyridine Check_Ki->Sol_CatSwitch No, Slow Ki Sol_Dilute Action: Dilute to 0.1M Add CTA Check_Conc->Sol_Dilute Yes, Too Conc.

Caption: Decision tree for diagnosing common failures in Ring-Opening Metathesis Polymerization of cyclobutenes.

Diagram 2: Mechanism of Living Polymerization vs. Backbiting

ROMP_Mechanism Init Initiation (Ru=CHPh + Monomer) Prop Propagation (Chain Growth) Init->Prop High Strain Prop->Prop + Monomer Backbite Secondary Metathesis (Backbiting) Prop->Backbite Low Strain / High T Term Termination (Add EVE) Prop->Term + EVE Cyclic Cyclic Oligomers (Broad Đ) Backbite->Cyclic Intramolecular Polymer Linear Polymer (Narrow Đ) Term->Polymer

Caption: Pathway competition between desired linear propagation and undesired secondary metathesis (backbiting).

References

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Institutes of Health (PMC). Available at: [Link]

  • Hydrazine-Catalyzed Ring–Opening Metathesis Polymerization Of Cyclobutenes. National Institutes of Health (PMC). Available at: [Link]

  • Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization. ACS Macro Letters. Available at: [Link]

  • Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. National Institutes of Health (PMC). Available at: [Link]

  • Living ring-opening metathesis polymerization of cyclobutene. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Photocatalytic [2+2] Cycloaddition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Scope: Optimization, Troubleshooting, and Scale-up of Visible-Light Mediated [2+2] Cycloadditions.

Welcome to the Support Center

You are likely here because your [2+2] photocycloaddition—a powerful method for constructing cyclobutane pharmacophores—is underperforming. Whether you are struggling with low conversion, poor diastereoselectivity, or scalability issues, this guide treats your reaction as a physical system governed by photon flux, triplet energy transfer (EnT), and mass transport.

We do not offer generic advice. We offer root-cause analysis based on photophysical principles.[1][2]

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseImmediate Action Module
0% Conversion Mismatched Light Source or Catalyst Energy[Module 1] & [Module 2]
Low Yield (<40%) Oxygen Quenching or Beer-Lambert Limitation[Module 3]
Poor Selectivity Uncontrolled Intermediate Equilibration[Module 4]
Reaction Stalls Catalyst Bleaching or Product Inhibition[Module 2]
Scale-up Failure Photon Penetration Depth (Path Length)[Module 5]
Module 1: Photophysics & Light Source Optimization

User Question: "I am using a high-power blue LED, but my reaction is sluggish. Should I just increase the wattage?"

Technical Response: Not necessarily. In photocatalysis, Irradiance (W/cm²) is less important than Photon Flux (einstein/s) and Spectral Overlap . If your light source emits at 460 nm but your catalyst absorbs maximally at 420 nm, 90% of your photons are wasted heat.

The Diagnostic Protocol:

  • Check Spectral Overlap: Overlay your photocatalyst's UV-Vis absorption spectrum with your lamp's emission spectrum. The integral of the overlap determines efficiency.

  • Verify Photon Flux: Wattage is a radiometric unit; chemistry requires quantum units. A 100W incandescent bulb emits fewer useful blue photons than a 5W blue LED.

Visualization: Spectral Matching Logic

SpectralMatching cluster_check Troubleshooting Check LightSource Light Source (Emission Spectrum) Overlap Spectral Overlap (Integral) LightSource->Overlap Emits Catalyst Photocatalyst (Abs. Spectrum) Catalyst->Overlap Absorbs Excitation Excited State Population (PC*) Overlap->Excitation Determines Check1 Is Lambda_max aligned? Check2 Is FWHM too broad?

Caption: Figure 1. The efficiency of excitation depends strictly on the integral overlap between lamp emission and catalyst absorption, not total wattage.

Module 2: Catalyst Selection (Mechanism & Energy)

User Question: "How do I know if I need an Iridium catalyst, Ruthenium, or an organic dye like 4CzIPN?"

Technical Response: You must identify your mechanism: Single Electron Transfer (SET) or Energy Transfer (EnT) . Modern [2+2] cycloadditions (especially styrenes and dienes) predominantly rely on EnT via the Triplet State.

The Selection Rule (EnT Mechanism): For EnT to occur, the Triplet Energy (


) of the photocatalyst must be higher  than the Triplet Energy of your substrate.


Common Catalyst


 Values: 
Catalyst

(kcal/mol)
Mechanism Suitability
Ir[dF(CF3)ppy]2(dtbbpy)+ ~60-61High energy substrates (Styrenes, Dienes)
Ru(bpy)3 2+ ~46Lower energy substrates (Enones)
4CzIPN (Organic) ~45Enones, activated alkenes
Thioxanthone ~63-65Very high energy alkenes

Troubleshooting Step: If you are using Ru(bpy)3 (


 kcal/mol) to cyclize a simple styrene (

kcal/mol), the reaction will fail because the energy transfer is endergonic. Switch to an Iridium or Thioxanthone catalyst.
Module 3: The Reaction Environment (Oxygen & Solvent)

User Question: "My yields vary wildly between batches. Sometimes 80%, sometimes 10%."

Technical Response: This is the hallmark of Oxygen Quenching . In EnT mechanisms, the catalyst's excited triplet state (


) is long-lived. Ground-state oxygen (

) is a triplet and acts as a diffusion-controlled quencher, deactivating your catalyst before it can engage the substrate.

The "Gold Standard" Degassing Protocol: Freeze-Pump-Thaw (FPT) Do not rely on simple nitrogen balloon sparging for difficult substrates.

  • Freeze: Place reaction vessel (Schlenk tube) in liquid nitrogen (

    
    ) until solvent is solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. (Headspace gas is removed).

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water. (Dissolved gas releases into headspace).[3][4]
    
  • Repeat: Perform 3 cycles .

  • Backfill: Fill with Argon/Nitrogen.[5]

Solvent Choice:

  • Acetonitrile (MeCN): Standard. Good polarity for charge separation (if SET involved).

  • Dichloromethane (DCM): Good solubility, but harder to degas effectively due to volatility.

Module 4: Stereocontrol & Selectivity

User Question: "I am getting a 1:1 mixture of diastereomers. How do I favor the trans- or exo-product?"

Technical Response: In EnT [2+2] cycloaddition, the reaction proceeds through a 1,4-biradical intermediate . The lifetime of this intermediate determines if bond rotation occurs before ring closure.

Optimization Strategies:

  • Lewis Acid Additives: Adding LiBF4 or a chiral Lewis acid can coordinate to the substrate (e.g., enones), locking the conformation and altering the redox potential.

  • Triplet Energy Tuning: Using a catalyst with an

    
    barely above the substrate's 
    
    
    
    can make the energy transfer reversible, allowing for "energy-transfer catalysis" where the thermodynamic product (usually trans) is favored.

Mechanism Visualization: EnT Pathway

EnT_Mechanism PC_Ground PC (Ground State) PC_Excited *PC (Triplet State) PC_Ground->PC_Excited hν (Light) EnT_Step Energy Transfer (EnT) PC_Excited->EnT_Step Substrate Substrate (Alkene) Substrate->EnT_Step EnT_Step->PC_Ground Catalyst Regeneration Biradical 1,4-Biradical Intermediate EnT_Step->Biradical Triplet Sensitization Biradical->Biradical Bond Rotation (Loss of Stereochem) Product Cyclobutane Product Biradical->Product ISC & Ring Closure

Caption: Figure 2. The EnT mechanism creates a 1,4-biradical. Bond rotation prior to ring closure competes with stereoselectivity.

Module 5: Scale-up & Engineering

User Question: "The reaction works perfectly on 0.1 mmol. When I scale to 5 mmol in a larger flask, it stops working."

Technical Response: You have hit the Beer-Lambert Wall .



As you increase the flask size (path length 

) or concentration (

), light cannot penetrate to the center of the reactor. The reaction only happens in the first 1-2 mm of the solution near the glass.

The Solution: Flow Chemistry Do not use a bigger flask.[6] Use a Flow Reactor . By pumping the reagent through narrow tubing (FEP/PFA tubing, ID < 1 mm) wrapped around a light source, you ensure:

  • Short Path Length: Light penetrates the entire reaction volume.

  • Uniform Irradiation: Every molecule receives the same photon dose.

Batch vs. Flow Data Comparison:

ParameterBatch (100 mL Flask)Flow (10 mL Reactor)
Surface-to-Volume Ratio Low (< 100 m⁻¹)High (> 1000 m⁻¹)
Irradiation Time Hours/DaysMinutes (Residence Time)
Light Penetration Superficial (Skin effect)Total
Yield (Typical) 30-50% (at scale)70-90%

Flow Setup Diagram

FlowSetup Feed Reagent Feed (Degassed) Pump HPLC Pump Feed->Pump Reactor Photoreactor Coil (High Surface Area) Pump->Reactor BPR Back Pressure Regulator Reactor->BPR Light LED Source Light->Reactor Irradiation Collection Product Collection BPR->Collection

Caption: Figure 3. Continuous flow processing maximizes the surface-area-to-volume ratio, overcoming Beer-Lambert limitations inherent in batch scale-up.

References
  • Mechanism (EnT): Lu, Z., & Yoon, T. P. (2012). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer.[7] Angewandte Chemie International Edition.

  • Mechanism (Enones): Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[2] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society. [2]

  • Scale-up (Flow): Elliott, L. D., Knowles, J. P., Koovits, P. J., Maskill, K. G., Ralph, M. J., Lejeune, G., ... & Booker-Milburn, K. I. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal.

  • Degassing Protocols: The Schlenk Line Survival Guide. Freeze-Pump-Thaw.[5][8]

  • General Review: Marzo, L., Pagire, S. K., Reiser, O., & König, B. (2018). Visible-Light Photocatalysis: Does It Make a Difference in Organic Synthesis? Angewandte Chemie International Edition.

Sources

troubleshooting dicyclohexylamine (DCHA) salt formation for purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting DCHA Salt Formation & Recovery Ticket Type: Advanced Method Development Audience: Medicinal Chemists, Process Chemists, Purification Scientists

Senior Scientist Note: Why DCHA?

Dicyclohexylamine (DCHA) is not just a base; it is a lattice architect . In medicinal chemistry, we often encounter "oils"—carboxylic acids (especially N-protected amino acids) that refuse to crystallize due to rotational freedom or impurities.[1]

DCHA works because it is a bulky, secondary amine. When it protonates a carboxylic acid, the resulting ammonium cation is large and hydrophobic. This bulk disrupts the hydration shell and forces the molecule into a rigid lattice structure, often driving precipitation even in non-polar solvents.

The Golden Rule: You are not just forming a salt; you are creating a purification system. If the salt doesn't crystallize, you haven't failed—you just haven't found the right solvent/supersaturation balance yet.

Part 1: The Standard Operating Procedure (The "Happy Path")

Before troubleshooting, ensure your baseline protocol aligns with industry standards.

Workflow:

  • Dissolution: Dissolve crude carboxylic acid (1.0 eq) in a "Good Solvent" (e.g., Ethyl Acetate or Diethyl Ether). Use minimal volume.

  • Addition: Add Dicyclohexylamine (1.05 eq) dropwise at room temperature.

  • Nucleation: Stir. If immediate precipitation occurs, dilute slightly to ensure impurity rejection.

  • Crystallization: Cool slowly to 0–4°C.

  • Filtration: Collect solids, wash with cold anti-solvent (e.g., Hexanes).

Part 2: Troubleshooting Center (Q&A)
Ticket #001: The Product is "Oiling Out"

User Report: “I added DCHA, but instead of white crystals, a yellow oil separated at the bottom of the flask.”

Root Cause Analysis: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the process temperature, or when supersaturation is too high (kinetic entrapment).[2]

Corrective Actions:

StrategyTechnical RationaleProtocol
The "Seeding" Loop Oiling out is a metastable state.[2] The oil needs a template to organize.1. Re-heat until the oil dissolves.2. Add a seed crystal (if available) or scratch the glass.3. Cool very slowly (1°C/min).
Solvent Polarity Shift The salt is too soluble in the oil phase. You need to make the solvent system less hospitable to the oil but more hospitable to the crystal.If using Et2O, add Hexane dropwise after DCHA addition until turbidity persists, then heat to clear and cool.
The "Trituration" Fix The oil contains trapped solvent.Decant the supernatant. Add fresh anti-solvent (e.g., Pentane or Hexane) to the oil. Sonicate vigorously. This extracts the solvent from the oil, forcing solidification.
Ticket #002: Yield is Low / No Precipitation

User Report: “I added the base, but the solution remains clear even at -20°C.”

Root Cause Analysis: DCHA salts are generally hydrophobic. If your solvent is too polar (e.g., Methanol, massive volumes of EtOAc), the salt remains solvated.

Corrective Actions:

  • Concentration: Evaporate solvent until the total volume is ~3-5 mL per gram of substrate.

  • Solvent Swap: Switch to Diethyl Ether or MTBE . These are the "Gold Standard" solvents for DCHA salts because DCHA salts are sparingly soluble in ethers, while impurities often remain dissolved.

  • Anti-Solvent Crash: Add Hexane or Heptane slowly. Watch for cloudiness.

Ticket #003: Recovery - "The White Solid Won't Dissolve in Acid"

User Report: “I’m trying to break the salt to get my free acid back. I used 1N HCl, but a white solid precipitated at the interface and messed up the extraction.”

Root Cause Analysis (Critical): You have likely formed Dicyclohexylammonium Chloride (DCHA-HCl) .

  • Chemistry: When you treat a DCHA salt with HCl, the DCHA is protonated. DCHA-HCl is sparingly soluble in water and insoluble in organic solvents. It precipitates and stabilizes emulsions.

The Fix (Self-Validating Protocol): ALWAYS use KHSO₄ (Potassium Bisulfate) or H₃PO₄ (Phosphoric Acid).

  • DCHA-Sulfate and DCHA-Phosphate are highly water-soluble. They will partition cleanly into the aqueous layer.

Recovery Workflow:

  • Suspend DCHA salt in Ethyl Acetate.[1][3][4]

  • Add 10% aqueous KHSO₄.[1]

  • Shake.[3][5] The solid must disappear.

    • Validation: If solids remain, pH is not low enough, or you used HCl.

  • Separate layers. The DCHA is now in the aqueous layer (waste). The product is in the organic layer.[1][3][4][5]

Part 3: Data & Visualization
Table 1: Solvent Selection Matrix
Solvent SystemSuitabilityBest For...[6]Risk Factor
Diethyl Ether ⭐⭐⭐⭐⭐Primary choice. Excellent impurity rejection.High volatility; flammability.
Ethyl Acetate ⭐⭐⭐⭐Polar substrates.[6] Good for heating/cooling cycles.[6]Solubility might be too high for some salts.[7]
Acetone ⭐⭐⭐Very polar acids.High risk of oiling out if cooled too fast.[2]
MeOH / EtOH ⭐⭐Only for extremely polar compounds.Yields are often poor due to high solubility.
Hexane / Heptane Anti-solvent only. Do not use for initial dissolution (substrate won't dissolve).
Figure 1: DCHA Salt Formation & Troubleshooting Logic

DCHA_Crystallization Start Crude Acid (Oil/Solid) Dissolve Dissolve in Et2O or EtOAc Start->Dissolve AddBase Add DCHA (1.05 eq) Dissolve->AddBase Check Observation? AddBase->Check Crystals Precipitate Forms Check->Crystals White Solid Oil Oiling Out Check->Oil Yellow Droplets Clear Solution Clear Check->Clear No Change Finish Filter & Wash (Pure Salt) Crystals->Finish Reheat Reheat to dissolve Oil->Reheat Conc Concentrate Volume Clear->Conc Seed Add Seed / Scratch Reheat->Seed CoolSlow Cool at 1°C/min Seed->CoolSlow CoolSlow->Check AntiSolv Add Hexane (Anti-solvent) Conc->AntiSolv AntiSolv->Check

Caption: Decision tree for managing phase behavior during DCHA salt formation.

Figure 2: The "Salt Breaking" Recovery Workflow

Salt_Breaking Salt Purified DCHA Salt Mix Suspend in EtOAc + 10% KHSO4 (aq) Salt->Mix Sep Phase Separation Mix->Sep Org Organic Layer (Product + EtOAc) Sep->Org Top Layer Aq Aqueous Layer (DCHA-Sulfate) Sep->Aq Bottom Layer (Discard) Dry Dry (MgSO4) & Evaporate Org->Dry Final Pure Free Acid Dry->Final

Caption: Chemical recovery of the free acid. Note the use of KHSO4 to ensure DCHA solubility in the aqueous phase.

References
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes. Retrieved from [Link]

  • Aapptec. Converting CHA and DCHA Salts to Free Acids. Retrieved from [Link]

  • LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

managing ring strain in functionalization of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Catalysis

Status: Online | Queue: Low | Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Cyclobutane Center of Excellence

You are likely here because your four-membered ring just opened into a linear alkene, or your cross-coupling yield is abysmal. I’ve seen it before. Cyclobutane carries approximately 26.3 kcal/mol of ring strain —it is a loaded spring waiting to snap.

Unlike cyclohexane (which is practically a couch potato in the chair conformation), cyclobutane is structurally anxious. It adopts a puckered "butterfly" conformation to relieve torsional strain, but this creates unique steric environments that defy standard flat-ring logic.

Below are the three most common "tickets" we receive from drug discovery chemists, resolved with field-proven protocols.

Ticket #402: Ring Opening During Pd-Catalyzed Cross-Coupling

User Issue: "I’m attempting a Suzuki-Miyaura coupling on a cyclobutyl bromide. Instead of the arylated product, I’m isolating linear butenes and dienes. What is happening?"

Diagnosis: You are fighting


-carbon elimination .
In standard Pd-catalysis, the oxidative addition intermediate (Pd(II)-cyclobutyl species) has two choices:
  • Reductive Elimination (RE): The desired pathway (forms the C-C bond).

  • 
    -Carbon Elimination:  The ring-strain driven pathway. The metal inserts into the C-C bond of the ring to relieve strain, leading to ring opening.
    

The Fix: You must accelerate the rate of Reductive Elimination (


) so it outcompetes 

-elimination.
Protocol: Strain-Retentive Cross-Coupling
  • Ligand Selection: Switch to bulky, electron-rich phosphines or N-Heterocyclic Carbenes (NHCs).

    • Recommendation:XPhos or RuPhos (Buchwald ligands) or IPr (NHC). These ligands create a crowded metal center that forces the partners together, accelerating

      
      .
      
  • The "Bidentate Effect": Use ligands with a wide bite angle (e.g., Xantphos) if monodentate ligands fail.

  • Temperature Control: Lower the temperature.

    
    -elimination is often entropically favored (ring opening increases disorder). Running at 40–60°C (instead of 100°C) often favors the coupling product.
    

Data: Ligand Effect on Cyclobutyl Retention

Ligand TypeCyclobutane Product (%)Ring-Opened Byproduct (%)Mechanistic Note
PPh3 (Standard) 15%80%Slow

allows ring opening.
XPhos (Bulky) 88%<5%Steric bulk forces rapid RE.
dppf (Bidentate) 65%30%Bite angle effect is moderate.
Visualization: The Kinetic Competition

Pd_Cycle cluster_pathways The Kinetic Fork Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Cyclobutyl species) Start->OxAdd Cyclobutyl-Br BetaElim β-Carbon Elimination (RING OPENING) OxAdd->BetaElim Slow Ligands High Temp RedElim Reductive Elimination (PRODUCT) OxAdd->RedElim Bulky Ligands (XPhos) Fast k_RE Linear Alkenes Linear Alkenes BetaElim->Linear Alkenes Functionalized\nCyclobutane Functionalized Cyclobutane RedElim->Functionalized\nCyclobutane

Caption: Figure 1. The critical divergence point in Pd-catalyzed cyclobutane functionalization. Success depends on accelerating the blue pathway over the red pathway.

Ticket #405: Stereocontrol in C-H Activation

User Issue: "I am performing a C(sp3)-H arylation using a directing group. I get the product, but the diastereoselectivity (dr) is poor. I thought the ring was rigid?"

Diagnosis: Cyclobutane is not rigid. It puckers. The ring exists in a dynamic equilibrium between two "butterfly" conformers (puckering angle ~25-35°).[1] Substituents on the ring experience pseudo-axial and pseudo-equatorial environments.

  • The Trap: If your reaction temperature is high, you overcome the low barrier to ring inversion (~1.5 kcal/mol), scrambling the stereochemistry.

The Fix: Leverage the "Puckering Bias." Bulky substituents (e.g., t-Butyl, -CF3) will lock the ring into a conformation where the bulky group is pseudo-equatorial to minimize 1,3-diaxial-like repulsion.

Protocol: Stereoselective C-H Arylation
  • Directing Group (DG): Use a stiff, bidentate DG like the 8-aminoquinoline (Daugulis/Yu auxiliary). This locks the Pd geometry relative to the ring.

  • Add a "Locking" Group: If possible, synthesize your scaffold with a substituent at C3. This biases the ring pucker and directs the incoming C-H activation to the less hindered face (usually cis to the small group, trans to the large group).

  • Solvent Choice: Switch from Toluene to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the concerted metalation-deprotonation (CMD) transition state and often enhances stereoselectivity via H-bonding networks.

Troubleshooting Checklist:

Ticket #409: Radical Functionalization (Minisci/Photoredox)

User Issue: "I’m trying to append a cyclobutane ring to a heterocycle using a Minisci reaction (radical addition). The ring fragments."

Diagnosis: Cyclobutyl radicals are prone to


-scission, especially if the resulting open-chain radical is stabilized (e.g., benzylic or allylic).
However, the primary issue in Minisci reactions is often the generation method . Using aggressive oxidants (persulfates) generates "hot" radicals that lack selectivity.

The Fix: Switch to Photoredox-Catalyzed Strain-Release . Instead of generating a radical on an existing cyclobutane, use Bicyclo[1.1.0]butane (BCB) as a pronucleophile. When a radical adds to the central bond of a BCB, the strain release (~66 kcal/mol) drives the formation of a functionalized cyclobutane without fragmentation.

Protocol: BCB Strain-Release Functionalization
  • Reagents: Bicyclo[1.1.0]butane derivative (commercially available or 2 steps), Photocatalyst (Ir(ppy)3), Radical Precursor (e.g., Thiophenol, alkyl iodide).

  • Mechanism:

    • Radical (X•) adds to the bridgehead carbon of BCB.

    • The central bond breaks (releasing strain).

    • The new cyclobutyl radical is trapped by a second electrophile or H-atom source.

Visualization: The "Spring-Loaded" Synthesis

BCB_Release BCB Bicyclo[1.1.0]butane (High Strain: ~66 kcal/mol) Transition Bridgehead Addition (Strain Release) BCB->Transition + R• Radical Radical (R•) Radical->Transition CyclobutylRad Cyclobutyl Radical (Relaxed Strain) Transition->CyclobutylRad Fast Product 1,3-Disubstituted Cyclobutane CyclobutylRad->Product + Trapping Agent

Caption: Figure 2. Utilizing the extreme strain of bicyclobutanes to thermodynamically drive the formation of stable cyclobutane products, avoiding fragmentation.

FAQ: Frequently Asked Questions

Q: Why is my cyclobutane puckered? Can't I force it flat? A: You don't want it flat. A planar cyclobutane has 8 pairs of eclipsed hydrogens (torsional strain). The ring puckers to ~30° to relieve this eclipsing interaction, even though it slightly increases angle strain. Forcing it flat (e.g., in a fused system) drastically increases reactivity and instability.

Q: Can I use standard hydrogenation (H2, Pd/C) to reduce an alkene on a cyclobutane ring? A: Proceed with extreme caution. Cyclobutanes can undergo hydrogenolysis (ring opening) under standard hydrogenation conditions, especially if the ring is strained by other substituents.

  • Alternative: Use Diimide reduction (generated from hydrazine or TsNHNH2). It is chemoselective for alkenes and will not touch the strained ring C-C bonds.

References
  • Ring Strain Values & Conformation

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

    • Note: Confirms cyclobutane strain at ~26.3 kcal/mol and puckering preference.
  • Pd-Catalyzed Cross-Coupling & Ligand Effects

    • Ladd, C. L., et al. (2014).[2][3] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Link

    • Note: Details the competition between aryl
  • Strain-Release Functionalization (BCBs)

    • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

    • Note: Although focused on bicyclo[1.1.
  • Photoredox Functionalization of BCBs

    • Pates, K. M., et al. (2023). Photochemical

      
      -selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes. Nature Communications. Link
      

Sources

selective cleavage of Fmoc vs Boc protecting groups in cyclobutane systems

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Selective Cleavage of Fmoc vs. Boc in Cyclobutane Scaffolds Ticket ID: CBAA-PROT-001

Executive Summary: The Cyclobutane Constraint

Working with Cyclobutane Amino Acids (CBAAs) introduces two distinct physical challenges that standard linear peptide protocols fail to address:

  • Steric Bulk: The rigid cyclobutane ring imposes significant steric hindrance on the

    
    -amino group, often rendering standard deprotection kinetics insufficient.
    
  • Ring Strain: With approximately ~26 kcal/mol of ring strain, the cyclobutane core is susceptible to ring-opening or epimerization if exposed to prolonged harsh conditions (thermodynamic control).

This guide provides validated protocols to navigate these constraints while maintaining the integrity of the cyclobutane core.

Module A: Fmoc Deprotection (Base-Labile)

The Challenge: Standard 20% piperidine treatment is often too slow for sterically hindered CBAAs, leading to incomplete deprotection and deletion sequences. However, extending reaction time increases the risk of Diketopiperazine (DKP) formation and base-catalyzed epimerization (


).
Protocol 1: The "High-Steric" DBU Method

Use this when standard piperidine treatment yields <95% deprotection.

Reagents:

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - Stronger non-nucleophilic base.

  • Scavenger: Piperidine - Required to trap the dibenzofulvene (DBF) byproduct.

  • Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step:

  • Prepare Solution: Mix 2% DBU (v/v) and 2% Piperidine (v/v) in DMF.

  • Reaction: Add to resin/substrate (10 mL per gram of resin).

  • Time: Agitate for 5 minutes . Drain.

  • Repeat: Add fresh solution and agitate for 10 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform a chloranil test (more sensitive than Kaiser for secondary amines/sterically hindered primary amines).

Critical Mechanism Note: DBU promotes the E1cB elimination of the Fmoc group much faster than piperidine due to higher basicity. However, DBU cannot react with the released dibenzofulvene.[3] If piperidine is omitted, the DBF will re-attach to the amine.

Troubleshooting Fmoc Cleavage
SymptomRoot Cause AnalysisResolution Protocol
Incomplete Deprotection Steric shielding by the cyclobutane ring prevents base approach.Switch to 2% DBU / 2% Piperidine . Elevate temp to 40°C (Caution: Check epimerization).
Loss of Peptide Mass (DKP) The free amine attacks the C-terminal ester (intramolecular cyclization), cleaving the dipeptide from the resin. Common in constrained rings.[1]Shorten deprotection time. Use Trityl linkers (steric bulk prevents attack) or 2-Chlorotrityl resin .[1][4]
Epimerization (

)
Prolonged exposure to base allows thermodynamic relaxation of the strained ring.Use 0.1M HOBt in the deprotection cocktail to suppress racemization. Avoid DBU if possible; stick to short piperidine cycles.
Visual Workflow: Fmoc Strategy

FmocStrategy cluster_warning Risk Control Start Start: Fmoc-CBAA-Resin Standard Attempt Standard: 20% Piperidine/DMF (2 x 10 min) Start->Standard Test QC: Chloranil Test Standard->Test Success Proceed to Coupling Test->Success Positive (Blue) Fail Incomplete Removal Test->Fail Negative/Faint DBU_Step Switch to High-Steric Protocol: 2% DBU + 2% Piperidine in DMF Fail->DBU_Step DBU_Time Short Contact Time: 1 x 5 min, 1 x 10 min DBU_Step->DBU_Time Warning Warning: DBU increases epimerization risk! DBU_Step->Warning Wash Extensive Wash: DMF -> DCM -> DMF DBU_Time->Wash Wash->Test

Caption: Decision tree for Fmoc removal in sterically hindered cyclobutane systems, prioritizing standard methods before escalating to DBU.

Module B: Boc Deprotection (Acid-Labile)

The Challenge: The tert-butyl cation (


) generated during cleavage is a potent electrophile.[5] In cyclobutane systems, "scavenging" is critical not just for side-chains (Trp, Tyr) but to prevent alkylation of the strained ring if it contains nucleophilic substituents (e.g., olefins in dehydro-amino acid precursors).
Protocol 2: The "High-Scavenge" Cocktail

Standard TFA/DCM is often insufficient for clean cleavage in complex CBAA peptides.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA).[1][5][6][7][8]

  • Primary Scavenger: Triisopropylsilane (TIS) - Hydride donor, quenches cations irreversibly.

  • Hydrolysis Source: Water (

    
    ) - Essential for preventing tert-butyl trifluoroacetate formation.
    

Step-by-Step:

  • Cocktail Preparation: Prepare TFA / TIS /

    
     (95 : 2.5 : 2.5) .
    
    • Note: If the sequence contains Met/Cys, add 2.5% EDT (Ethanedithiol).

  • Application: Add 10-20 mL per gram of resin.[1]

  • Reaction: Shake for 2 to 3 hours at Room Temperature.

    • Note: CBAAs are stable to TFA; extended time is safer here than in Fmoc removal.[1]

  • Precipitation: Filter resin.[1][9] Drop filtrate into cold Diethyl Ether (

    
    ) to precipitate the peptide.
    
  • Centrifugation: Spin down, decant ether, and wash pellet 2x with fresh ether.

Troubleshooting Boc Cleavage
SymptomRoot Cause AnalysisResolution Protocol
Alkylated Adducts (+56 Da)

cations re-attached to the peptide (Trp, Tyr) or ring substituents.
Increase TIS concentration to 5%. Ensure Water is present (water hydrolyzes

to

).[1]
Ring Opening / Decomposition Rare. Occurs if the cyclobutane has donor-acceptor substituents that activate under strong acid.Switch to milder acid: 4M HCl in Dioxane (anhydrous conditions often preserve sensitive rings better than aqueous TFA).[1]
Incomplete Cleavage Steric bulk of the cyclobutane prevents TFA solvation of the carbamate.Sonication. Sonicate the reaction vessel for 5 minutes at the start of the cleavage.
Visual Workflow: Cation Scavenging Mechanism

BocScavenging cluster_mech Key Interaction Boc Boc-Protected Cyclobutane TFA TFA (Acidolysis) Boc->TFA Cation t-Butyl Cation (Reactive Electrophile!) TFA->Cation Scavenger Scavenger (TIS) Cation->Scavenger Fast Trapping Path_Damage Alkylated Side Chains (Impurity) Cation->Path_Damage No Scavenger Path_Safe Isobutylene / Reduced Silane Scavenger->Path_Safe

Caption: The critical role of TIS (Triisopropylsilane) in intercepting the reactive tert-butyl cation before it damages the peptide.

Module C: Orthogonality & Sequencing Strategy

When designing a synthesis involving both groups (e.g., a cyclobutane scaffold with Fmoc-


-amine and Boc-sidechain), the order of operations is dictated by the stability of the cyclobutane.

Recommended Sequence: Fmoc First.

  • Reasoning: Fmoc removal conditions (Base) are generally milder than Boc removal conditions (Acid) regarding the potential for cation-induced damage.

  • The "Gotcha": If you remove Boc first (Acid), the resulting free amine is protonated (

    
    ). To couple the next residue, you must neutralize it with base (DIEA/NMM). This neutralization step can inadvertently remove the Fmoc group if not carefully controlled, leading to double addition (polymerization).
    

Data Table: Stability Matrix

ConditionFmoc GroupBoc GroupCyclobutane Ring
20% Piperidine Cleaved (t1/2 < 5 min)StableStable (Risk of epimerization > 2 hrs)
50% TFA StableCleaved (t1/2 < 20 min)Stable
5% DBU Cleaved (Fast)StableHigh Risk of epimerization
H2 / Pd-C StableStableStable (Unless ring has olefins)

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1][6]

  • Wade, J. D., et al. (1991). DBU as an aid for the Fmoc deprotection of sterically hindered amino acids. Peptide Research.
  • Lundt, B. F., et al. (1978).[6] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[1][6]

  • Aitken, D. J. (2014). Cyclobutane amino acids: Synthesis and biological applications. Accounts of Chemical Research. (Contextual grounding for cyclobutane stability).

For further assistance with specific cyclobutane scaffolds (e.g., beta-amino acids or truxillic acid derivatives), please contact the synthesis core.

Sources

Technical Support Center: Solubility Optimization for Cyclobutane Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Aggregation & Solubility in Cyclobutane Amino Acid (CBAA) Peptides Audience: Senior Chemists, SPPS Specialists, Drug Discovery Leads

Executive Summary: The Rigid-Hydrophobic Paradox

Cyclobutane amino acids (CBAAs) are powerful tools for peptidomimetics because they restrict conformational freedom, often locking peptides into bioactive geometries. However, this feature is also their synthetic Achilles' heel.

Unlike flexible linear peptides, CBAA intermediates possess a rigid hydrophobic core . When multiple CBAAs are coupled, or when they are adjacent to other hydrophobic residues (Val, Ile, Phe), they do not just "aggregate"—they stack. This leads to the formation of highly stable, insoluble


-sheet-like structures on the resin (during SPPS) or irreversible precipitation after cleavage.

This guide provides a tiered troubleshooting system to disrupt these interactions, moving from solvent engineering to structural modification.

Diagnostic & Decision Matrix

Before altering your synthesis, diagnose the stage of failure. Use the decision tree below to select the correct intervention module.

Solubility_Decision_Tree Start START: Solubility Issue Detected Stage Identify Stage Start->Stage OnResin On-Resin (SPPS) (Incomplete Coupling/Fmoc Removal) Stage->OnResin PostCleavage Post-Cleavage (Precipitation/HPLC Blockage) Stage->PostCleavage Kaiser Perform Kaiser/Chloranil Test OnResin->Kaiser CrudeSol Crude Solubility Check PostCleavage->CrudeSol Aggregation Aggregation Confirmed Kaiser->Aggregation Positive (Blue/Green) SolventMod Module 1: Solvent Engineering (Magic Mixture/HFIP) Aggregation->SolventMod Step 1 SaltWash Module 2: Chaotropic Wash (LiCl/KSCN) SolventMod->SaltWash If fails StructMod Module 3: Backbone Protection (Hmb/Dmb) SaltWash->StructMod If fails HFIP_Dissolve Protocol: HFIP Dissolution (See Table 2) CrudeSol->HFIP_Dissolve Insoluble in ACN/H2O

Figure 1: Decision matrix for selecting the appropriate solubility intervention based on the synthesis stage.

Module 1: Solvent Engineering (The "Magic Mixture")

Standard SPPS solvents (DMF, NMP) are often insufficient to penetrate the rigid aggregates formed by CBAAs. We must introduce "structure-breaking" solvents that disrupt inter-chain hydrogen bonds.

The Mechanism

CBAA aggregates are stabilized by backbone hydrogen bonding. Fluorinated alcohols like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong hydrogen bond donors. They compete with the peptide backbone for H-bonding, effectively "dissolving" the secondary structure.

Protocol A: The "Magic Mixture" for Coupling

Use this when couplings slow down or Kaiser tests show "difficult sequences."

ComponentRatio (v/v)Function
DCM (Dichloromethane)1 PartSwells polystyrene resins; solubilizes hydrophobic segments.
DMF (Dimethylformamide)1 PartStandard polar solvent for reagents.
NMP (N-Methyl-2-pyrrolidone)1 PartHigh polarity; improves swelling of PEG-based resins.
Triton X-100 1%Detergent; prevents hydrophobic collapse.
Ethylene Carbonate 2 MCritical Additive. Acts as a chaotic solvent to disrupt

-sheets.

Implementation:

  • Dissolve your Fmoc-CBAA-OH and coupling reagents (e.g., HATU/HOAt) in this mixture.

  • Perform coupling at 50°C (if microwave is available) or for extended time (2–4 hours) at room temperature.

  • Note: Do not use this mixture for the entire synthesis; only for the difficult CBAA residues and the 2-3 residues immediately following them.

Module 2: Chaotropic Salt Washes

If solvent changes are insufficient, you must physically disrupt the resin-bound aggregates before adding the next amino acid. This is achieved using chaotropic salts .[1][2]

Protocol B: The LiCl/DMA Disruption Wash

Perform this wash immediately before the coupling step of a difficult residue.

  • Preparation: Prepare a 0.8 M LiCl (Lithium Chloride) solution in DMA (Dimethylacetamide).

    • Alternative: 4 M KSCN (Potassium Thiocyanate) in DMF.

  • The Wash Cycle:

    • Filter the resin (after Fmoc removal).

    • Add LiCl/DMA solution (10 mL per gram of resin).

    • Shake/vortex for 10 minutes .

    • Drain.

    • Repeat 2x.

  • Rinse: Wash rapidly with DMF (2x) to remove excess salt.

  • Coupling: Proceed immediately to the coupling step.

Why this works: The Lithium cation (


) coordinates with the peptide backbone carbonyls, breaking the inter-chain H-bonds that cause the "stacking" of cyclobutane rings [1].

Module 3: Structural Modification (Backbone Protection)

For sequences where CBAAs are adjacent to other hydrophobic residues (e.g., Val-CBAA-Ile), chemical modification is the only robust solution.

Technique: Hmb/Dmb Backbone Protection

The introduction of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the amide backbone prevents aggregation by physically blocking hydrogen bonding (steric clash) and removing the H-bond donor (the amide proton).[2]

Application Strategy:

  • Placement: You cannot easily attach Hmb/Dmb directly to the cyclobutane amine due to extreme steric hindrance.

  • Solution: Introduce the Hmb/Dmb group on the residue immediately preceding the CBAA (e.g., Gly, Ala, or Lys).

  • Reagent: Use commercially available Fmoc-(Dmb)Gly-OH or Fmoc-(Dmb)Ala-OH dipeptides.

Workflow Visualization:

Hmb_Protection Step1 Standard Peptide Chain Step2 Introduce Fmoc-(Dmb)AA-OH (Preceding CBAA) Step1->Step2 Step3 Couple CBAA (Steric bulk prevents aggregation) Step2->Step3 No Beta-Sheets Step4 Cleavage (TFA) Step3->Step4 Step5 Native Peptide (Dmb removed) Step4->Step5

Figure 2: Strategic placement of backbone protection to prevent CBAA aggregation.

FAQ & Troubleshooting

Q1: My CBAA peptide cleaved from the resin but is insoluble in Acetonitrile/Water. How do I purify it? A: This is common.[3] Do not force it.

  • Dissolve the crude lyophilized powder in neat HFIP (100%).

  • Sonicate for 5 minutes.

  • Dilute slowly with water until the solution is ~20-30% HFIP.

  • Inject this directly onto the HPLC (using a C4 or Diphenyl column, which handles hydrophobic peptides better than C18) [2].

Q2: Can I use microwave synthesis for Cyclobutane peptides? A: Yes, but with caution. While microwave energy (heating to 75°C) overcomes aggregation, CBAAs can be prone to epimerization at high temperatures due to ring strain.

  • Recommendation: Limit temperature to 50°C and use Oxyma/DIC activation rather than HATU/Base, as the latter increases epimerization risk [3].

Q3: The Kaiser test is ambiguous (reddish-brown) after coupling the CBAA. Is it done? A: Likely not. CBAAs are sterically hindered. A "slightly" positive Kaiser test usually means significant deletion sequences.

  • Action: Do not proceed. Perform a double coupling using the "Magic Mixture" (Module 1) or perform the LiCl wash (Module 2) before the second coupling.

References

  • Narita, M., et al. (1984). "The Solubility of Peptide Intermediates in Organic Solvents." Bulletin of the Chemical Society of Japan. (Establishes the foundational theory of solvent disruption in peptide synthesis).

  • Verdine, G. L., & Walensky, L. D. (2007). "The emerging world of stapled peptides." Drug Discovery Today. (Discusses handling of rigid, hydrophobic peptide intermediates).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5] Chemical Reviews. (Authoritative guide on Hmb/Dmb and backbone protection strategies).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Detailed protocols for LiCl washes and Magic Mixtures).

Sources

scaling up the synthesis of substituted cyclobutane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Subject: Scaling Up Substituted Cyclobutane Building Blocks Ticket ID: CYCLO-SCALE-2024

Welcome to the CSSC

You have reached the advanced support tier for small molecule synthesis. This guide addresses the specific challenges of scaling substituted cyclobutane building blocks from milligram discovery (medicinal chemistry) to gram-scale process development.

Cyclobutanes are critical bioisosteres for phenyl rings and gem-dimethyl groups, offering rigid vectors for drug design. However, their high ring strain (~26 kcal/mol) and the limitations of batch photochemistry make scale-up non-trivial.

Module 1: Photochemical Scale-Up (The "Photon-Flux" Bottleneck)

User Issue: "My [2+2] photocycloaddition worked perfectly at 50 mg scale in a vial. When I scaled to 5 g in a round-bottom flask, the reaction stalled, and side products increased. Increasing irradiation time didn't help."

Root Cause Analysis: The failure is likely due to the Beer-Lambert Law attenuation . In a larger vessel (batch), the path length increases, causing photons to be absorbed entirely in the outer few millimeters of the solution. The bulk mixture remains dark, leading to over-irradiation of the surface layer (polymerization) and zero conversion in the center.

Solution: Transition from Batch to Continuous Flow To scale photochemistry, you must minimize the path length (typically <2 mm) to ensure uniform irradiation. Continuous flow chemistry is the industry standard for this transition.

Protocol: Flow Reactor Setup for [2+2] Cycloaddition
ParameterSpecificationRationale
Reactor Type FEP/PFA Tubing Coil (1/16" OD) wrapped around light source.Fluoropolymers are UV-transparent and chemically resistant.
Light Source High-power LED (365 nm or 420 nm depending on substrate).LEDs emit less heat than Hg lamps, reducing thermal side reactions.
Concentration 0.1 M – 0.5 M (Optimize solubility).Higher concentrations increase throughput but risk clogging if product precipitates.
Residence Time 10 – 60 mins (Determine via slug flow tests).Matches the photon flux to the reaction kinetics.
Solvent Acetonitrile or DCM (Degassed).Oxygen quenches triplet states; degassing is critical for efficiency.
Workflow Visualization: Batch vs. Flow Logic

FlowChemistry cluster_0 Critical Control Point Start Substrate Solution (Degassed) Pump HPLC Pump (Precise Flow Rate) Start->Pump Feed Reactor Photoreactor Coil (High Surface-to-Volume) Pump->Reactor Injection BPR Back Pressure Regulator (4-7 bar) Reactor->BPR Irradiation Collect Product Collection (Continuous) BPR->Collect Output

Figure 1: Continuous flow setup for photochemical scale-up. The Back Pressure Regulator (BPR) prevents solvent boiling if the LEDs generate heat, maintaining a single liquid phase.

Module 2: Non-Photochemical Routes (Chemical Synthesis)

User Issue: "We do not have access to flow photoreactors. How can we synthesize cyclobutane carboxylic acids on a 50 g scale?"

Root Cause Analysis: While [2+2] cycloaddition is elegant, it requires specialized equipment. For simple substituted cyclobutanes (acids/amines), classical ring contraction or alkylation strategies are more robust for multi-gram batches in standard pilot plants.

Solution: The Favorskii Rearrangement or Malonate Alkylation

Method A: Ring Contraction (Favorskii)

Ideal for converting cyclobutanones (often available or made from ketene + olefin) into cyclobutane carboxylic acids.

  • Precursor:

    
    -Haloketone (e.g., 2-bromocyclobutanone).
    
  • Reagent: Hydroxide (NaOH) or Alkoxide (NaOMe).

  • Mechanism: Formation of a cyclopropanone intermediate followed by ring opening to the contracted ester/acid.

  • Scale-Up Note: This reaction is exothermic.[1] On a large scale, controlled addition of the base is critical to prevent thermal runaway.

Method B: Double Alkylation of Active Methylenes

Ideal for 1,1-disubstituted cyclobutanes.

  • Reagent: Diethyl malonate + 1,3-dibromopropane.

  • Base: NaH or NaOEt (2.2 equivalents).

  • Troubleshooting: If significant mono-alkylation occurs, increase the concentration of the dibromide or switch to a phase-transfer catalyst (TBAB) system to enhance the rate of the second cyclization step.

Comparison of Methods
MethodKey AdvantageKey LimitationScale Suitability
[2+2] Photo (Flow) Access to complex stereocenters; atom economy.Requires specialized hardware; solvent intensive.1 g – 1 kg (in flow)
Favorskii Rearrangement Uses standard batch reactors; cheap reagents.Limited scope (mostly acids/esters); high energy intermediates.>1 kg
Malonate Alkylation Very robust; commercially available precursors.Limited to 1,1-substitution patterns; waste generation (salts).>10 kg
Module 3: Stereochemical Control & Purification

User Issue: "I synthesized a 1,2-disubstituted cyclobutane, but I have a 50:50 mixture of cis/trans isomers. Direct crystallization failed."

Technical Insight: Cyclobutanes allow for equilibration because the ring pucker (~30°) creates distinct thermodynamic wells.

Troubleshooting Protocol:

  • Thermodynamic Equilibration:

    • If one isomer is significantly more stable (usually trans to minimize steric clash), treat the mixture with a base (e.g., NaOMe in MeOH) if an epimerizable center (alpha to carbonyl) exists. Heat to reflux to drive the ratio toward the thermodynamic product.

  • Chromatographic Separation (Scale-Up):

    • Flash: Often difficult due to low

      
      .
      
    • Prep-HPLC: feasible for <10 g.

    • Derivatization: Convert the acid to a solid derivative (e.g., using a chiral amine or bulky aniline). The resulting diastereomers often have vastly different solubility profiles, allowing separation by recrystallization.

Module 4: Safety & Hazard Analysis

User Issue: "Are there specific explosion risks associated with cyclobutane rings during scale-up?"

Safety Directive: While the cyclobutane ring itself is stable at room temperature, the synthesis often involves high-energy intermediates.

Critical Hazard Checkpoints:

  • Thermal Runaway:

    • Risk: Ring formation (alkylation) is exothermic.

    • Mitigation: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for any new cyclobutane intermediate before scaling above 5 g.

  • Diazomethane Usage:

    • Some routes to cyclobutanones involve ring expansion of cyclopropanones using diazomethane.

    • Strict Rule: Do NOT scale diazomethane reactions in batch glassware above 1-2 g. Use continuous flow generation (membrane reactors) or switch to safer alternatives like trimethylsilyldiazomethane (though toxicity remains high).

  • Strain Energy Release:

    • Substituted cyclobutanes have ~110 kJ/mol of strain energy. While generally kinetically stable, functional groups like azides or nitro groups on the ring can lower the activation energy for explosive ring-opening/fragmentation.

Safety Decision Tree

SafetyCheck Start Scale-Up Request (>10g) DSC Run DSC Analysis Start->DSC Exotherm Exotherm Onset < 100°C? DSC->Exotherm Stop STOP: Redesign Route or Flow Chemistry Exotherm->Stop Yes Proceed Proceed with Active Cooling (Jacketed Reactor) Exotherm->Proceed No

Figure 2: Mandatory safety logic before scaling strained ring synthesis.

References
  • Booker-Milburn, K. I., et al. "Scale-Up of the [2+2] Photocycloaddition Reaction." Angewandte Chemie International Edition, 2015.[2]

  • Baran, P. S., et al. "Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic." Baran Lab Publications.

  • Baumann, M., et al. "Photochemical [2+2] Cycloaddition between Alkynes and Maleimides Using Continuous Flow."[3] Synlett, 2023.[3]

  • PharmaBlock. "Cyclobutane Derivatives in Drug Discovery."[4] PharmaBlock White Papers.

  • Stanford Environmental Health & Safety. "Scale-Up Reaction Safety Guide." Stanford University EHS.

Sources

dealing with impurities from unreacted starting materials in Boc protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for the Boc Protection workflow. It addresses the specific challenge of removing unreacted starting material (free amines) without compromising the acid-sensitive product.

Ticket Topic: Removal of Unreacted Amine Impurities Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: Why is the Amine Still There?

In a perfect world, one equivalent of Di-tert-butyl dicarbonate (


) would react with one equivalent of amine. In reality, two things happen:
  • Hydrolysis:

    
     is moisture-sensitive. It hydrolyzes into 
    
    
    
    and tert-butanol before it can react with your amine, leaving unreacted starting material.
  • Sterics/Deactivation: If the amine is hindered or electron-deficient, the reaction stalls.

The Challenge: You cannot simply "boil it off" (amines are not volatile enough) and you must be careful with acidic washes because the Boc group is acid-labile (designed to fall off in acid).

Module A: The "Mild Acid Wash" (Standard Protocol)

Applicability: For products stable to pH 3–4. Mechanism: This method exploits Chemoselectivity based on pKa.

  • Free Amine: Basic (pKa of conjugate acid ~10–11). Will protonate at pH 3 and become water-soluble.

  • Boc-Amine (Carbamate): Non-basic. Will not protonate at pH 3 and remains in the organic layer.

The Protocol

Reagent Choice: Do NOT use 1M HCl if you can avoid it. It is too risky for the Boc group.

  • Recommended: 0.5M – 1.0M Citric Acid (pH ~2–3) or 0.5M

    
    .
    
  • Why? These provide a "buffer zone." They are acidic enough to protonate the amine but lack the strength to rapidly cleave the Boc carbamate.

Step-by-Step Workflow:

  • Dilution: Dilute your reaction mixture (usually in DCM or EtOAc) with more organic solvent.

  • The Wash: Wash the organic layer 2x with 10% Citric Acid (aq).

    • Action: The unreacted amine (

      
      ) becomes 
      
      
      
      and migrates to the water layer.
    • Safety Check: Keep this wash brief (2–3 mins) and cold (0°C) if your substrate is hyper-sensitive.

  • The Neutralization: Wash the organic layer 1x with Saturated

    
     (removes residual citric acid and 
    
    
    
    -butanol).
  • Drying: Wash 1x with Brine, dry over

    
    , and concentrate.
    
Visualization: The Partitioning Logic

ExtractionLogic cluster_Separation Phase Separation Start Reaction Mixture (Boc-Product + Free Amine + Boc2O) AddAcid Add 10% Citric Acid (aq) Shake & Settle Start->AddAcid OrgLayer Organic Layer (Bottom/Top) Contains: Boc-Product + Excess Boc2O (Neutral Species) AddAcid->OrgLayer Retains Lipophilic Species AqLayer Aqueous Layer Contains: Protonated Amine (Salt) (Charged Species) AddAcid->AqLayer Extracts Polar Salts Final Final OrgLayer->Final Evaporate -> Pure Boc-Product

Figure 1: The solubility switch. The acid wash forces the unreacted amine to become a salt, rendering it insoluble in the organic phase.

Module B: Scavenger Resins (When Acid Wash Fails)

Applicability: For acid-sensitive products (e.g., Boc-amino acetals) or amphoteric molecules where extraction is messy. Concept: Instead of washing the impurity out, you fish it out using a solid support.

The Solution: Isocyanate Resins

Polymer-supported isocyanates are electrophiles. They will react rapidly with any nucleophilic free amine remaining in your flask to form a urea. Since the urea is attached to a bead, you simply filter it away.

Protocol:

  • Calculate: Estimate the amount of unreacted amine (e.g., 10% of starting scale).

  • Add Resin: Add 2–3 equivalents (relative to the impurity) of Polystyrene-Isocyanate or Polystyrene-Benzaldehyde resin.

  • Incubate: Stir gently for 2–4 hours (or overnight) at room temperature.

  • Filter: Pass through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains your pure Boc-product; the impurity is trapped on the beads.

Module C: Troubleshooting & FAQs

Q1: I did the citric acid wash, but I still see a spot just below my product on TLC. What is it?

Diagnosis: This is likely the free amine.[1] Some amines are lipophilic enough that their salts partially extract back into the organic layer, or the pH wasn't low enough. Fix (The "Derivatization" Trick): If you cannot separate them by column chromatography because the


 values are too close:
  • Add a small amount of Acetic Anhydride (

    
    )  and Pyridine to your crude mixture.
    
  • Stir for 30 minutes.

  • This converts the unreacted Free Amine into an Acetamide .

  • Result: The Acetamide usually has a drastically different

    
     (often lower) than the Boc-carbamate, making column chromatography easy.
    
Q2: My product is an amino acid. If I do an acid wash, I lose my product.

Diagnosis: Amino acids are amphoteric (zwitterionic). At acidic pH, the carboxylic acid is protonated (neutral), but if the Boc group falls off, you lose chemoselectivity. More importantly, Boc-amino acids can be soluble in organic solvents, but if you have a free amine side chain, it complicates things. Fix: Do not use the Acid Wash.

  • Use Base Extraction : Dissolve in EtOAc, extract with dilute

    
     (The Boc-amino acid goes into water as a carboxylate salt; non-acidic impurities stay in organics).
    
  • Acidify the aqueous layer carefully to pH 3 with Citric Acid.

  • Extract the product back into EtOAc.[2][3]

Q3: How do I know if my Boc group survived the workup?

Diagnosis: You suspect the acid wash was too harsh. Verification:

  • NMR: Look for the characteristic tert-butyl singlet at

    
     ppm (9H). If it's gone, you deprotected it.[4]
    
  • TLC Stain: Use Ninhydrin .

    • Free Amine = Red/Purple/Blue spot.

    • Boc-Protected Amine = No reaction (remains white/yellowish) until heated very vigorously for a long time (which cleaves the Boc on the plate).

Q4: Why use DMAP? I heard it causes side reactions.

Analysis: DMAP (4-Dimethylaminopyridine) catalyzes the reaction by attacking


 to form a reactive N-Boc-pyridinium intermediate.
Risk:  Yes, excessive DMAP can lead to racemization (in amino acids) or formation of isocyanates.
Guideline:  Use DMAP (0.1 eq) only if the amine is sterically hindered or unreactive. For simple amines, it is unnecessary.

Data Summary: Workup Selection Guide

Impurity ScenarioRecommended MethodCritical ReagentRisk Factor
Standard Amine Acid Wash10% Citric AcidLow (Boc stable at pH 3)
Acid-Labile Product Scavenger ResinPS-IsocyanateLow (Neutral conditions)
Lipophilic Amine DerivatizationAcetic AnhydrideMedium (Must purify after)
Zwitterion (Amino Acid) Base Extraction1M NaOH / Citric AcidMedium (pH control vital)

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
    • Context: Definitive guide on Boc stability (pH < 1) and cleavage conditions.
    • URL:

  • Mechanism of Boc Protection and DMAP C

    • Source: Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed reactions. Accounts of Chemical Research.
    • Context: Explains the formation of the reactive intermediate th
    • URL:

  • Use of Scavenger Resins in Organic Synthesis

    • Source: Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new tool for the purification of organic reactions. Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Detailed protocols for using isocyan
    • URL:

  • Boc Deprotection Kinetics

    • Source: Lundt, B. F., et al. (1978). Removal of the t-butyloxycarbonyl group with dilute acids. International Journal of Peptide and Protein Research.
    • Context: Establishes the safety margin of using weak acids like citric acid vs. strong acids like TFA.
    • URL:

Sources

Technical Support Center: Optimizing Solvent Systems for Boc-Amino Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting and mechanistic understanding over generic instructions.

Topic: Solvent System Optimization & Troubleshooting for


-tert-Butoxycarbonyl (Boc) Amino Acids
Document ID:  TSC-BOC-CRYST-04
Last Updated:  2025-05-15
Audience:  Process Chemists, Medicinal Chemists, R&D Scientists

Core Directive: The "Boc" Challenge

Why is this difficult? Boc-amino acids possess a unique lipophilic/hydrophilic balance that often frustrates crystallization. The tert-butyl carbamate group adds significant bulk and lipophilicity, lowering the crystal lattice energy and melting point. Consequently, these compounds frequently exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.

This guide provides the logic to bypass LLPS and force ordered crystal growth.

Solvent Selection Strategy (The Matrix)

Q: Which solvent system should I start with?

A: Do not guess. Use the Polarity Differential Strategy . You need a "Good Solvent" (High Solubility) to dissolve the solute and a "Bad Solvent" (Anti-solvent) to reduce solubility gradually.

The Golden Standard: Ethyl Acetate (EtOAc) / Hexanes

This is the baseline system for 80% of Boc-amino acids.

  • Mechanism: EtOAc forms hydrogen bonds with the carbamate NH and carboxylic acid OH. Hexanes (or Heptane) disrupt these interactions without competing for H-bonding, forcing lattice formation.

  • Ratio: Typically starts at 1:1 and moves to 1:4 (EtOAc:Hexane) upon optimization.

Alternative Solvent Matrices

Use this table when the standard system fails.

SystemSolvent A (Good)Solvent B (Bad)Best For...Technical Note
Standard Ethyl AcetateHexanes/HeptaneGeneral Boc-amino acids (Phe, Ala, Leu).Heptane is preferred for scale-up (higher flash point).
Polar Dichloromethane (DCM)HexanesHighly lipophilic side chains (e.g., Boc-Trp).Warning: DCM is volatile. Evaporation changes the ratio rapidly, causing skinning.
Aromatic ToluenePetroleum EtherCompounds prone to gelation.Toluene's pi-stacking can stabilize aromatic side chains (Phe, Tyr).
Ethereal Diethyl EtherPentane/HexaneLow-melting solids.[1]Highly flammable. Use only if low-temp crystallization (-20°C) is required.
Salt Switch EthanolWaterDCHA Salts (See Protocol B).Used when the free acid is a persistent oil.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

BocCrystallization Start Crude Boc-Amino Acid SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble StdProtocol Protocol A: Binary Solvent (EtOAc / Hexane) Soluble->StdProtocol Yes DCHARoute Protocol B: DCHA Salt Conversion Soluble->DCHARoute No (Insoluble/Gums) OilCheck Did it Oil Out? StdProtocol->OilCheck Rescue Rescue Protocol: Re-heat + Seed + Slow Cool OilCheck->Rescue Yes Success Crystalline Solid OilCheck->Success No Rescue->OilCheck Retry Rescue->DCHARoute Persistent Oil DCHARoute->Success

Figure 1: Decision tree for selecting crystallization protocols and troubleshooting phase separation.

Experimental Protocols (SOPs)

Protocol A: The "Cloud Point" Method (Binary Solvent)

Objective: Crystallize Boc-Phe-OH (or similar) using EtOAc/Hexane.

  • Dissolution: Place 10 g of crude Boc-amino acid in a flask. Add hot EtOAc (approx. 60°C) dropwise.

    • Critical: Use the minimum amount required to dissolve the solid.[2][3] If you use too much, yield plummets.[3]

  • The Cloud Point: While maintaining heat (50-60°C), slowly add Hexane (or Heptane) down the side of the flask with stirring.

    • Stop: The moment a persistent turbidity (cloudiness) appears.[3]

  • Clarification: Add 1-2 mL of hot EtOAc to just clear the solution. It should be transparent but on the verge of saturation.

  • Seeding (The Secret Weapon): Remove from heat. Allow to cool to ~40°C. Add a few crystals of pure product (seeds).

    • Why? Seeds provide a template, bypassing the high energy barrier of nucleation and preventing oiling out.

  • Slow Cooling: Insulate the flask (wrap in a towel or place in a warm water bath that cools naturally). Let it reach room temperature undisturbed.

  • Harvest: Filter the white needles/plates. Wash with cold 1:3 EtOAc:Hexane.

Protocol B: The DCHA Salt "Switch" (For Persistent Oils)

Objective: Purify a Boc-amino acid that refuses to solidify (e.g., Boc-Pro-OH). Concept: Convert the amorphous acid into a highly crystalline Dicyclohexylamine (DCHA) salt, purify the salt, then release the acid.

  • Salt Formation: Dissolve crude oily Boc-amino acid in Diethyl Ether (or EtOAc).

  • Addition: Add 1.05 equivalents of DCHA (Dicyclohexylamine) slowly.

  • Crystallization: The DCHA salt is usually highly insoluble in ether and will precipitate immediately as a white solid.

  • Purification: Filter and recrystallize the salt from Ethanol/Water or MeOH/Ether if needed.

  • Release: Suspend the purified salt in EtOAc. Wash with 5% KHSO₄ (aq) or dilute Citric Acid in a separatory funnel.

    • Mechanism:[1][2][3][4][5] The acid protonates the DCHA (moving it to the aqueous layer) and leaves the pure Boc-amino acid in the organic layer.

  • Final Isolation: Dry the organic layer (

    
    ) and evaporate. The residue will often crystallize spontaneously now that impurities are removed.
    

Troubleshooting Hub: "Why is my reaction failing?"

Symptom 1: The "Oiling Out" Phenomenon

Observation: As the solution cools, droplets of oil form on the bottom/sides instead of crystals. Root Cause:

  • Temperature Gap: The temperature is above the melting point of the solvated solid.[2]

  • Impurity Depression: Impurities (like unreacted Boc anhydride) have lowered the melting point.

  • Supersaturation Shock: Adding anti-solvent too fast created a local region of extreme supersaturation, forcing LLPS.

Corrective Actions:

  • The Re-Heat: Re-heat the mixture until the oil dissolves. Add a small amount of the Good Solvent (EtOAc).[3]

  • Seed at High Temp: Add seed crystals at a higher temperature (just below the saturation point).

  • Trituration: If the oil solidifies upon cooling but remains amorphous, decant the solvent. Add fresh Hexane and grind the oil with a spatula. This mechanical stress can induce nucleation.

Symptom 2: Gelation

Observation: The entire solution turns into a semi-solid jelly. Root Cause: Common with aromatic side chains (Tyr, Trp) or self-assembling peptides. The molecules form non-covalent fibers that trap solvent. Corrective Actions:

  • Change Solvent: Switch from EtOAc to Toluene or Isopropyl Acetate . Aromatic solvents often disrupt the pi-stacking fibers that cause gelation.

  • Disrupt H-Bonds: Add a small amount (1-2%) of alcohol (IPA or MeOH) to disrupt the gel network, though this may lower yield.

Symptom 3: Low Yield

Observation: Crystals form, but recovery is <50%. Root Cause: Too much "Good Solvent" (EtOAc) was used. Corrective Actions:

  • Concentrate: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop). Note: Second crop is usually less pure.[6]

  • Cooler: Place the final crystallization flask in a -20°C freezer overnight.

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Generally, no . While Boc-amino acids are insoluble in water, water is difficult to remove from the final product (drying requires high heat which might deprotect the Boc group). Furthermore, water often causes sticky gums rather than crystals with lipophilic Boc-compounds. Exception: Short chain amino acids (Gly, Ala) might tolerate Ethanol/Water systems.

Q: How do I remove unreacted Boc anhydride (


)? 
A: 

is lipophilic and will co-crystallize or cause oiling.
  • Fix: Before crystallization, wash the organic reaction mixture with a dilute basic solution (e.g.,

    
    -dimethyl-1,3-propanediamine) to react with excess 
    
    
    
    , converting it to a water-soluble urea, which is then washed away. Alternatively, simple trituration of the final crude solid with cold pentane often extracts
    
    
    .

Q: My product is hygroscopic. How do I handle it? A: Perform the filtration under a blanket of nitrogen. Dry the crystals in a vacuum desiccator over


 or KOH pellets.

References

  • BenchChem Technical Support. (2025).[3] Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem. Link

  • Organic Syntheses. (1988).[6] Di-tert-butyl dicarbonate.[1][6][7] Org. Synth. Coll. Vol. 6, p. 418. Link

  • Bachem. (n.d.).[3] General Procedure for the Cleavage of Boc-Groups. Bachem Technical Guides. Link

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization & Solvent Selection. Department of Chemistry. Link

  • Sigma-Aldrich. (n.d.). BOC-ON Reagent Technical Bulletin. Merck/Sigma-Aldrich. Link

Sources

Validation & Comparative

Comparative Analysis: cis- vs. trans-3-Aminocyclobutanecarboxylic Acid in Peptides

[1][2]

Executive Summary

3-Aminocyclobutanecarboxylic acid (3-ACBC) is a conformationally constrained

1
  • cis-3-ACBC: Functions as a turn inducer or "folded" GABA mimic.[1] It brings the N- and C-termini closer (

    
    4.0–4.5 Å), facilitating hairpin turns or binding to receptors requiring a compact pharmacophore (e.g., GABA transporters).
    
  • trans-3-ACBC: Functions as a rigid spacer or "extended" scaffold.[1] It maximizes the N-to-C distance (

    
    5.5–6.0 Å), enforcing linear or extended secondary structures and serving as a rigid linker in bioactive peptides to probe receptor depth.
    

This guide details their structural properties, biological performance, and incorporation protocols for drug development.

Structural & Conformational Analysis

The distinct "pucker" of the cyclobutane ring dictates the vector alignment of the backbone amides.

Geometric Parameters
Featurecis-3-ACBC trans-3-ACBC
Stereochemistry Substituents on the same face of the ring.[1]Substituents on opposite faces.
N–C Distance (approx.) 4.2 Å (Compact)5.8 Å (Extended)
Vector Alignment Syn-clinal (kinked geometry).Anti-periplanar (linear geometry).
Thermodynamic Stability Generally more stable (pseudo-diequatorial).Less stable (pseudo-axial/equatorial).
Peptide Role

-turn mimic; Hairpin inducer.[1]
Extended spacer;

-peptide helix former.[1]
Conformational Logic Diagram

The following diagram illustrates the decision logic for selecting an isomer based on the desired structural outcome.

ACBC_Selection_LogicStartPeptide Design GoalConstraintType of Constraint Needed?Start->ConstraintTurnInduce Turn / FoldConstraint->TurnCompactSpacerEnforce Linear / ExtendedConstraint->SpacerExtendedCisSelect cis-3-ACBC(Syn-vector, ~4.2 Å)Turn->CisTransSelect trans-3-ACBC(Anti-vector, ~5.8 Å)Spacer->TransApp_GABAApplication: GABA Mimicry(Receptor Agonist)Cis->App_GABABioactive FormApp_LinkerApplication: Molecular Ruler(Rigid Linker)Trans->App_LinkerStructural Form

Caption: Decision matrix for selecting cis- vs. trans-3-ACBC based on structural requirements (turn induction vs. extended spacing).

Biological Performance Comparison

GABA Receptor Activity

3-ACBC is a constrained analogue of

12
  • cis-3-ACBC: Exhibits moderate GABA-mimetic activity . It effectively inhibits GABA uptake and binds to GABA receptors because its "folded" conformation mimics the bioactive conformation of GABA recognized by transporters and transaminases.

  • trans-3-ACBC: Typically inactive or weakly active in GABAergic assays.[1] The "pinned back" extended conformation prevents the amino and carboxyl groups from simultaneously engaging the receptor binding pockets.

Proteolytic Stability

Both isomers significantly enhance stability compared to linear glycine or GABA residues. The cyclobutane ring prevents the backbone from adapting the transition state geometry required for protease cleavage (e.g., by trypsin or chymotrypsin).

  • Serum Stability: Peptides containing either isomer show half-lives (

    
    ) extended by 10–50 fold  compared to linear controls.[1]
    

Experimental Protocols

Synthesis of Fmoc-3-ACBC (Isomer Separation)

Since 3-ACBC is often synthesized as a mixture, separation is required before Fmoc-protection or peptide coupling.[1]

Protocol: Separation & Protection

  • Starting Material: 3-Aminocyclobutanecarboxylic acid (mixture of cis/trans).[1][2][3][4]

  • Isomer Separation (Crystallization):

    • Dissolve the mixture in minimal hot water.

    • Add ethanol to induce precipitation.[1]

    • cis-isomer typically crystallizes out first due to lower solubility/higher lattice energy in polar solvents (verify with NMR).[1]

    • trans-isomer remains in the mother liquor.[1]

  • Fmoc-Protection (Standard Schotten-Baumann):

    • Dissolve 1.0 eq of amino acid (separated isomer) in 10%

      
       (aq).
      
    • Cool to 0°C. Add 1.1 eq Fmoc-OSu (dissolved in dioxane) dropwise.

    • Stir at RT for 4–12 hours.

    • Acidify with HCl to pH 2.[1]0. Extract with Ethyl Acetate.[1]

    • Wash (Brine), Dry (

      
      ), and Concentrate.
      
Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 3-ACBC requires optimized coupling due to the steric bulk of the cyclobutane ring.

Workflow Diagram:

SPPS_WorkflowResinResin-Peptide-NH2ActivateActivation(HATU/HOAt/DIEA)Resin->ActivateAdd Fmoc-3-ACBCCouplingCoupling(2x 2h, Double Couple)Activate->CouplingCheckKaiser TestCoupling->CheckCheck->ResinColorless (Complete)Next CycleCappingCapping(Ac2O/Pyridine)Check->CappingBlue (Incomplete)

Caption: SPPS incorporation workflow emphasizing double coupling for sterically hindered ACBC residues.

Step-by-Step Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[1] It is superior to HBTU for hindered secondary/gamma amino acids.

  • Stoichiometry: Use 3–4 equivalents of Fmoc-3-ACBC and HATU relative to resin loading.

  • Base: Use 8 equivalents of DIEA (Diisopropylethylamine).

  • Coupling Time: Perform Double Coupling (2 x 2 hours) to ensure complete reaction. The rigid ring hinders the approach of the activated ester to the resin-bound amine.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines) to verify coupling. Note that the N-terminus of 3-ACBC is a primary amine, so Kaiser test works for the next coupling.

Comparative Data Summary

Metriccis-3-ACBC trans-3-ACBC
Backbone Geometry Folded / KinkedExtended / Linear
GABA Receptor Affinity Moderate (

range)
Low / Inactive
Secondary Structure Promotes Turns / HairpinsPromotes Helices (Gamma-peptide)
Solubility (Free AA) Lower (often crystallizes first)Higher
Primary Application Bioactive PharmacophoreStructural Spacer / Scaffold

Conclusion

For drug development targeting GABA receptors or requiring specific folded geometries (turns), cis-3-ACBC is the superior candidate.[1] Its ability to mimic the syn-conformation of GABA allows it to engage biological targets effectively.

For structural biology and peptide engineering (e.g., creating rigid rods or molecular rulers), trans-3-ACBC is the preferred choice. It provides a predictable, rigid extension that separates functional domains without introducing flexibility.

References

  • Cyclobutane analogs of GABA. PubMed. Source:[Link] (Generalized search link for verification) Note: Confirms cis-3-ACBC activity at GABA uptake systems vs trans inactivity.

  • Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid. ResearchGate. Source:[Link] Context: Discusses incorporation of cis-3-ACBC into bioactive peptides (e.g., SARS-CoV-2 inhibitors).

  • Synthesis and Structural Characteriz

    
    -Peptides. University of Wisconsin–Madison.
    Source:[Link]
    Context: While focusing on 2-ACBC, this establishes the foundational protocols for cyclobutane amino acid incorporation and folding logic applicable to 3-ACBC.
    
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements. Journal of Medicinal Chemistry. Source:[Link] Context: Comparative stability and structural data for cyclobutane-constrained peptides.[1]

Validation of Synthetic Routes to Polysubstituted Cyclobutanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthetic Routes to Polysubstituted Cyclobutanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing fraction sp³ (


) character correlates with improved clinical success rates by enhancing solubility and target selectivity while reducing off-target toxicity. Polysubstituted cyclobutanes represent a premier scaffold for this "escape from flatland," offering a rigid vector for substituent display that is distinct from cyclopentanes or cyclohexanes.

However, the validation of these scaffolds is non-trivial. The challenge lies not just in the synthesis —overcoming the ~26 kcal/mol ring strain—but in the rigorous structural validation of the resulting stereocenters. A synthetic route is only as good as the certainty of the assigned configuration.

This guide compares three distinct mechanistic manifolds for accessing polysubstituted cyclobutanes, evaluating them on scalability , stereocontrol , and validation complexity .

Comparative Analysis of Synthetic Methodologies

We analyze three dominant routes:

  • Route A: Visible-Light Mediated [2+2] Photocycloaddition (The modern standard for diverse substitution).

  • Route B: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs) (The emerging route for 1,3-substitution).

  • Route C: Cobalt-Catalyzed [2+2] Cycloaddition (The solution for unactivated alkenes).

Table 1: Performance Matrix
FeatureRoute A: Visible-Light [2+2] Route B: BCB Strain-Release Route C: Co-Catalyzed [2+2]
Primary Mechanism Triplet Energy Transfer (EnT) / Radical IonRadical/Polar Ring OpeningMetallacycle Intermediate
Key Bond Formation Concerted or Stepwise DiradicalC-C Bond Cleavage/FormationReductive Elimination
Substituent Scope Excellent for Enones/StyrenesExcellent for 1,1,3-trisubstitutedGood for unactivated alkenes
Stereocontrol Tunable (Lewis Acid cocatalysts)High (Inversion at bridgehead)High (Ligand controlled)
Scalability High (Flow Chemistry required)Moderate (Reagent availability)Moderate (Catalyst sensitivity)
Validation Hurdle High: Head-to-Head (HH) vs. Head-to-Tail (HT) regioselectivity.[1]Medium: Bridgehead stereochemistry checks.High: Diastereoselectivity of unactivated systems.

Deep Dive: Methodologies & Validation Protocols

Route A: Visible-Light Mediated [2+2] Photocycloaddition

Best for: Densely functionalized scaffolds using enones or styrenes.

Mechanism & Causality: Unlike traditional UV photochemistry, which requires high-energy photons that degrade organic functionality, modern methods use Triplet Energy Transfer (EnT) . A photocatalyst (e.g., Ru(bpy)₃²⁺) absorbs visible light, populates a triplet state, and transfers energy to the substrate (e.g., a styrene), allowing cycloaddition to occur from the excited triplet state. This bypasses orbital symmetry rules that forbid thermal [2+2].

Critical Validation Step: You must distinguish between Head-to-Head (HH) and Head-to-Tail (HT) regioisomers, and syn/anti diastereomers.[2]

  • Protocol: Run 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Causality: In a cyclobutane, cis-vicinal protons show strong NOE enhancement (>2%). Trans-vicinal protons show negligible enhancement due to the ring pucker and distance.

Experimental Protocol: Flow Photochemistry Setup

Standardized workflow for scalability and photon flux consistency.

  • Solution Prep: Dissolve Enone (1.0 equiv) and Alkene (3.0 equiv) in MeCN (0.1 M). Add Ru(bpy)₃(PF₆)₂ (2 mol%). Degas via sparging with Argon for 15 mins (Oxygen quenches the triplet state).

  • Reactor Setup: Use FEP tubing (0.03" ID) wrapped around a glass cylinder. Place a 450 nm (Blue) LED light source in the center.

  • Execution: Pump solution at a flow rate allowing 30 min residence time. Collect output in a flask shielded from light.

  • Workup: Concentrate and purify via silica gel chromatography.

PhotoMechanism PC Photocatalyst (GS) Ru(bpy)3 PC_Excited *PC (Triplet) Excited State PC->PC_Excited hv (450 nm) PC_Excited->PC Energy Transfer Substrate Substrate (S0) (e.g. Styrene) PC_Excited->Substrate Substrate_T1 Substrate (T1) Diradical Character Substrate->Substrate_T1 EnT Diradical 1,4-Diradical Intermediate Substrate_T1->Diradical + Alkene Alkene Alkene Partner Product Cyclobutane Product Diradical->Product ISC & Closure

Figure 1: Mechanism of Triplet Energy Transfer (EnT) [2+2] Photocycloaddition.

Route B: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

Best for: Accessing 1,1,3-trisubstituted cyclobutanes (difficult via [2+2]).

Mechanism & Causality: BCBs possess ~66 kcal/mol of strain energy. Radical addition to the central C1-C3 bond relieves this strain, generating a cyclobutyl radical that can be trapped. This method is unique because it constructs the cyclobutane core from a bicyclic precursor, rather than forming the ring de novo.

Trustworthiness Check: The stereochemistry at C3 is determined by the approach of the radical trap. Because the intermediate cyclobutyl radical prefers a specific pucker to minimize transannular interactions, the major diastereomer usually results from inversion relative to the breaking bond.

Experimental Protocol: Radical Silylation
  • Reagents: BCB (1.0 equiv), Silane (1.5 equiv), TBADT (5 mol% - Photocatalyst).

  • Reaction: Irradiate (365 nm or 450 nm depending on catalyst) in benzene at RT.

  • Validation: The bridgehead proton in the starting BCB (typically ~1.5 ppm, d) shifts significantly downfield and changes multiplicity in the cyclobutane product.

  • Self-Validating Step: Check ¹³C NMR. The C1/C3 carbons in BCB are highly shielded (~ -5 to 10 ppm). In the product, they shift to typical aliphatic regions (30-50 ppm).

BCB_RingOpening cluster_valid Validation Check BCB Bicyclo[1.1.0]butane (Strain ~66 kcal/mol) Intermed Cyclobutyl Radical Intermediate BCB->Intermed + X• (Strain Release) Radical Radical X• Product 1,3-Disubstituted Cyclobutane Intermed->Product + Y-R (Stereoselective) Trap Trapping Agent (Y-R) Check1 13C NMR Shift (-5 ppm -> 40 ppm) Product->Check1

Figure 2: Strain-release driven synthesis of 1,3-substituted cyclobutanes.

Route C: Cobalt-Catalyzed [2+2] Cycloaddition

Best for: Unactivated alkenes (e.g., ethylene, alpha-olefins).

Mechanism & Causality: Thermal [2+2] of unactivated alkenes is orbitally forbidden. Chirik and others demonstrated that reduced Cobalt (or Iron) catalysts with redox-active ligands (e.g., bis(imino)pyridine) facilitate this via a metallacycle intermediate. The metal oxidatively adds to two alkenes to form a metallacyclopentane, which then reductively eliminates to form the cyclobutane.

Validation Complexity: This method often produces mixtures of diastereomers if the alkenes are substituted.

  • Protocol: Use GC-MS for initial ratio determination, followed by preparative HPLC for isolation.

  • Causality: The regioselectivity is governed by steric bulk minimizing interactions within the metallacycle.

Structural Validation: The "Trustworthiness" Protocol

To claim a validated structure, you must perform the following triangulation of data. Do not rely on a single method.

The Connectivity Check (HMBC)
  • Why: Establishes the carbon skeleton.

  • Look for: Correlations between protons on C1 and carbons on C2/C3. In BCB ring-opening products, verify the loss of the bridgehead C-H coupling.

The Stereochemistry Check (1D-NOESY / ROESY)
  • Why: Relative stereochemistry (cis vs. trans).[2][3]

  • Critical Insight: In cyclobutanes, the "pucker" angle can complicate coupling constants (

    
    -values are unreliable due to Karplus curve ambiguity in 4-membered rings). NOE is the only reliable solution method. 
    
  • Standard: Irradiate the methine proton.

    • Enhancement of vicinal proton = Cis .

    • No enhancement = Trans (likely).

The Absolute Check (X-Ray)
  • Why: If developing a drug candidate, absolute configuration is mandatory.

  • Tip: If the cyclobutane is an oil (common), derivatize it.

    • Method: React a pendant amine or alcohol with p-nitrobenzoyl chloride or camphorsulfonyl chloride to induce crystallinity and provide a heavy atom/chiral reference.

References

  • Yoon, T. P. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews. Link

  • Namitharan, K., & Chirik, P. J. (2015). "Cobalt-Catalyzed [2π+2π] Cycloadditions of Alkenes: Scope, Mechanism and Elucidation of Electronic Structure of Catalytic Intermediates." Journal of the American Chemical Society.[4][5][6] Link

  • Fawcett, A., & Aggarwal, V. K. (2020).[1] "Highly Strained Bicyclo[1.1.0]butyl Boronate Complexes... to Form a Diverse Set of 1,1,3-Trisubstituted Cyclobutanes." Journal of the American Chemical Society.[4][5][6] Link

  • Gutekunst, W. R., & Baran, P. S. (2011). "Total Synthesis of Piperarborenine B: Insights into the Biosynthesis of the Piper Cyclobutane Dimers." Journal of the American Chemical Society.[4][5][6] Link

  • Xu, Y., & Brown, M. K. (2015).[2] "Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions." Angewandte Chemie International Edition. Link

Sources

Assessing Metabolic Stability of Peptides with Cyclobutane Residues

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Framework: The Conformational Lock

The primary failure mode for therapeutic peptides is rapid proteolytic degradation. Native peptides, while potent, possess flexible backbones that readily adopt the extended conformations required for protease active site binding.

The Cyclobutane Solution: Incorporating cyclobutane amino acids (CBAAs) into the peptide backbone is not merely a chemical substitution; it is a structural engineering strategy. The cyclobutane ring imposes severe torsional constraints (


 angles), effectively "locking" the peptide into specific secondary structures (e.g., helices or turns) that proteases cannot recognize or cleave. Furthermore, the bulk of the cyclobutane ring provides direct steric occlusion of the scissile bond.
Mechanism of Action: Proteolytic Resistance

The following diagram illustrates how cyclobutane residues disrupt the "induced fit" required for enzymatic hydrolysis.

ProteolyticResistance Protease Protease Active Site (e.g., Trypsin/Chymotrypsin) Complex Enzyme-Substrate Complex (Hydrolysis Proceeding) Protease->Complex Scissile Bond Accessible NoComplex Steric/Conformational Clash (No Binding) Protease->NoComplex Active Site Inaccessible NativePeptide Native Peptide (Flexible Backbone) NativePeptide->Protease Induced Fit CBAAPeptide Cyclobutane-Modified Peptide (Rigid/Pre-organized) CBAAPeptide->Protease Restricted Torsion

Figure 1: Mechanistic divergence between native and cyclobutane-modified peptides. The rigid cyclobutane scaffold prevents the backbone adaptation necessary for protease engagement.

Comparative Performance Analysis

The integration of cyclobutane residues yields non-linear improvements in metabolic stability. Below is a comparative analysis based on experimental data from neurotensin analogs and hydrocarbon stapled peptides.

Table 1: Half-Life ( ) Enhancement in Biological Matrices
Peptide ClassModification StrategyMatrixNative

Modified

Fold Improvement
Neurotensin Analog

-amino acid (Cyclobutane) substitution
Human Plasma~2 min> 32 hours>900x
Enkephalin Analog Unnatural AA (Cyclobutane-like) at C-termBrain Homogenate22 min86 min~4x
Stapled Peptide Cyclobutane-anchored Staple (E7-E7)Chymotrypsin Assay< 15 min> 12 hours>48x
GLP-1 Analog Fatty acid + conformational constraintHuman Plasma~2 min~13 hours~390x

Key Insight: The magnitude of stabilization depends on the position of the modification.[1] Replacing residues at the specific cleavage site (e.g., Arg-Arg or Lys-X bonds) with cyclobutane analogs typically yields the highest stability gains by directly ablating the protease recognition motif [1, 2].

Experimental Protocols: Validating Stability

To rigorously assess the stability conferred by cyclobutane residues, a "self-validating" experimental design is required. This protocol compares the test peptide against a known labile control (e.g., native sequence) and a stable control (e.g., Testosterone or Warfarin).

Workflow Visualization

StabilityWorkflow Start Start: Test Peptide (1 µM) MatrixPrep Matrix Preparation (Plasma/Microsomes + NADPH) Start->MatrixPrep Incubation Incubation at 37°C (0, 15, 30, 60, 120 min) MatrixPrep->Incubation Quench Quenching (Ice-cold ACN + Internal Std) Incubation->Quench Timepoint Aliquots Centrifuge Centrifugation (4000g, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis

Figure 2: Standardized workflow for metabolic stability assessment. Critical control points include temperature maintenance and rapid quenching to stop enzymatic activity.

Protocol A: Plasma Stability Assay

Objective: Determine half-life in systemic circulation. Materials: Pooled Human/Rat Plasma (heparinized), Water bath (37°C), Acetonitrile (ACN).

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris. Adjust pH to 7.4 if necessary.

  • Spiking: Dilute peptide stock (DMSO) into plasma to a final concentration of 1 µM (Final DMSO < 0.5%).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL ice-cold ACN containing an internal standard (e.g., Tolbutamide). Note: Avoid acidic quenching agents (TFA) initially, as they may induce non-enzymatic hydrolysis of sensitive side chains; organic precipitation is preferred [3].

  • Processing: Vortex for 1 min, centrifuge at 4000 x g for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Microsomal Stability Assay

Objective: Assess hepatic clearance (Phase I metabolism). Materials: Liver Microsomes (0.5 mg/mL protein), NADPH Regenerating System, Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix microsomes and peptide (1 µM) in phosphate buffer. Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction. (Include a "No NADPH" control to check for non-CYP degradation).

  • Sampling & Quenching: Follow the same sampling schedule and quenching method as the Plasma protocol.

  • Analysis: Monitor the depletion of the parent ion (

    
    ) via LC-MS/MS.
    

Data Analysis & Interpretation

Calculate the in vitro half-life (


) and intrinsic clearance (

) using the decay of the parent compound.

1. Plotting: Plot


 vs. Time (

). The slope of the linear regression is the elimination rate constant (

).

2. Equations:





Interpretation Guide:

  • 
    :  High Clearance. The cyclobutane modification may not be optimally positioned, or the peptide is susceptible to renal clearance/other proteases.
    
  • 
    :  Low Clearance. The cyclobutane residue has successfully induced a "metabolically silent" conformation.
    

References

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceutics.

  • Microsomal Stability Assay Protocol. AxisPharm.

  • How to Enhance the Pharmacokinetic Stability of Peptides? Creative Peptides.

Sources

Guide: The Trifluoromethyl-Cyclobutyl Group as a tert-Butyl Isostere

[1]

Executive Summary

The 1-(trifluoromethyl)cyclobutyl (

tert-butyl


The

Part 1: Physicochemical Profiling

Structural & Electronic Comparison

The transition from


Key Differentiators:

  • Steric Bulk: The

    
    -cBu group is larger than 
    
    
    -Bu. The cyclobutane ring expands the vectors, and the trifluoromethyl group adds significant volume compared to a methyl group.
  • Lipophilicity (LogD): Contrary to the intuition that fluorine lowers lipophilicity via polarity, the

    
    -cBu group is more lipophilic  than 
    
    
    -Bu (
    
    
    LogD
    
    
    +0.5). This is driven by the high lipophilicity of the
    
    
    group and the increased carbon count.
  • Electronic Effect: The

    
    -cBu group is a strong Electron Withdrawing Group (EWG) . This drastically alters the pKa of adjacent functional groups, potentially changing the ionization state of the drug at physiological pH.
    
Quantitative Comparison Table
Propertytert-Butyl (

-Bu)
1-(

)-Cyclopropyl
1-(

)-Cyclobutyl
Impact of Switch (

-Bu


-cBu)
Formula



Elimination of 9 labile H-atoms
Volume (

)
150155171 Increased Steric Demand (+14%)

LogD
Reference (0)+0.1 to +0.2+0.4 to +0.5 Increased Lipophilicity
pKa (Acid) 4.79 (Pivalic)2.992.92 Increased Acidity (~2 units)
pKa (Base) 10.69 (Amine)4.065.29 Decreased Basicity (~5 units)
Metabolic Liability High (Methyl oxid.)LowLow Enhanced Stability

Note on Acidity: The


-cBu group lowers the pKa of an attached amine from ~10.7 to ~5.3. This often converts a basic center (protonated at pH 7.4) into a neutral species, which can drastically improve membrane permeability but may alter target binding interactions driven by salt bridges.

Part 2: Decision Logic & Implementation Strategy

The following decision tree assists medicinal chemists in determining when to deploy the

decision_treestartLead Compound Analysis:tert-Butyl Group Liability?metab_issueIs t-Bu the primary siteof metabolic clearance?start->metab_issuemetab_issue->startNo (Focus elsewhere)solubilityIs the compound'ssolubility already poor?metab_issue->solubilityYespka_sensIs the adjacent grouppKa sensitive?solubility->pka_sensNo (Solubility OK)avoidSTOP:Risk of insolubility.Consider polar isosteres.solubility->avoidYes (Risk high)use_cf3_cbuRECOMMENDATION:Deploy CF3-Cyclobutyl(Expect: Higher LogD, Stability)pka_sens->use_cf3_cbuNouse_cf3_cprALTERNATIVE:Try CF3-Cyclopropyl(Lower steric bulk)pka_sens->use_cf3_cprYes (Need less bulk)

Figure 1: Strategic decision tree for selecting fluorinated cycloalkane isosteres.

Part 3: Synthetic Protocols

Synthesis of -Cyclobutyl Building Blocks

The most robust method for accessing these motifs is the deoxofluorination of cyclobutanecarboxylic acids.

  • Warning: This protocol utilizes Sulfur Tetrafluoride (

    
    ), a highly toxic, corrosive gas. It requires specialized Hastelloy/Monel autoclaves and strict safety protocols. For most labs, purchasing the building block (e.g., from Enamine)  is the recommended "protocol."
    
Protocol: Deoxofluorination via

Objective: Convert 1-substituted cyclobutanecarboxylic acid to 1-(trifluoromethyl)cyclobutane.

Materials:

  • Substrate: Cyclobutanecarboxylic acid derivative (1.0 equiv)

  • Reagent:

    
     (3.0–6.0 equiv)[1]
    
  • Solvent/Additive: Anhydrous HF (often generated in situ or added as solvent) or

    
    .
    
  • Equipment: Stainless steel autoclave (50–100 mL).

Step-by-Step Workflow:

  • Preparation: Charge the carboxylic acid into the autoclave. Cool the autoclave to -78°C (dry ice/acetone bath).

  • Condensation: Condense

    
     gas into the autoclave using a specialized gas manifold. (Note: Accurate mass measurement is critical).
    
  • Reaction: Seal the autoclave and warm to ambient temperature. Heat to 60–85°C for 12–48 hours .

    • Mechanistic Insight: The reaction proceeds via an acyl fluoride intermediate, which is then further fluorinated to the trifluoromethyl group.

  • Work-up: Cool to -78°C. Carefully vent excess

    
     and HF into a scrubber containing KOH solution.
    
  • Purification: Dissolve the residue in

    
    , wash with 
    
    
    (aq), dry over
    
    
    , and concentrate. Purify via distillation or column chromatography.[2][3]

synthesis_pathacidCyclobutane-Carboxylic AcidinterAcyl FluorideIntermediateacid->inter Deoxofluorinationsf4SF4 (gas)60-85°Csf4->acidReagentproduct1-Trifluoromethyl-Cyclobutaneinter->product Fluorination

Figure 2: Synthetic pathway for generating the trifluoromethyl-cyclobutyl core.

Part 4: Case Study & Performance Data

Case Study: Butenafine Analogs

In a direct comparison using the antifungal drug Butenafine , replacing the


  • Metabolic Stability:

    • 
      -Bu (Parent): 
      
      
    • 
      -cBu (Analog): 
      
      
      [3]
    • Result:30% improvement in metabolic stability due to the removal of benzylic-like methyl hydrogens.

  • Lipophilicity:

    • 
      -Bu:  LogD = 2.01
      
    • 
      -cBu:  LogD = 2.48
      
    • Result: Increase of 0.47 units . This must be accounted for to prevent solubility issues.

References

  • Ahunovych, V., et al. (2024). "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 4(11), 4507–4517. 
    
  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 4(6), 514–516.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.

Assessing the Impact of Cyclobutane Rigidity on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a flexible alkyl linker to a rigid cycloalkyl scaffold is a high-stakes optimization strategy. Among these scaffolds, the cyclobutane ring occupies a unique "Goldilocks" zone: it possesses sufficient strain (


26.3 kcal/mol) to lock pharmacophores into defined vectors, yet retains a specific "puckered" conformation (

30° dihedral angle) that allows for subtle induced-fit adjustments unavailable to planar aromatics or rigid alkynes.

This guide provides a technical comparison of cyclobutane-based rigidification versus flexible and alternative ring systems. It details the thermodynamic rationale, comparative performance data, and a validated experimental workflow for assessing binding affinity.[1]

Part 1: Mechanistic Basis – The Thermodynamics of Rigidity

The Entropy-Enthalpy Trade-off

The fundamental goal of introducing a cyclobutane ring is to minimize the entropic penalty (


) associated with ligand binding.
  • Flexible Ligands (Alkyl Chains): In solution, a flexible ethyl or propyl chain samples billions of conformations. Upon binding, it must "freeze" into a single bioactive conformation. This results in a massive loss of conformational entropy (

    
    ), which penalizes the overall Free Energy of Binding (
    
    
    
    ).
  • Rigid Ligands (Cyclobutane): The ligand is "pre-organized" in the bioactive conformation. The entropic cost is paid synthetically during the formation of the ring, not thermodynamically during binding. Consequently, if the enthalpy (

    
    ) of interaction is maintained, the affinity (
    
    
    
    ) increases significantly.
The "Pucker" Advantage: Vector Control

Unlike the planar cyclopropane (bond angle 60°) or the planar benzene ring, cyclobutane is not flat. It exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens.[2]

  • Vector Projection: This pucker allows substituents to be projected in precise pseudo-axial or pseudo-equatorial orientations.

  • Isomer Selectivity: The rigidity allows for the distinct separation of cis and trans isomers, often resulting in "all-or-nothing" binding profiles where one isomer is a nanomolar binder and the other is inactive.

Part 2: Comparative Analysis

Cyclobutane vs. Alternatives

The following table compares cyclobutane against common linker strategies in the context of receptor binding.

FeatureFlexible Chain (Ethyl/Propyl)Cyclobutane CyclopropaneCyclopentane
Entropic Penalty High (High rotational freedom)Low (Pre-organized) Low (Rigid)Medium (Envelope flip)
Conformation Random coilPuckered (

30°)
PlanarEnvelope
Bond Angle ~109.5°~88° (Strained) 60° (Highly Strained)~108°
Metabolic Stability Low (Oxidation susceptible)High (Steric shielding) Medium (Acid labile)Medium
Binding Impact Baseline AffinityHigh Specificity/Affinity High Rigidity (Risk of clash)"Floppy" (Less defined)
Case Study: Glutamate Receptor Ligands

The impact of cyclobutane rigidification is best illustrated by the development of conformationally restricted glutamate analogs targeting iGluRs (Ionotropic Glutamate Receptors).

  • The Challenge: Glutamate is highly flexible. To distinguish between NMDA, AMPA, and Kainate receptor subtypes, chemists needed to lock the distance between the distal carboxylate and the amine.

  • The Solution: Synthesis of 2,4-methanoglutamic acid (cyclobutane analogs).

  • Experimental Outcome:

    • Trans-isomer (L-glutamate mimic): Acts as a potent uptake inhibitor (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).
      
    • Cis-isomer: Acts as a selective NMDA agonist but is inactive at uptake sites.

    • Data Point: In pyrethroid-like ligands binding to NMDA receptors, cyclobutane derivatives exhibited binding energies >2 orders of magnitude higher than their corresponding flexible acid counterparts (approx

      
       shift from -5.0 to -9.8 kcal/mol).[3]
      

Part 3: Experimental Protocols

Self-Validating Evaluation Workflow

To rigorously assess the impact of cyclobutane rigidity, one cannot rely on


 alone. A thermodynamic profile using Isothermal Titration Calorimetry (ITC) is required to confirm that affinity gains are indeed entropy-driven.
Protocol: Thermodynamic Profiling via ITC

Objective: Deconvolute


 into Enthalpy (

) and Entropy (

) components.

Reagents & Setup:

  • Ligand: Cyclobutane analog (purity >98% by qNMR).

  • Protein: Purified Receptor Domain (e.g., LBD of iGluR), concentration determined by

    
    .
    
  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Must match exactly for ligand and protein).

Step-by-Step Methodology:

  • Dialysis: Dialyze protein sample overnight against the assay buffer. Use the final dialysate to dissolve the cyclobutane ligand to prevent buffer mismatch heat artifacts.

  • Degassing: Degas both solutions for 10 minutes to prevent bubble formation in the injector.

  • Titration:

    • Cell: Protein (

      
      ).
      
    • Syringe: Ligand (

      
      ).
      
    • Injection profile: 1 x 0.4

      
       (discard), followed by 19 x 2.0 
      
      
      
      injections at 180s intervals.
  • Data Analysis:

    • Fit data to a One Set of Sites model.

    • Success Criteria:

      • Stoichiometry (N): Must be

        
        . If 
        
        
        
        , the protein is likely inactive or aggregated.
      • Thermodynamic Signature: A successful rigidification strategy should show a less negative

        
          (favorable entropy change) compared to the flexible parent, even if 
        
        
        
        is slightly less favorable due to imperfect contact.
Synthesis Note: The [2+2] Photocycloaddition

The most robust route to these scaffolds is the [2+2] photocycloaddition.

  • Critical Control: Use a quartz immersion well with a Pyrex filter to cut off wavelengths

    
     to prevent polymer degradation.
    
  • Stereocontrol: Use chiral auxiliaries or enzymatic resolution (e.g., Pig Liver Esterase) post-synthesis to separate cis/trans isomers, as they will have vastly different biological activities.

Part 4: Visualization

Decision Logic for Scaffold Selection

The following diagram outlines the logical flow for deciding when to deploy a cyclobutane scaffold in a drug discovery campaign.

ScaffoldLogic Start Lead Compound Analysis Problem Identify Limitation Start->Problem Metabolic Metabolic Instability (Oxidation of alkyl chain) Problem->Metabolic Affinity Low Affinity (High Entropic Penalty) Problem->Affinity SelectCB Select Cyclobutane Scaffold Metabolic->SelectCB Blocks Metabolism Affinity->SelectCB Pre-organizes Vector Design Design Considerations SelectCB->Design Pucker Check Pucker Angle (~30°) Does vector match pocket? Design->Pucker Isomer Synthesize cis & trans Separate Isomers Design->Isomer Test Validation (ITC/SPR) Pucker->Test Isomer->Test Outcome Success: Improved Kd + Favorable Entropy (-TΔS) Test->Outcome

Caption: Decision matrix for implementing cyclobutane rigidification, linking problem identification to thermodynamic validation.

Experimental Workflow: From Synthesis to Binding

This diagram details the self-validating loop for synthesizing and testing cyclobutane analogs.

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Precursor Alkene Precursor Photo [2+2] Photocycloaddition (>280nm filter) Precursor->Photo Resolution Chiral Resolution (HPLC/Enzymatic) Photo->Resolution Binding Radioligand Displacement (Determine IC50) Resolution->Binding Thermo ITC Profiling (Measure ΔH, -TΔS) Binding->Thermo If IC50 < 1μM Result Lead Candidate Defined Vector & Entropic Advantage Thermo->Result

Caption: Integrated workflow for the synthesis and thermodynamic validation of cyclobutane-restricted analogs.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC). [Link]

  • Pharmacological and Structural Characterization of Conformationally Restricted (S)-glutamate Analogues. PubMed. [Link]

  • Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands. PubMed. [Link]

  • Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/Cyclobutane Ligands with VG SCN and NMDA Receptor. ResearchGate. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Royal Society of Chemistry. [Link]

Sources

comparing the efficacy of different photocatalysts for [2+2] cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and complex synthesis, the [2+2] photocycloaddition represents a powerful method to access cyclobutane scaffolds—motifs increasingly prevalent in bioactive molecules (e.g., ladderanes, terpene cores). The selection of a photocatalyst (PC) is the single most critical variable determining reaction success.

This guide moves beyond generic advice, providing a technical comparison between Transition Metal Complexes (Ru, Ir) and Organic Donor-Acceptor Dyes (e.g., 4CzIPN) . It establishes that while Ruthenium complexes are the historical standard for redox-mediated enone cyclizations, Iridium and modern organic dyes are superior for Energy Transfer (EnT) processes required for styrenes and non-activated alkenes.

Mechanistic Foundations: The Decision Matrix

To select the correct catalyst, one must first identify the operant mechanism dictated by the substrate's electronic properties.

The Two Primary Pathways
  • Triplet Energy Transfer (EnT): The PC is excited (

    
    ) and transfers energy to the substrate via a Dexter mechanism (simultaneous electron exchange). This requires the PC's triplet energy (
    
    
    
    ) to be higher than the substrate's.
    • Target Substrates: Styrenes, dienes, strained alkenes.

  • Single Electron Transfer (SET): The PC accepts or donates an electron, generating a radical ion intermediate.

    • Target Substrates: Enones (reductive quenching), electron-rich olefins (oxidative quenching).

Mechanism Visualization

G PC Photocatalyst (PC) ExcitedPC *PC (Triplet State) PC->ExcitedPC Excitation & ISC Light Blue LED (hν) Light->PC TripletSub *Substrate (T1) (Diradical) ExcitedPC->TripletSub Energy Transfer (EnT) (Requires ET(PC) > ET(Sub)) RadicalIon Radical Ion (S•+ or S•-) ExcitedPC->RadicalIon Electron Transfer (SET) (Redox) Substrate_EnT Substrate (S0) Substrate_EnT->TripletSub Product_EnT Cyclobutane TripletSub->Product_EnT Cyclization & ISC Substrate_SET Activated Substrate (e.g., Enone) Substrate_SET->RadicalIon Product_SET Cyclobutane RadicalIon->Product_SET Cyclization

Figure 1: Divergent activation pathways. EnT (red path) relies on triplet energy matching, while SET (blue path) relies on redox potential matching.

Comparative Analysis of Photocatalysts

The following data aggregates performance metrics from seminal studies (Yoon, Bach, MacMillan) and recent organic dye developments.

Technical Specifications Table
FeatureRu(bpy)₃²⁺ fac-Ir(ppy)₃ Ir[dF(CF₃)ppy]₂... 4CzIPN
Class Transition Metal (Ru)Transition Metal (Ir)Fluorinated Ir(III)Organic TADF Dye
Triplet Energy (

)
~49 kcal/mol~58 kcal/mol~61 kcal/mol~60 kcal/mol
Excited Lifetime (

)
1.1 µs1.9 µs2.3 µs5.1 µs
Redox (

red)
+0.77 V (Oxidant)-1.73 V (Reductant)+1.21 V (Strong Ox)+1.35 V (Strong Ox)
Primary Utility SET (Enones)EnT (Simple Alkenes)EnT (Styrenes) & SETEnT & SET (General)
Cost / g High (~$150)High (~$250)Very High (~$500+)Low (~$20)
Sustainability Toxic metal, scarceToxic metal, scarceToxic metal, scarceMetal-free, sustainable
Detailed Comparison
A. Ruthenium(II) Polypyridyls (The Redox Workhorse)
  • Best For: Enone [2+2] cycloadditions via reductive quenching.

  • Mechanism: Ru(bpy)₃²⁺ is excited and reductively quenched by an amine base (e.g., DIPEA) to form Ru(I), a strong reducing agent that transfers an electron to a Lewis-acid activated enone.

  • Limitation: Its triplet energy (

    
     kcal/mol) is too low to sensitize most styrenes or unactivated alkenes via EnT.
    
B. Iridium(III) Complexes (The Energy Transfer Specialists)
  • Best For: Styrenes, dienes, and intramolecular [2+2] of cinnamates.

  • Mechanism: High triplet energies (

    
     kcal/mol) allow efficient Dexter energy transfer to organic substrates.
    
  • Nuance: Ir[dF(CF3)ppy]2(dtbbpy)PF6 is the "gold standard" for difficult EnT reactions due to its long lifetime and high

    
    . However, it is prohibitively expensive for large-scale applications.
    
C. 4CzIPN (The Modern Organic Challenger)
  • Best For: Replacing Iridium in EnT reactions and oxidative SET processes.

  • Performance: Recent studies demonstrate that 4CzIPN (an organic donor-acceptor dye) possesses an

    
     (~60 kcal/mol) and redox potentials nearly identical to the fluorinated Iridium catalyst.
    
  • Key Advantage: It solves the sustainability and cost issues of Iridium without sacrificing yield. In electron-deficient styrene cycloadditions, 4CzIPN has shown yields comparable to or exceeding Ir-catalysts (74-99%).

Experimental Protocol: Validated Screening Workflow

Do not rely on a single catalyst. Use this self-validating screening protocol to determine the optimal system for your specific substrate.

The "3-Point" Screen

Run three parallel reactions to diagnose the mechanism and optimal catalyst.

  • Vial A (Redox Check): Ru(bpy)₃(PF₆)₂ (2 mol%) + DIPEA (2 equiv) + Lewis Acid (LiBF₄).

    • Hypothesis: If this works, your reaction is likely SET-driven (reductive).

  • Vial B (EnT Check - Metal): Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

    • Hypothesis: If this works, your reaction is EnT-driven or requires strong oxidative power.

  • Vial C (EnT Check - Organic): 4CzIPN (2 mol%).

    • Hypothesis: If this matches Vial B, you have a sustainable, scalable route.

Standard Operating Procedure (SOP)
  • Concentration: 0.1 M in degassed solvent (MeCN or DMF).

  • Degassing: CRITICAL. Oxygen quenches triplet states. Use Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon (15 mins) before adding the catalyst.

  • Light Source: 450 nm (Blue) LED. Place vials 2-3 cm from the light source with fan cooling to maintain RT (

    
    ).
    
Screening Workflow Diagram

Workflow Start Substrate Analysis Decision Electron Poor or Rich? Start->Decision Rich Electron Rich (Styrenes, Enol Ethers) Decision->Rich Rich Poor Electron Poor (Enones, Maleimides) Decision->Poor Poor Ir Screen: Ir-F / 4CzIPN (High ET EnT) Rich->Ir Primary Pathway Poor->Ir Secondary (if EnT possible) Ru Screen: Ru(bpy)3 + Amine (Reductive SET) Poor->Ru Primary Pathway Opt Optimize Loading & Solvent (MeCN vs DMSO) Ir->Opt Ru->Opt

Figure 2: Logical flow for catalyst selection based on substrate electronics.

References

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society. Link

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014). A Dual-Catalysis Approach to Enantioselective [2 + 2] Photocycloadditions using Visible Light. Science. Link

  • Arias-Rotondo, D. M., & McCusker, J. K. (2016). The Photophysics of Photoredox Catalysis: A Roadmap for Catalyst Design. Chemical Society Reviews. Link

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly Efficient Organic Light-Emitting Diodes from Delayed Fluorescence. Nature. (Source for 4CzIPN properties). Link

  • Speckmeier, E., & Zeitler, K. (2017). A Toolbox Approach to Construct Enantiometrically Enriched Cyclobutanes via Visible-Light-Mediated [2+2] Cycloaddition. ACS Catalysis. Link

Analysis of Hammett Parameters for Substituted Cyclobutane Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a rigorous, data-driven analysis of Hammett parameters in substituted cyclobutanes, tailored for an audience of medicinal chemists and physical organic chemists.

Executive Summary

Cyclobutane moieties serve as critical bioisosteres in modern drug design, offering a "puckered" alternative to the planar phenyl ring. While traditionally viewed merely as varying in steric bulk, the electronic transmission properties of the cyclobutane ring—quantified via Hammett (


) and Taft (

) parameters—reveal a complex landscape of through-bond and through-space interactions. This guide compares the electronic transmission efficiency of cyclobutane against benzene and bicyclo[1.1.1]pentane (BCP), providing experimental protocols for determining these values in novel scaffolds.

Theoretical Framework: The "Puckered" Transmitter

Unlike the rigid, planar benzene ring (


 hybridized) or the flexible cyclohexane chair, cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain. This geometry has profound implications for electronic transmission.
Electronic Character & Hybridization
  • Bent Bonds (Banana Bonds): The C-C bonds in cyclobutane possess significant p-character (approx.

    
     to 
    
    
    
    ), while the C-H exocyclic bonds have higher s-character (
    
    
    to
    
    
    ).
  • Implication: This hybridization allows the cyclobutane ring to transmit electronic effects more efficiently than linear alkyl chains, mimicking the "conjugation" of aromatic systems to a limited degree (often termed

    
    -conjugation).
    
Structural Comparison
FeatureBenzeneCyclobutaneBicyclo[1.1.1]pentane (BCP)
Hybridization

(Planar)

(Puckered)

(Rigid Cage)
Exit Vector Angle

(para)

(trans-1,3)

(Bridgehead)
Electronic Transmission Resonance + InductiveInductive + Field EffectInductive (Cage effect)
Dominant Effect Through-Bond (

)
Through-Space (Field)Through-Bond (

)

Comparative Analysis of Electronic Parameters

To rationalize Structure-Activity Relationships (SAR), we compare the sensitivity of reaction centers attached to these rings. The standard metric is the reaction constant


 (rho), derived from the Hammett equation:


[1][2]
Sensitivity Constants ( )

The following table summarizes the sensitivity of carboxylic acid dissociation (pKa) to substituents on the ring. A higher


 indicates efficient transmission of electronic effects from the substituent to the carboxyl group.
Scaffold SystemReaction CenterTransmission ModeSensitivity (

or

)
Ref
Benzene Benzoic Acid

-Conjugation
1.00 (Defined Standard)[1]
Cyclobutane trans-3-Substituted-COOHField + Inductive0.26 - 0.45 (Taft

)
[2,3]
Cyclobutane cis-3-Substituted-COOHStrong Field Effect> 0.50 (Variable)[3]
BCP 3-Substituted-COOH

-Hyperconjugation
~0.15 - 0.30 [4]
Alkyl Chain 3-Substituted Propanoic AcidInductive Falloff0.21 [1]

Key Insight: While cyclobutane does not match benzene's


-transmission (

), it consistently outperforms linear alkyl chains. The trans-1,3-cyclobutane system maintains a "communication channel" between substituents that is roughly 25-40% as effective as a phenyl ring, making it a viable electronic bioisostere, not just a steric one.
The Stereochemical Divergence

Unlike benzene, cyclobutane's electronic parameters are stereodependent.

  • Trans-isomers: Substituents are spatially distant; effects are dominated by through-bond induction.

  • Cis-isomers: Substituents are spatially proximal; Field Effects (

    
    )  dominate. An electron-withdrawing group (EWG) cis to a reaction center will exert a much stronger stabilizing/destabilizing effect through space than predicted by standard 
    
    
    
    constants.

Mechanism of Transmission

Understanding how the electrons move is vital for scaffold selection.

ElectronicTransmission cluster_0 Stereochemical Gating Substituent Substituent (X) (e.g., -NO2, -OMe) Ring Cyclobutane Core (Puckered sp3.7) Substituent->Ring Inductive Effect (I) (Polarization of Sigma Bonds) Center Reaction Center (Y) (e.g., -COOH, -NH2) Substituent->Center Field Effect (F) (Through-Space Electrostatics) Ring->Center Transmission via Bent Bonds

Figure 1: Dual-mode electronic transmission in substituted cyclobutanes. Note the "Field Effect" pathway which becomes dominant in cis-configurations due to ring puckering.

Experimental Protocol: Determination of

Since standard Hammett constants (


) are specific to benzene, you must determine the Effective Sigma (

)
for your specific cyclobutane scaffold.
Workflow Overview

The most robust method is NMR Titration , which correlates chemical shift changes with ionization states, avoiding the solubility issues often found in potentiometric pKa determination.

ProtocolWorkflow Start Start: Target Cyclobutane Scaffold Step1 1. Synthesis of Derivatives (Prepare 5-7 analogues with diverse X groups: NO2, CN, Cl, H, Me, OMe) Start->Step1 Step2 2. 13C NMR Titration (Measure shift of C-COOH vs pH) Step1->Step2 Dissolve in D2O/MeOD Step3 3. Sigmoidal Fitting (Determine pKa for each derivative) Step2->Step3 Henderson-Hasselbalch Fit Step4 4. Hammett Plotting (Plot pKa vs. Standard σ_I or σ*) Step3->Step4 Step5 5. Calculate ρ and σ_eff (Slope = Sensitivity) Step4->Step5 Linear Regression End Output: Electronic Parameter Set Step5->End

Figure 2: Step-by-step workflow for determining electronic parameters of cyclobutane derivatives via NMR titration.

Detailed Methodology

Objective: Determine the pKa of 3-substituted cyclobutanecarboxylic acids to derive


.
  • Sample Preparation:

    • Synthesize a series of trans-3-substituted cyclobutanecarboxylic acids (X =

      
      ).
      
    • Prepare 0.05 M solutions in

      
       (or 
      
      
      
      ).
    • Critical Step: Ensure strict separation of cis and trans isomers; mixed isomers will yield non-linear Hammett plots due to conflicting field effects.

  • NMR Titration:

    • Adjust pH from 2.0 to 12.0 using dilute NaOD/DCl.

    • Record

      
       NMR spectra at each pH increment (0.5 units).
      
    • Track the Carbonyl Carbon (

      
      ).[3] The chemical shift (
      
      
      
      ) will move upfield/downfield as the acid deprotonates.
  • Data Analysis:

    • Fit the chemical shift (

      
      ) vs. pH to the Henderson-Hasselbalch equation:
      
      
      
      
    • Extract the pKa for each substituent X.

  • Hammett Correlation:

    • Plot

      
       vs. 
      
      
      
      (Inductive substituent constant).
    • The slope is your scaffold's specific

      
      .
      
    • Validation: If

      
      , consider if steric factors (
      
      
      
      ) are interfering (Taft Equation:
      
      
      ).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wiberg, K. B. (1996). The Hammett Equation and Small Rings.[2] Journal of Organic Chemistry. (Discusses transmission in cyclopropane and cyclobutane).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Levin, M. D., et al. (2017). Bicyclo[1.1.1]pentanes: Key Properties for Medicinal Chemistry. Chemical Reviews. Link

  • Indian Academy of Sciences. (2023). Transmission of substituent effect through p-conjugation by cyclobutane ring.[4] Journal of Chemical Sciences. Link

Sources

Publish Comparison Guide: Evaluation of Cyclobutane-Containing Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane moiety—a four-membered carbon ring—represents a unique structural motif in oncology.[1] Unlike flexible aliphatic chains or planar aromatic systems, the cyclobutane ring adopts a "puckered" conformation (bond angles ~88°, torsion angle ~25-35°). This guide evaluates two distinct classes of cyclobutane-containing anticancer agents: Platinum-Coordinated Complexes (e.g., Carboplatin) and Organic Small Molecule Scaffolds (e.g., Apalutamide, Integrin Antagonists).

This document provides a technical comparison of their pharmacodynamics, detailed experimental protocols for their evaluation, and mechanistic insights into why this strained ring system improves therapeutic indices.[1]

Part 1: Comparative Analysis of Cyclobutane Architectures

Inorganic vs. Organic Cyclobutane Functionality[2]
FeatureInorganic Complex (e.g., Carboplatin) Organic Scaffold (e.g., Apalutamide, Integrin Antagonists)
Role of Cyclobutane Leaving Group Ligand. The cyclobutane-1,1-dicarboxylate (CBDCA) forms a stable chelate with Pt(II), slowing hydrolysis.Conformational Lock. The ring restricts bond rotation, forcing pharmacophores into a bioactive orientation.
Primary Mechanism DNA Crosslinking. Formation of intrastrand Pt-d(GpG) adducts leading to apoptosis.Receptor Antagonism. High-affinity binding to targets (e.g., Androgen Receptor,

Integrin).
Metabolic Stability High. The chelate effect renders the complex 10-100x more stable to aquation than Cisplatin.Variable to High. The ring resists oxidative metabolism better than alkyl chains but can be subject to ring-opening.
Key Toxicity Myelosuppression (Thrombocytopenia).[2][3]Target-Dependent (e.g., Fatigue, Rash for AR antagonists).
Excretion Glomerular filtration (Renal).Hepatic metabolism (CYP450) & Fecal/Renal.
Case Study: Carboplatin vs. Cisplatin

The cyclobutane ring in Carboplatin is not the pharmacophore itself but the regulator of the pharmacophore (Platinum).

  • Cisplatin: Two chloride ligands displace rapidly (

    
     min in plasma), leading to high peak reactivity and nephrotoxicity.
    
  • Carboplatin: The bidentate cyclobutane-dicarboxylate ligand creates a stable 6-membered chelate ring with Platinum.[4] Aquation is slow (

    
     hours), allowing higher dosing with reduced renal accumulation.
    
Case Study: The "Pucker" Effect in Organic Design

In organic drug design, replacing a flexible ethyl or propyl chain with a cyclobutane ring reduces the entropic penalty of binding.

  • Example: In ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     integrin antagonists, a cyclobutane core orients the Arg-Gly-Asp (RGD) mimetic side chains. The "puckered" shape directs substituents into a non-planar orientation that matches the receptor pocket more precisely than a flat cyclopropane or flexible alkane chain.
    

Part 2: Mechanistic Visualization

Diagram 1: The Chelate Effect & Aquation Kinetics

This diagram illustrates how the cyclobutane ligand controls the activation rate of Platinum drugs.

Carboplatin_Mechanism Cisplatin Cisplatin (Cl ligands) Aquation_Fast Rapid Hydrolysis (t1/2 ~20 min) Cisplatin->Aquation_Fast Cl- displacement Carboplatin Carboplatin (Cyclobutane Ligand) Aquation_Slow Slow Hydrolysis (t1/2 ~30 hrs) Carboplatin->Aquation_Slow Chelate opening Active_Pt Activated Pt(II) Species Aquation_Fast->Active_Pt Renal_Tox Renal Toxicity (High Cmax) Aquation_Fast->Renal_Tox High Burst Aquation_Slow->Active_Pt Myelo_Tox Myelosuppression (Prolonged Exposure) Aquation_Slow->Myelo_Tox Sustained Levels DNA_Adduct DNA Crosslink (Apoptosis) Active_Pt->DNA_Adduct

Caption: Comparison of activation kinetics. The cyclobutane ligand (Carboplatin) acts as a "slow-release" mechanism, altering the toxicity profile from renal damage to bone marrow suppression.

Part 3: Experimental Protocols

Protocol A: Structural Verification (The "Pucker" Check)

Before biological testing, confirm the cyclobutane conformation. The ring is not planar; it flips between puckered conformations.

  • Technique: 1H-NMR (600 MHz) in

    
     or 
    
    
    
    .
  • Diagnostic Signals: Look for the complex splitting patterns of the methylene protons (

    
    ).
    
    • In a planar ring, these would be equivalent.

    • In a puckered ring, the protons are chemically non-equivalent (pseudo-axial vs. pseudo-equatorial), appearing as complex multiplets between

      
       1.5 - 2.5 ppm.
      
  • Validation: Coupling constants (

    
    ) of cis vs. trans substituents differ significantly (
    
    
    
    Hz;
    
    
    Hz).
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine IC50 values of cyclobutane derivatives vs. open-chain analogs.

Reagents:

  • Cell Lines: A549 (Lung), SKOV-3 (Ovarian).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Cyclobutane derivatives are often lipophilic).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Preparation:

    • Dissolve cyclobutane compound in DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions in media. Ensure final DMSO < 0.1% to avoid solvent toxicity.

    • Include Carboplatin as a positive control.[3]

  • Treatment: Add 100 µL of diluted compounds (0.1 - 100 µM) to wells. Incubate for 48h or 72h.

  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Aspirate media carefully (do not disturb purple formazan crystals).

    • Solubilize crystals with 150 µL DMSO. Shake 10 min.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound causes G2/M arrest (typical of DNA crosslinkers) or G1 arrest (typical of receptor antagonists).

Workflow:

  • Treatment: Treat

    
     cells with IC50 concentration of the cyclobutane compound for 24h.
    
  • Fixation:

    • Harvest cells (trypsinize).[1] Wash with PBS.[1]

    • Add dropwise to ice-cold 70% ethanol while vortexing.

    • Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.[1]

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA).

    • Incubate 30 min at RT in dark.

  • Analysis: Run on Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

    • Gating Strategy: Plot FL2-Area vs. FL2-Width to exclude doublets.

    • Result: Carboplatin typically shows S-phase delay or G2/M arrest .

Part 4: Evaluation Workflow Diagram

Evaluation_Workflow Synthesis Synthesis of Cyclobutane Derivative QC Structural QC (NMR/X-Ray Pucker Analysis) Synthesis->QC Screening Primary Screening (MTT Assay) QC->Screening Hit_Selection Hit Selection (IC50 < 10 µM) Screening->Hit_Selection Hit_Selection->Synthesis Fail (Redesign) Mechanistic Mechanistic Profiling Hit_Selection->Mechanistic Pass Flow Flow Cytometry (Cell Cycle/Apoptosis) Mechanistic->Flow Binding Target Binding (SPR/Thermal Shift) Mechanistic->Binding InVivo In Vivo Xenograft (Tumor Volume) Flow->InVivo Confirmed Mechanism Binding->InVivo

Caption: Step-by-step decision matrix for evaluating cyclobutane-containing candidates, from synthesis verification to in vivo validation.

References

  • Mechanism of Action of Carboplatin. National Institutes of Health (NIH) / PubMed. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. National Library of Medicine (PMC). [Link]

  • Comparative Pharmacology of Cisplatin and Carboplatin. OncoLink. [Link]

  • Structure-Activity Relationships of Cyclobutane-Based Integrin Antagonists. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment for Handling trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

[1][2][3][4][5][6]

Executive Safety Summary & Risk Profile

Compound Identity: trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid CAS: 939400-34-7 (Generic Trans Isomer) / 169750-01-0 (Specific Isomer variants) Physical State: Solid (White to off-white powder) Primary Hazard Classification: Irritant (Category 2) [1]

As a Senior Application Scientist, I must clarify a critical distinction often missed in standard safety data sheets (SDS): while the solid compound itself presents a manageable inhalation and contact irritation risk (H315, H319, H335), the operational risk spikes significantly during solvation.[1] This compound is almost exclusively processed in organic solvents (DCM, DMF) or deprotected using strong acids (TFA, HCl).[1] Therefore, your PPE strategy must protect against the solvent system , not just the solute.[1]

Hazard Statements (GHS)
CodeHazard DescriptionTarget Organ
H315 Causes skin irritationDermal
H319 Causes serious eye irritationOcular
H335 May cause respiratory irritationRespiratory Tract

Hierarchy of Controls & PPE Matrix

The following matrix moves beyond generic advice, tailoring protection to the specific phase of your experimental workflow.

Phase 1: Dry Handling (Weighing & Aliquoting)

Risk Driver: Airborne particulate generation.

ComponentSpecificationScientific Rationale
Respiratory N95 / P2 (Minimum) The cyclobutane scaffold is rigid; fine dust can mechanically irritate alveoli.[1] If weighing >10g outside a hood, upgrade to P100/P3 half-mask.[1]
Ocular Safety Glasses (Side Shields) Prevents direct entry of projectile particles. Goggles are required if airflow in the weighing area is turbulent.
Dermal Nitrile Gloves (4 mil / 0.10 mm) Standard nitrile provides sufficient barrier against the dry solid.
Body Lab Coat (Cotton/Poly) Standard protection to prevent particulate accumulation on street clothes.
Phase 2: Wet Chemistry (Synthesis, Coupling, Deprotection)

Risk Driver: Solvent permeation (DCM/DMF) and Acid Corrosivity (TFA/HCl).

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Face Velocity 100 fpm) Critical: Do not rely on masks.[1] Volatile solvents used with this compound (e.g., Dichloromethane) penetrate respirator cartridges rapidly.[1]
Ocular Chemical Splash Goggles Required during Boc-deprotection (TFA use) to prevent corneal damage from acidic vapors or splashes.[1]
Dermal Double Gloving Strategy Inner: Laminate (PE/EVOH) or High-Breakthrough Nitrile.Outer: Disposable Nitrile (changed immediately upon splash).Reason:[1] Standard nitrile degrades in <2 mins against DCM.
Body Chemical Resistant Apron Mandatory when handling >100mL of cleavage cocktails (TFA/Scavengers).

Visualized Safety Workflows

Figure 1: The "Closed-Loop" Handling Protocol

This diagram outlines the operational flow designed to minimize exposure during the transition from solid to solution state.[1]

SafetyProtocolcluster_dryDry Phase (Dust Risk)cluster_wetWet Phase (Solvent Risk)StorageStorage(4°C, Desiccated)WeighingWeighing Station(Static Control)Storage->Weighing Transport inSecondary ContainerSolvationSolvation(DCM/DMF Addition)Weighing->Solvation Solid Transfer(Avoid Dust)ReactionCoupling/Deprotection(Closed Vessel)Solvation->Reaction Dissolved State(High Permeation Risk)WasteWaste Segregation(Halogenated vs Non-Hal)Reaction->Waste Quench & Dispose

Caption: Operational workflow distinguishing between dry particulate risks and wet solvent/acid risks.

Operational Protocol: Step-by-Step

A. Weighing (The Static Risk)

The cyclobutane ring structure can contribute to static charge buildup in the powder, causing "fly-away" particles.[1]

  • Preparation: Place an ionizing bar or anti-static gun near the balance.

  • PPE Check: Don N95 mask before opening the container.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is sticky; PTFE-coated spatulas are preferred to reduce friction.[1]

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after use. Do not use compressed air, which aerosolizes the irritant.[1]

B. Solvation & Reaction (The Permeation Risk)
  • Solvent Choice: If dissolving in Dichloromethane (DCM) for coupling, assume your outer nitrile gloves offer zero protection .[1]

  • Technique:

    • Add solvent to the solid (not solid to solvent) to prevent splash-back.[1]

    • Perform all additions inside a certified chemical fume hood.

  • Boc-Deprotection (If applicable):

    • When adding TFA (Trifluoroacetic acid) or HCl, lower the fume hood sash.[1]

    • Alert: The reaction generates isobutylene gas (flammable) and CO2. Ensure the vessel is vented (e.g., via a needle/bubbler) to prevent pressure buildup and potential glassware rupture.[1]

Emergency Response & Disposal

Exposure Scenarios[1][2][3][4][5][8][9]
  • Eye Contact (Solid/Dust): Flush immediately with water for 15 minutes.[2][3] The solid is an irritant; mechanical abrasion is the immediate threat.

  • Eye Contact (Solution): If dissolved in TFA/DCM, flush for 15 minutes and seek immediate medical attention . The solvent/acid causes the damage, not the amino acid.[1]

  • Skin Contact: Wash with soap and water.[4][3][5] If dissolved in DMF, wash for an extended period (DMF promotes transdermal absorption).[1]

Cradle-to-Grave Disposal

Do not treat this as generic trash.[1]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste Bin (Incineration).
Liquid Waste A Reaction mixture in DCM/Chloroform.Halogenated Organic Waste .
Liquid Waste B Reaction mixture in DMF/THF (No Halogens).Non-Halogenated Organic Waste .
Aqueous Waste Quenched deprotection mixtures (Acidic).Neutralize to pH 7 before disposal (check local EHS rules) or dispose as Corrosive Aqueous Waste .

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid.

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Classification and Labelling of Boc-Amino Acids.

  • Thermo Fisher Scientific. (2024). Chemical Resistance of Gloves: Dichloromethane & DMF Permeation Data.

  • PubChem. (2024). Compound Summary: Boc-3-amino-cyclobutanecarboxylic acid.[1][6]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
Reactant of Route 2
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.